molecular formula C9H9BrO3 B185458 (2-Bromo-4-methylphenoxy)acetic acid CAS No. 25181-66-2

(2-Bromo-4-methylphenoxy)acetic acid

Cat. No.: B185458
CAS No.: 25181-66-2
M. Wt: 245.07 g/mol
InChI Key: SIAQBSDQFZWINQ-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenoxy)acetic acid (CAS 25181-66-2) is a high-purity chemical building block for research applications . This compound, with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol, serves as a versatile synthetic intermediate . Its structure, featuring a carboxylic acid group and a bromine substituent on the phenoxy ring, makes it a valuable precursor for the synthesis of more complex derivatives in medicinal chemistry and materials science . As a phenoxyacetic acid derivative, it is structurally related to other herbicidal compounds like MCPA, which function by mimicking the plant growth hormone auxin, leading to uncontrolled growth in susceptible plants . Researchers can utilize this compound to explore similar modes of action or develop novel active ingredients. Computed physicochemical properties include a LogP of approximately 2.07, indicating moderate lipophilicity, and a polar surface area of 46.53 Ų . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information. Key hazards include causing skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAQBSDQFZWINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318991
Record name (2-bromo-4-methylphenoxy)acetic acid
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25181-66-2
Record name 25181-66-2
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Record name (2-bromo-4-methylphenoxy)acetic acid
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Record name (2-BROMO-4-METHYLPHENOXY)ACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to (2-Bromo-4-methylphenoxy)acetic acid: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (2-Bromo-4-methylphenoxy)acetic acid. The information is curated for researchers, scientists, and professionals involved in drug development and related chemical fields.

Chemical Structure and Identification

This compound is a substituted phenoxyacetic acid derivative. The core structure consists of a p-cresol (4-methylphenol) molecule where the hydrogen at position 2 of the benzene ring is substituted with a bromine atom. An acetic acid moiety is linked to the phenolic oxygen via an ether bond.

Systematic IUPAC Name: this compound

Molecular Formula: C₉H₉BrO₃[1]

Molecular Weight: 245.07 g/mol

CAS Registry Number: 25181-66-2[2]

Chemical Structure:

Canonical SMILES: Cc1ccc(c(c1)Br)OCC(=O)O[1]

InChI Key: SIAQBSDQFZWINQ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes available predicted and analogous compound data. Researchers should verify these properties through experimentation.

PropertyValueSource
Molecular Weight 245.07 g/mol Calculated
XlogP (Predicted) 2.4PubChem[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Slightly soluble in water.Inferred from precursor[3]
Spectroscopic Data (Predicted and Analogous)

No experimental spectra for this compound have been identified in the reviewed literature. The following information is based on predictions and data from analogous compounds.

Mass Spectrometry (Predicted): The predicted collision cross section (CCS) values for various adducts of the molecule have been calculated.[1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺244.98079142.2
[M+Na]⁺266.96273153.8
[M-H]⁻242.96623147.6

¹H NMR Spectroscopy (Predicted Chemical Shifts): Based on the structure, the following proton signals are expected:

  • A singlet for the methyl group protons (~2.3 ppm).

  • A singlet for the methylene protons of the acetic acid moiety (~4.7 ppm).

  • Signals in the aromatic region (6.8-7.5 ppm) corresponding to the three protons on the benzene ring.

  • A broad singlet for the carboxylic acid proton (>10 ppm).

¹³C NMR Spectroscopy (Predicted Chemical Shifts):

  • A signal for the methyl carbon (~20 ppm).

  • A signal for the methylene carbon (~65 ppm).

  • Signals in the aromatic region (110-155 ppm) for the six carbons of the benzene ring.

  • A signal for the carbonyl carbon of the carboxylic acid (~170 ppm).

Infrared (IR) Spectroscopy (Predicted Absorptions): Based on the functional groups present, the following characteristic IR absorption bands are expected:

  • Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

  • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

  • C-O-C stretch from the ether linkage (1250-1000 cm⁻¹).

  • C-Br stretch (600-500 cm⁻¹).

  • Aromatic C=C stretches (1600-1450 cm⁻¹).

Synthesis

This compound is synthesized via a Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this specific synthesis, the phenoxide of 2-bromo-4-methylphenol acts as the nucleophile, and a haloacetic acid, such as chloroacetic acid, serves as the electrophile.

Experimental Protocol: A Generalized Two-Step Synthesis

This protocol is based on established procedures for the synthesis of analogous phenoxyacetic acids.[4][5]

Step 1: Synthesis of the Precursor, 2-Bromo-4-methylphenol

The starting material, 2-bromo-4-methylphenol, can be synthesized by the bromination of p-cresol (4-methylphenol).

  • Materials: p-cresol, a suitable solvent (e.g., dichloromethane, chloroform, or ethylene dichloride), and bromine.

  • Procedure:

    • Dissolve p-cresol in the chosen solvent and cool the solution to a low temperature (-20 to -5 °C).

    • Slowly add a solution of bromine in the same solvent to the cooled p-cresol solution with constant stirring. The molar ratio of bromine to p-cresol should be approximately 1:1 to favor mono-bromination.

    • Maintain the low temperature throughout the addition.

    • After the addition is complete, allow the reaction to proceed at room temperature for a short period.

    • The resulting hydrogen bromide gas can be absorbed in water.

    • The crude product is obtained after the removal of the solvent under reduced pressure.

    • Purification of 2-bromo-4-methylphenol can be achieved by distillation.

Step 2: Williamson Ether Synthesis of this compound

  • Materials: 2-bromo-4-methylphenol, chloroacetic acid, a strong base (e.g., sodium hydroxide (NaOH) or potassium hydroxide (KOH)), water, and hydrochloric acid (HCl) for acidification.

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-4-methylphenol in an aqueous solution of the strong base (e.g., 30% NaOH). This deprotonates the phenol to form the more nucleophilic sodium 2-bromo-4-methylphenoxide.

    • Add chloroacetic acid to the solution.

    • Heat the reaction mixture to reflux (approximately 90-100°C) for 30-40 minutes with stirring.[5]

    • After the reflux period, cool the reaction mixture to room temperature.

    • Acidify the solution by the dropwise addition of concentrated HCl until the solution is acidic (test with pH paper). This protonates the carboxylate to form the final product, which will precipitate out of the solution if its solubility is low.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water mixture).

Logical Workflow for Synthesis

Synthesis_Workflow p_cresol p-Cresol bromination Bromination p_cresol->bromination bromine Bromine bromine->bromination solvent Solvent (e.g., CH₂Cl₂) solvent->bromination bromo_phenol 2-Bromo-4-methylphenol bromination->bromo_phenol phenoxide Sodium 2-bromo-4-methylphenoxide bromo_phenol->phenoxide base Base (e.g., NaOH) base->phenoxide williamson_synthesis Williamson Ether Synthesis phenoxide->williamson_synthesis chloroacetic_acid Chloroacetic acid chloroacetic_acid->williamson_synthesis product_salt Sodium (2-Bromo-4-methylphenoxy)acetate williamson_synthesis->product_salt acidification Acidification (HCl) product_salt->acidification final_product This compound acidification->final_product purification Purification (Recrystallization) final_product->purification pure_product Pure Product purification->pure_product

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are scarce, its structural similarity to other phenoxyacetic acids suggests it likely functions as a synthetic auxin .

Auxin-like Activity: Phenoxyacetic acids are a well-known class of synthetic auxins, with prominent examples being 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA). These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but are often more potent and resistant to degradation within the plant. At high concentrations, synthetic auxins disrupt normal plant growth processes, leading to uncontrolled growth and eventually, plant death. This makes them effective herbicides, particularly for broadleaf weeds.

Potential Signaling Pathway: The mechanism of action of auxin and synthetic auxins involves their perception by specific receptor proteins, primarily the F-box proteins of the TIR1/AFB family. The binding of an auxin to its receptor promotes the interaction of the receptor with Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This cascade of events ultimately leads to the physiological responses associated with auxins.

Auxin_Signaling_Pathway Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Degradation Degradation Aux_IAA->Degradation Ubiquitination Ubiquitination SCF_TIR1_AFB->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Proteasome->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF Derepression ARE Auxin Response Element (ARE) ARF->ARE Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Physiological_Response Physiological Response (e.g., Uncontrolled Growth) Gene_Expression->Physiological_Response

Caption: Proposed auxin signaling pathway for this compound.

Conclusion

This compound is a halogenated phenoxyacetic acid derivative with potential applications as a synthetic auxin, likely possessing herbicidal properties. Its synthesis is achievable through a standard Williamson ether synthesis from readily available precursors. While detailed experimental data on its physicochemical and spectroscopic properties are not yet widely published, this guide provides a robust framework based on analogous compounds and established chemical principles. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in agrochemistry and other fields of chemical research.

References

An In-depth Technical Guide to the Synthesis of (2-Bromo-4-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Bromo-4-methylphenoxy)acetic acid, a key intermediate in the development of various chemical entities. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a substituted phenoxyacetic acid derivative. The phenoxyacetic acid scaffold is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and chemical properties. The synthesis of this specific molecule primarily relies on the well-established Williamson ether synthesis, a robust and widely used method for forming ethers. This guide will focus on the synthesis of the target molecule, including the preparation of its key precursor, 2-Bromo-4-methylphenol.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and direct route to this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide from a haloacetic acid derivative by the phenoxide ion of 2-Bromo-4-methylphenol.[1]

The overall reaction is as follows:

G reactant1 2-Bromo-4-methylphenol product This compound reagents Base (e.g., NaOH, KOH) Solvent (e.g., Water, Ethanol) reactant2 +  Haloacetic Acid Derivative (e.g., Chloroacetic Acid) reagents->product

Figure 1: Williamson Ether Synthesis of this compound.

This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[1][2] The choice of the haloacetic acid derivative can be either chloroacetic acid or bromoacetic acid, with the latter being more reactive. The reaction is often heated to ensure a reasonable reaction rate.[1]

Quantitative Data for Williamson Ether Synthesis
ParameterValueReference
Starting Phenol 2-Bromo-4-methylphenol-
Alkylating Agent Chloroacetic Acid[1]
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1][2]
Solvent Water or Ethanol/Water mixture[1]
Temperature 90-100 °C[1]
Reaction Time 30-60 minutes[1]
Typical Yield 70-95% (for analogous compounds)[2]
Detailed Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on established methods for similar compounds.[1][2]

Materials:

  • 2-Bromo-4-methylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve 2-Bromo-4-methylphenol in an aqueous solution of sodium hydroxide (approximately a 1.5 to 2-fold molar excess of NaOH). Gentle warming may be applied to facilitate dissolution.

  • Addition of Chloroacetic Acid: To the solution of the sodium 2-bromo-4-methylphenoxide, add a slight molar excess of chloroacetic acid.

  • Reaction: Heat the reaction mixture to 90-100 °C with stirring for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the solution with 6 M HCl until it is acidic to litmus paper. This will precipitate the crude this compound.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the organic layer with water and then extract the product into a saturated sodium bicarbonate solution.

    • Carefully acidify the bicarbonate solution with 6 M HCl to precipitate the purified product.

  • Purification: The precipitated solid can be collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from hot water or an appropriate organic solvent.

G start Start dissolve Dissolve 2-Bromo-4-methylphenol in aqueous NaOH start->dissolve add_chloroacetic Add Chloroacetic Acid dissolve->add_chloroacetic react Heat reaction mixture (90-100°C, 30-60 min) add_chloroacetic->react cool Cool and dilute with water react->cool acidify Acidify with 6M HCl cool->acidify extract Extract with Diethyl Ether acidify->extract wash Wash organic layer and extract with NaHCO3 extract->wash precipitate Acidify bicarbonate solution to precipitate product wash->precipitate purify Filter, wash, and dry. Recrystallize if needed. precipitate->purify end End Product purify->end

Figure 2: Experimental workflow for the Williamson ether synthesis.

Synthesis of the Precursor: 2-Bromo-4-methylphenol

The primary starting material, 2-Bromo-4-methylphenol, is synthesized by the bromination of p-cresol. This electrophilic aromatic substitution reaction must be carefully controlled to favor mono-bromination at the position ortho to the hydroxyl group.

Quantitative Data for the Synthesis of 2-Bromo-4-methylphenol
ParameterValueReference
Starting Material p-Cresol[3]
Brominating Agent Bromine (Br₂)[3]
Solvent Chlorobenzene[3]
Temperature Room Temperature[3]
**Molar Ratio (p-cresol:Br₂) **1 : 1.05[3]
Reaction Time 2.5 hours[3]
Yield ~95%[3]
Detailed Experimental Protocol: Synthesis of 2-Bromo-4-methylphenol

The following protocol is based on a patented procedure for the synthesis of 2-Bromo-4-methylphenol.[3]

Materials:

  • p-Cresol

  • Bromine

  • Chlorobenzene

  • Dry air or nitrogen

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve p-cresol in chlorobenzene.

  • Bromination: Slowly add bromine to the p-cresol solution at room temperature over a period of 2 hours with continuous stirring. The reaction is exothermic and may require cooling to maintain the temperature.

  • Reaction Completion and HBr Removal: After the addition of bromine is complete, continue stirring for an additional 30 minutes. Subsequently, bubble dry air or nitrogen through the solution to remove the hydrogen bromide gas that is formed during the reaction. The pH of the solution should be monitored until it reaches 5-6.

  • Solvent Recovery and Purification: The chlorobenzene solvent can be recovered by distillation. The crude 2-Bromo-4-methylphenol is then purified by vacuum distillation.

G reactant1 p-Cresol product 2-Bromo-4-methylphenol reagents Chlorobenzene Room Temperature reactant2 +  Bromine reagents->product

Figure 3: Synthesis of 2-Bromo-4-methylphenol from p-cresol.

Conclusion

The synthesis of this compound is reliably achieved through the Williamson ether synthesis, a versatile and high-yielding reaction. The necessary precursor, 2-Bromo-4-methylphenol, can be efficiently prepared from p-cresol. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Further optimization of reaction conditions may be possible to improve yields and purity for specific applications.

References

Physical and chemical characteristics of (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of (2-Bromo-4-methylphenoxy)acetic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a substituted phenoxyacetic acid derivative. Its core structure consists of a p-cresol (4-methylphenol) molecule substituted with a bromine atom at the ortho position to the hydroxyl group, with an acetic acid moiety linked via an ether bond.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(2-Methylphenoxy)acetic acid(4-Methylphenoxy)acetic acid
CAS Number 25181-66-21878-49-5940-64-7
Molecular Formula C₉H₉BrO₃[1]C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 245.07 g/mol 166.17 g/mol 166.17 g/mol
Monoisotopic Mass 243.97351 Da[1]166.06299 Da166.06299 Da
Melting Point Data not available152-156 °C140-142 °C
Boiling Point Data not available>150 °C297.2 °C
Solubility Data not availableSlightly soluble in acetonitrile and DMSOSoluble in methanol
pKa Data not available3.227 (at 25 °C)3.215 (at 25 °C)
XlogP (Predicted) 2.4[1]1.981.9

Synthesis and Spectroscopic Analysis

While experimental spectral data for this compound is not publicly available, predicted mass spectrometry data for various adducts have been calculated.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [1]

Adductm/z
[M+H]⁺244.98079
[M+Na]⁺266.96273
[M-H]⁻242.96623
[M+NH₄]⁺262.00733
[M+K]⁺282.93667
[M+H-H₂O]⁺226.97077
[M+HCOO]⁻288.97171
[M+CH₃COO]⁻302.98736
[M+Na-2H]⁻264.94818
[M]⁺243.97296
[M]⁻243.97406

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on established methods for the synthesis of related phenoxyacetic acids.

G cluster_0 Step 1: Bromination of p-Cresol cluster_1 Step 2: Williamson Ether Synthesis p_cresol p-Cresol step1_reaction Reaction at controlled temperature p_cresol->step1_reaction bromine Bromine (Br2) bromine->step1_reaction solvent1 Solvent (e.g., Acetic Acid) solvent1->step1_reaction intermediate 2-Bromo-4-methylphenol step1_reaction->intermediate step2_reaction Reaction with heating intermediate->step2_reaction chloroacetic_acid Chloroacetic Acid chloroacetic_acid->step2_reaction base Base (e.g., NaOH) base->step2_reaction solvent2 Solvent (e.g., Water) solvent2->step2_reaction acidification Acidification (e.g., HCl) step2_reaction->acidification product This compound acidification->product G compound This compound (Synthetic Auxin) receptor Auxin Receptors (e.g., TIR1/AFB) compound->receptor Binds to ubiquitination Ubiquitination of Aux/IAA Repressors receptor->ubiquitination Promotes degradation 26S Proteasome-Mediated Degradation ubiquitination->degradation Leads to gene_expression Transcription of Auxin-Responsive Genes degradation->gene_expression Allows cellular_response Altered Cell Division, Elongation, and Differentiation gene_expression->cellular_response Results in plant_death Uncontrolled Growth and Plant Death cellular_response->plant_death Causes G cluster_0 Potential Mechanisms of Action compound This compound membrane_disruption Cell Membrane Disruption compound->membrane_disruption cell_wall_synthesis Inhibition of Cell Wall Synthesis compound->cell_wall_synthesis macromolecule_synthesis Inhibition of Protein/Nucleic Acid Synthesis compound->macromolecule_synthesis microbial_cell Microbial Cell Death membrane_disruption->microbial_cell cell_wall_synthesis->microbial_cell macromolecule_synthesis->microbial_cell

References

The Core Mechanism of (2-Bromo-4-methylphenoxy)acetic Acid as a Synthetic Auxin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-methylphenoxy)acetic acid is a synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). While specific quantitative data for this particular compound is not extensively available in public literature, its mechanism of action can be confidently inferred from its structural similarity to other well-characterized phenoxyacetic acid auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). This guide elucidates the core molecular mechanism by which this compound is presumed to exert its effects, details the experimental protocols required for its characterization, and provides a framework for understanding its role in auxin signaling.

Introduction to Synthetic Auxins

Synthetic auxins are a cornerstone of plant cell biology research and have widespread applications in agriculture as herbicides and plant growth regulators. These molecules initiate a cascade of physiological responses, including cell elongation, division, and differentiation, by hijacking the plant's natural auxin signaling pathway. This compound, with its characteristic phenoxyacetic acid structure, is predicted to function as a potent mimic of IAA.

The Core Signaling Pathway

The primary mechanism of action for synthetic auxins like this compound involves the ubiquitin-proteasome pathway to regulate gene expression. The key players in this pathway are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

At low auxin concentrations, Aux/IAA proteins form heterodimers with ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes. When a synthetic auxin such as this compound is introduced, it acts as a "molecular glue," binding to the TIR1 receptor and enhancing its affinity for the degron motif within the Aux/IAA proteins. This binding event leads to the polyubiquitination of the Aux/IAA repressor by the SCFTIR1 E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a suite of early auxin-responsive genes, ultimately leading to the observed physiological effects.

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin This compound TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to SCF SCF Complex TIR1->SCF Part of Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes binding SCF->Aux_IAA Targets SCF->Aux_IAA Ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Initiates Ub Ubiquitin caption Figure 1: Core Auxin Signaling Pathway.

Caption: Figure 1: Core Auxin Signaling Pathway.

Quantitative Data

Table 1: Receptor Binding Affinity (Hypothetical)

CompoundReceptorBinding Affinity (Kd)Method
This compoundTIR1/AFBTo be determinedSurface Plasmon Resonance
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1~1 µMIn vitro binding assay
Indole-3-acetic acid (IAA)TIR1~35 nMIn vitro binding assay

Table 2: Dose-Response for Root Elongation Inhibition (Illustrative)

CompoundEC50 for Root Elongation InhibitionPlant Species
This compoundTo be determinedArabidopsis thaliana
2,4-Dichlorophenoxyacetic acid (2,4-D)~100 nMArabidopsis thaliana
Indole-3-acetic acid (IAA)~30 nMArabidopsis thaliana

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the auxin activity of this compound.

In Vitro TIR1/AFB - Aux/IAA Co-receptor Binding Assay

This assay quantitatively measures the binding affinity of the synthetic auxin to the TIR1/AFB receptor in the presence of an Aux/IAA protein.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB and a specific Aux/IAA (e.g., IAA7) protein from E. coli or an insect cell system.

  • Assay Buffer Preparation: Prepare a binding buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20).

  • Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the purified TIR1/AFB and Aux/IAA proteins with the serially diluted synthetic auxin. Incubate at room temperature for 1 hour to allow binding to reach equilibrium.

  • Detection: Use a suitable detection method, such as Surface Plasmon Resonance (SPR) or a fluorescence-based thermal shift assay, to measure the binding interaction and calculate the dissociation constant (Kd).

Binding_Assay_Workflow start Start protein_prep Express & Purify TIR1/AFB and Aux/IAA start->protein_prep buffer_prep Prepare Assay Buffer start->buffer_prep ligand_prep Prepare Serial Dilution of This compound start->ligand_prep binding_reaction Incubate Proteins with Ligand protein_prep->binding_reaction buffer_prep->binding_reaction ligand_prep->binding_reaction detection Measure Binding (e.g., SPR) binding_reaction->detection analysis Calculate Kd detection->analysis end End analysis->end

Caption: Figure 2: Workflow for In Vitro Binding Assay.

Root Elongation Assay

This bioassay assesses the physiological effect of the synthetic auxin on plant growth.

Methodology:

  • Plant Material and Growth Conditions: Sterilize and stratify Arabidopsis thaliana seeds (Col-0 ecotype). Plate the seeds on Murashige and Skoog (MS) agar medium in square petri dishes.

  • Treatment Preparation: Prepare MS agar plates supplemented with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a solvent control.

  • Seedling Growth: Germinate and grow the seedlings vertically for 4-5 days under controlled light and temperature conditions.

  • Measurement: Scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percent inhibition of root growth relative to the control for each concentration and determine the EC50 value.

Root_Elongation_Workflow start Start sterilize_seeds Sterilize & Stratify Arabidopsis Seeds start->sterilize_seeds prepare_plates Prepare MS Plates with Test Compound start->prepare_plates plate_seeds Plate Seeds sterilize_seeds->plate_seeds prepare_plates->plate_seeds grow_seedlings Grow Vertically (4-5 days) plate_seeds->grow_seedlings scan_plates Scan Plates grow_seedlings->scan_plates measure_roots Measure Root Length (ImageJ) scan_plates->measure_roots analyze_data Calculate EC50 measure_roots->analyze_data end End analyze_data->end

Caption: Figure 3: Workflow for Root Elongation Assay.

Auxin-Responsive Gene Expression Analysis

This experiment measures the effect of the synthetic auxin on the transcription of early auxin-responsive genes.

Methodology:

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid culture for 7 days. Treat the seedlings with a specific concentration of this compound (e.g., 1 µM) or a solvent control for a short time course (e.g., 0, 30, 60, 120 minutes).

  • RNA Extraction: Harvest the seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a standard protocol or commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for known early auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative fold change in gene expression for each treatment condition compared to the control using the ΔΔCt method.

Gene_Expression_Workflow start Start grow_seedlings Grow Seedlings in Liquid Culture start->grow_seedlings treat_seedlings Treat with Test Compound grow_seedlings->treat_seedlings harvest_rna Harvest & Extract RNA treat_seedlings->harvest_rna cdna_synthesis Synthesize cDNA harvest_rna->cdna_synthesis qpcr Perform qPCR cdna_synthesis->qpcr analyze_data Calculate Relative Fold Change qpcr->analyze_data end End analyze_data->end

Caption: Figure 4: Workflow for Gene Expression Analysis.

Conclusion

This compound is predicted to function as a classic synthetic auxin, engaging the TIR1/AFB co-receptor complex to induce the degradation of Aux/IAA repressors and subsequently activate auxin-responsive gene expression. While direct experimental data for this specific molecule is limited, the well-established mechanism of action for phenoxyacetic acid auxins provides a robust framework for understanding its biological activity. The experimental protocols detailed in this guide provide a clear path for the comprehensive characterization of its quantitative effects on receptor binding, physiological responses, and gene regulation. Further research utilizing these methods will be crucial to fully elucidate the specific properties of this compound and its potential applications in research and development.

A Technical Guide to the Biological Activities of Novel Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The phenoxyacetic acid scaffold is a cornerstone in medicinal chemistry and agrochemistry, renowned for its versatility and significant biological effects. Initially recognized for its potent herbicidal properties, research has expanded to reveal a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological potential of novel phenoxyacetic acid derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and herbicidal activities. It serves as a comprehensive resource, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating complex pathways and workflows through standardized diagrams to facilitate further research and development in this promising area.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant area of investigation for phenoxyacetic acid derivatives is in the development of novel anti-inflammatory agents. Many of these compounds exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. Selective COX-2 inhibitors offer a promising therapeutic strategy by mitigating inflammation while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Mechanism of Action: COX-2 Signaling Pathway

Phenoxyacetic acid derivatives can selectively bind to the COX-2 enzyme, blocking the conversion of arachidonic acid into prostaglandins (like PGE-2), which are key mediators of inflammation, pain, and fever.[1][2] This targeted inhibition forms the basis of their anti-inflammatory effects.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE-2) COX2->Prostaglandins Produces Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates PA_Derivative Phenoxyacetic Acid Derivative PA_Derivative->COX2 Inhibits

Caption: Signaling pathway of COX-2 inhibition by phenoxyacetic acid derivatives.
Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of several novel phenoxyacetic acid derivatives.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
5d 0.08 ± 0.01>10>125[1][3]
5e 0.07 ± 0.01>10>142.8[1][3]
5f 0.06 ± 0.01>10>166.7[1][3]
7b 0.07 - 0.09>10>111.1[1][4]
10c 0.09 ± 0.01>10>111.1[1][3]
6a 0.0310.96365.4[5]
6c 0.035.90196.9[5]
Celecoxib 0.05 ± 0.0214.93298.6[1]
Mefenamic Acid 1.98 ± 0.021.120.56[1]
Experimental Protocols

This assay determines the concentration of the test compound required to inhibit 50% of the COX enzyme activity.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared and stored according to the manufacturer's instructions.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (like glutathione) is prepared.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.

  • Quantification: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][3]

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats (or a similar model) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups: a control group, a reference drug group (e.g., celecoxib), and test compound groups.

  • Baseline Measurement: The initial volume or thickness of each rat's hind paw is measured using a plethysmometer or digital calipers.

  • Compound Administration: The test compounds and reference drug are administered orally or intraperitoneally at a predetermined dose one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: A 1% solution of carrageenan is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Paw volume/thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[1][3][4]

Edema_Workflow start Start: Acclimatized Rats grouping Animal Grouping (Control, Reference, Test) start->grouping baseline Measure Baseline Paw Volume grouping->baseline admin Administer Compound / Vehicle (1 hr pre-induction) baseline->admin injection Inject Carrageenan (Sub-plantar region) admin->injection measurement Measure Paw Volume (Hourly for 5 hours) injection->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End: Assess Activity analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Anticancer Activity

Novel phenoxyacetic acid derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanisms of action are diverse, including the induction of apoptosis through the inhibition of key signaling proteins like PARP-1 and the modulation of pathways such as PI3K/Akt.[6][7][8][9]

Mechanism of Action: Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Certain phenoxyacetic acid derivatives have been designed as allosteric inhibitors of Akt, binding to a site distinct from the active site to prevent its activation. This leads to the downstream deactivation of pro-survival signals, ultimately triggering apoptosis in cancer cells.[7]

Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Targets (e.g., Bad, GSK-3β) Akt->Downstream Inhibits/Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis Apoptosis Downstream->Apoptosis PA_Derivative Phenoxyacetic Acid Derivative (L8) PA_Derivative->Akt Allosteric Inhibition

Caption: Inhibition of the PI3K/Akt survival pathway by phenoxyacetic acid derivatives.
Quantitative Data: Anticancer Activity

CompoundCell LineActivity (IC₅₀)Reference Drug (IC₅₀)Reference
Compound I HepG2 (Liver)1.43 µM5-FU (5.32 µM)[8][9]
Compound I MCF-7 (Breast)7.43 µM-[8]
Compound II HepG2 (Liver)6.52 µM5-FU (5.32 µM)[9]
L8 HCT116 (Colon)Not specified (Kd = 2.07 µM for Akt)MK2206[7]
4-Cl-phenoxyacetic acid Breast Cancer Cells0.194±0.09 µg/mlCisplatin (0.236 µg/ml)[6]
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.[10]

Antimicrobial and Antifungal Activity

Phenoxyacetic acid derivatives have also been explored for their potential as antimicrobial agents, showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][11] Some derivatives have shown particularly promising results against Mycobacterium tuberculosis, including isoniazid-resistant strains.[12]

Quantitative Data: Antimicrobial Activity
CompoundTarget OrganismActivity (MIC)Reference DrugReference
3f M. tuberculosis H37Rv (MTB)0.06 µg/mL-[12]
3f INH-resistant M. tuberculosis0.06 µg/mL-[12]
4-(2-methyl-phenylazo)-phenoxyacetic acid S. pyogenes20 mm inhibition zoneSeptonex (17 mm)[6]
Experimental Protocol

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5x10⁵ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: A positive control (broth + inoculum, no compound) and a negative control (broth only) are included. A reference antibiotic (e.g., ampicillin) is also tested.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6][11]

Herbicidal Activity

The original and most well-known application of phenoxyacetic acids is as herbicides. Novel derivatives continue to be developed to improve efficacy, broaden the spectrum of weed control, and enhance environmental safety profiles.[13][14]

Quantitative Data: Herbicidal Activity
CompoundTarget Weed SpeciesActivity (IC₅₀ in mmol L⁻¹)Reference
6b Brassica campestris (root)~0.0002[13]
6c Brassica campestris (shoot)~0.0002[13]
6c Rice (root)0.000085[13]
Experimental Protocol
  • Preparation: Test compounds are dissolved to create a series of concentrations. Seeds of target weed species (e.g., Lolium multiflorum, Brassica campestris) are selected for uniformity.

  • Assay Setup: A specified number of seeds are placed on filter paper in petri dishes.

  • Treatment: A fixed volume of each test solution concentration is added to the respective petri dishes. A control group with only the solvent is included.

  • Incubation: The dishes are sealed and incubated in a growth chamber with controlled light, temperature, and humidity for a period of 7-14 days.

  • Measurement: After incubation, the germination rate, root length, and shoot length are measured for each seedling.

  • Data Analysis: The percentage of inhibition for each parameter is calculated relative to the control group. IC₅₀ values are determined by plotting inhibition against concentration.[13]

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of these derivatives often starts from a substituted phenol, which undergoes a multi-step reaction to yield the final product. A common route involves the synthesis of a hydrazide intermediate, which can then be further modified.[15][16]

General Synthesis Workflow

Synthesis_Workflow phenol Substituted Phenol esterification 1. Esterification (e.g., with Ethyl Bromoacetate, K₂CO₃, Acetone) phenol->esterification ester Phenoxyacetic Acid Ethyl Ester esterification->ester hydrazinolysis 2. Hydrazinolysis (Hydrazine Hydrate, Ethanol) ester->hydrazinolysis hydrazide Phenoxyacetic Acid Hydrazide hydrazinolysis->hydrazide condensation 3. Condensation (with desired aldehyde/ketone/ carboxylic acid) hydrazide->condensation final_product Final Phenoxyacetic Acid Derivative condensation->final_product

Caption: General synthetic workflow for phenoxyacetic acid derivatives.
Experimental Protocol

  • Synthesis of Ethyl Ester: A mixture of a substituted phenol (1 eq.), ethyl bromoacetate (1.5 eq.), and anhydrous potassium carbonate (1.5 eq.) in dry acetone is refluxed for 8-10 hours. After cooling, the solvent is evaporated, and the residue is treated with cold water and extracted with a suitable organic solvent (e.g., ether). The organic layer is dried and concentrated to yield the ethyl ester derivative.[15]

  • Synthesis of Acid Hydrazide: The ester derivative (1 eq.) is dissolved in ethanol, and hydrazine hydrate (1.5 eq.) is added. The mixture is stirred at room temperature for several hours (e.g., 7 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting precipitate is filtered, washed, and dried to give the phenoxyacetic acid hydrazide.[15][16]

  • Synthesis of Final Derivative: The phenoxyacetic acid hydrazide (1 eq.) is reacted with a selected aldehyde, ketone, or carboxylic acid under appropriate conditions (e.g., refluxing in ethanol with a catalytic amount of acetic acid for aldehydes) to form the final Schiff base or other derivative. The product is then purified by recrystallization.[1][3]

Conclusion

Phenoxyacetic acid derivatives represent a remarkably versatile and pharmacologically significant class of compounds. While their historical importance as herbicides is undisputed, the ongoing discovery of potent anti-inflammatory, anticancer, and antimicrobial activities underscores their vast therapeutic potential. The data and standardized protocols compiled in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon. Future work focusing on optimizing structure-activity relationships, elucidating detailed mechanisms of action, and improving pharmacokinetic profiles will be crucial in translating the promise of this chemical scaffold into novel and effective therapeutic agents.

References

Spectroscopic data interpretation for (2-Bromo-4-methylphenoxy)acetic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data for (2-Bromo-4-methylphenoxy)acetic acid could not be located at the time of this writing. To fulfill the detailed requirements of this guide and to illustrate the principles of spectroscopic data interpretation, the closely related analogue, (2-Methylphenoxy)acetic acid , will be used as the subject of the following analysis. The interpretation and data presented herein pertain to this analogue.

Introduction

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules in pharmaceutical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. This guide provides an in-depth interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for (2-Methylphenoxy)acetic acid, offering a comprehensive overview for researchers and scientists.

Data Presentation

The quantitative spectroscopic data for (2-Methylphenoxy)acetic acid is summarized in the tables below for clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data for (2-Methylphenoxy)acetic acid

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.5 (broad s)Singlet (broad)1H--COOH
7.18 (m)Multiplet1H-Ar-H
7.12 (m)Multiplet1H-Ar-H
6.88 (m)Multiplet2H-Ar-H
4.65 (s)Singlet2H--O-CH₂-
2.25 (s)Singlet3H-Ar-CH₃

Table 2: ¹³C NMR Spectroscopic Data for (2-Methylphenoxy)acetic acid

Chemical Shift (δ) ppmAssignment
172.5-COOH
155.0Ar-C-O
131.0Ar-C
127.0Ar-C
126.5Ar-C-CH₃
121.0Ar-C
112.0Ar-C
67.5-O-CH₂-
16.0Ar-CH₃

Table 3: Infrared (IR) Spectroscopy Data for (2-Methylphenoxy)acetic acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
1700StrongC=O stretch (Carboxylic Acid)
1600, 1495MediumC=C stretch (Aromatic)
1240, 1050StrongC-O stretch
3050Medium=C-H stretch (Aromatic)
2950Medium-C-H stretch (Aliphatic)

Table 4: Mass Spectrometry (MS) Data for (2-Methylphenoxy)acetic acid

m/zRelative Intensity (%)Assignment
16645[M]⁺ (Molecular Ion)
107100[M - COOH - H]⁺ or [CH₃C₆H₄O]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The solution is then filtered into a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Spectroscopic Interpretation and Structural Elucidation

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides valuable information about the number and types of protons and their connectivity.

  • -COOH Proton (δ 10.5): The broad singlet at a downfield chemical shift of approximately 10.5 ppm is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (δ 6.88-7.18): The complex multiplets in the aromatic region (around 6.88-7.18 ppm) correspond to the four protons on the benzene ring. The overlapping signals suggest a substituted aromatic system.

  • Methylene Protons (δ 4.65): The singlet at 4.65 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group flanked by the ether oxygen and the carbonyl group. Its singlet nature indicates no adjacent protons.

  • Methyl Protons (δ 2.25): The singlet at 2.25 ppm, with an integration of three protons, is characteristic of a methyl (-CH₃) group attached to the aromatic ring.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (δ 172.5): The signal at the lowest field (172.5 ppm) is characteristic of a carboxylic acid carbonyl carbon.

  • Aromatic Carbons (δ 112.0-155.0): The six signals in the range of 112.0 to 155.0 ppm correspond to the six carbons of the benzene ring. The carbon attached to the ether oxygen (Ar-C-O) is the most downfield of these due to the deshielding effect of the oxygen atom.

  • Methylene Carbon (δ 67.5): The peak at 67.5 ppm is assigned to the methylene carbon (-O-CH₂-).

  • Methyl Carbon (δ 16.0): The upfield signal at 16.0 ppm corresponds to the methyl carbon (Ar-CH₃).

Infrared (IR) Spectrum Interpretation

The IR spectrum is instrumental in identifying the functional groups present.

  • O-H Stretch (3300-2500 cm⁻¹): The very broad and strong absorption in this region is a definitive indication of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.

  • C=O Stretch (1700 cm⁻¹): The strong, sharp peak at 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a carboxylic acid.

  • C=C Aromatic Stretches (1600, 1495 cm⁻¹): The absorptions in this region are typical for carbon-carbon double bond stretching within an aromatic ring.

  • C-O Stretches (1240, 1050 cm⁻¹): These strong bands are attributed to the C-O stretching vibrations of the ether and carboxylic acid functionalities.

  • Aromatic and Aliphatic C-H Stretches (3050, 2950 cm⁻¹): The peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while those just below 3000 cm⁻¹ are from the methyl and methylene C-H bonds.

Mass Spectrum Interpretation

The mass spectrum provides the molecular weight and information about the molecule's fragmentation.

  • Molecular Ion Peak ([M]⁺, m/z 166): The peak at m/z 166 corresponds to the molecular weight of (2-Methylphenoxy)acetic acid, confirming its molecular formula as C₉H₁₀O₃.

  • Base Peak (m/z 107): The most intense peak in the spectrum (the base peak) at m/z 107 likely results from the loss of the carboxymethyl group (-CH₂COOH) or a related fragmentation, leading to the stable [CH₃C₆H₄O]⁺ fragment.

  • Other Fragment Ions (m/z 91, 77): The peak at m/z 91 is likely the tropylium ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group. The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), resulting from further fragmentation.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation & Structure Elucidation Sample Purified (2-Methylphenoxy)acetic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios, Relative Intensities MS->MS_Data Interpretation Combined Spectroscopic Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Proposed Structure: (2-Methylphenoxy)acetic acid Interpretation->Structure

Caption: Logical workflow for spectroscopic data interpretation.

Mass_Fragmentation M [(C₉H₁₀O₃)]⁺ m/z = 166 F1 [M - •COOH]⁺ m/z = 121 M->F1 - •COOH F2 [M - •CH₂COOH]⁺ C₇H₇O⁺ m/z = 107 (Base Peak) M->F2 - •CH₂COOH F3 [C₇H₇]⁺ m/z = 91 F2->F3 - O F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CH₂

Caption: Mass spectral fragmentation of (2-Methylphenoxy)acetic acid.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation of organic molecules. Through the systematic interpretation of the data obtained from each technique, the structure of (2-Methylphenoxy)acetic acid can be confidently determined. This guide outlines the typical data expected and the logical processes involved in its interpretation, serving as a valuable resource for researchers in the field of drug development and chemical sciences.

References

CAS Number and molecular formula for (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2-Bromo-4-methylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound belonging to the phenoxyacetic acid class. While specific research on this particular molecule is limited in publicly available literature, the broader family of phenoxyacetic acid derivatives has been a subject of scientific interest due to their diverse biological activities. This guide provides the core chemical information for this compound and contextualizes its potential applications and research avenues based on the known properties of related compounds.

Core Compound Identification

The fundamental identifiers for this compound are summarized below.

IdentifierValue
CAS Number 25181-66-2[1]
Molecular Formula C9H9BrO3[1]

Physicochemical Properties

Detailed experimental data for this compound is not extensively documented. However, based on its structure and data from commercial suppliers, the following information can be presented.

PropertyValueSource
Linear Formula C9H9BrO3Sigma-Aldrich[1]
Purity Often supplied for early discovery research without extensive analytical data.Sigma-Aldrich[1]

Note: Researchers are advised to confirm the identity and purity of the compound through their own analytical methods.

Potential Research Applications and Biological Context

While specific studies on this compound are scarce, the phenoxyacetic acid scaffold is a well-established pharmacophore and functional motif in various fields.

  • Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides.[2] Their mechanism of action often involves mimicking plant hormones, leading to uncontrolled growth and eventual death of the target plant.

  • Antimicrobial Properties: Various derivatives of phenoxyacetic acid have been investigated for their potential as antimicrobial agents against both bacteria and fungi.[2] The presence and position of halogen atoms, such as bromine, on the phenyl ring can significantly influence this activity.[2]

  • Anti-inflammatory Effects: More complex derivatives of phenoxyacetic acid have been synthesized and evaluated as potential anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2).

It is important to note that while these applications are established for the broader class of compounds, the specific biological activity of this compound requires dedicated experimental investigation.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, a general protocol for the synthesis of phenoxyacetic acid derivatives is provided below. This methodology is based on common synthetic routes for this class of compounds.

General Synthesis of Phenoxyacetic Acid Derivatives

This procedure outlines a typical Williamson ether synthesis followed by hydrolysis.

  • Reaction Setup: A solution of the corresponding phenol (in this case, 2-Bromo-4-methylphenol) is prepared in a suitable solvent such as ethanol or acetone.

  • Deprotonation: A base, such as sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl group, forming a phenoxide.

  • Alkylation: An alkylating agent, typically ethyl bromoacetate or chloroacetic acid, is added to the reaction mixture. The mixture is then heated under reflux for several hours to facilitate the formation of the ether linkage.

  • Hydrolysis (if starting with an ester): If an ester like ethyl bromoacetate was used, the resulting ester is hydrolyzed to the carboxylic acid by adding a strong base (e.g., sodium hydroxide) and heating, followed by acidification.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent system.

Visualizations

Diagram of General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing phenoxyacetic acid derivatives.

G General Synthesis of Phenoxyacetic Acids Phenol Substituted Phenol (e.g., 2-Bromo-4-methylphenol) Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Product (Substituted phenoxy)acetic acid Phenoxide->Product + AlkylatingAgent Alkylating Agent (e.g., Chloroacetic Acid) AlkylatingAgent->Product

References

The Dawn of a New Era in Selective Weed Control: A Technical Review of the Discovery of Substituted Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of substituted phenoxyacetic acids in the early 1940s marked a pivotal moment in agricultural science and chemical biology, ushering in the age of selective herbicides. Prior to this, weed control was a labor-intensive and often inefficient process. The realization that these synthetic compounds could mimic the natural plant hormone auxin, leading to uncontrolled growth and subsequent death in broadleaf plants while leaving grasses largely unharmed, revolutionized agriculture and laid the groundwork for modern herbicide development. This technical guide provides an in-depth review of the seminal discoveries in this field, focusing on the initial synthesis, structure-activity relationship studies, and the elucidation of the mechanism of action of these groundbreaking compounds.

The Pioneering Syntheses: The Birth of a Herbicide

The journey to the first commercially successful selective herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), was marked by independent and concurrent research efforts in both the United Kingdom and the United States.

Initial Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid

Materials:

  • 2,4-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Appropriate glassware (e.g., round-bottom flask, condenser, beaker)

  • Heating source (e.g., heating mantle)

  • Stirring apparatus

Procedure:

  • A solution of sodium hydroxide in water is prepared in a round-bottom flask.

  • 2,4-Dichlorophenol is added to the sodium hydroxide solution to form sodium 2,4-dichlorophenoxide.

  • A solution of chloroacetic acid, also neutralized with sodium hydroxide to form sodium chloroacetate, is then added to the flask.

  • The reaction mixture is heated under reflux for a specified period to facilitate the condensation reaction.

  • After cooling, the reaction mixture is acidified with hydrochloric acid. This protonates the carboxylate group, leading to the precipitation of 2,4-dichlorophenoxyacetic acid.

  • The crude 2,4-D is then collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization.

Early Investigations into Biological Activity and Structure-Activity Relationships

The groundbreaking work that systematically investigated the relationship between the chemical structure of substituted phenoxyacetic acids and their biological activity as plant growth regulators was conducted by P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute in 1942. Their research laid the foundation for the rational design of herbicides.

Key Findings from Zimmerman and Hitchcock (1942)
  • The Carboxylic Acid Group is Essential: The presence of the acetic acid side chain was found to be critical for activity.

  • Substitution on the Phenoxy Ring Modulates Activity: The type, number, and position of substituents on the aromatic ring significantly influenced the biological response. Halogen substitutions, particularly chlorine, were found to be highly effective.

  • Positional Isomerism is Critical: The relative positions of the substituents on the phenoxy ring were crucial for activity. For instance, 2,4-disubstitution was found to be particularly potent.

Table 1: Summary of Structure-Activity Relationships for Substituted Phenoxyacetic Acids (Based on Zimmerman and Hitchcock, 1942)

Substitution PatternRelative Activity (Qualitative)Notes
Unsubstituted Phenoxyacetic AcidLowBaseline activity.
Monochloro-substitutionModeratePosition of the chlorine atom influences activity.
Dichloro-substitution (e.g., 2,4-D)High2,4- and 2,5-isomers are highly active.
Trichloro-substitution (e.g., 2,4,5-T)High2,4,5-trichlorophenoxyacetic acid is also a potent auxin mimic.
Methyl-substitution (e.g., MCPA)Moderate to HighThe position of the methyl group is important.
Experimental Protocols for Assessing Plant Growth Regulator Activity (circa 1940s)

The bioassays used in the 1940s to evaluate the activity of these compounds were primarily whole-plant or organ-level assays.

Tomato Plant Assay:

  • Objective: To observe formative effects such as epinasty, stem curvature, and adventitious root formation.

  • Procedure:

    • Young tomato plants of a uniform size and developmental stage were used.

    • The test compound was typically dissolved in a suitable solvent (e.g., ethanol) and then diluted with water to the desired concentration. A wetting agent was often added.

    • The solution was applied to the plant as a spray or by applying it in a lanolin paste to a specific part of the plant, such as a leaf petiole.

    • Plants were observed over several days for responses. The degree of epinasty and stem curvature was often recorded qualitatively or semi-quantitatively (e.g., on a scale of 0 to 5).

Bean Curvature Test:

  • Objective: To quantify cell elongation activity.

  • Procedure:

    • Etiolated (dark-grown) bean seedlings were used.

    • The test compound in a lanolin paste was applied unilaterally to one side of the stem.

    • The degree of curvature of the stem away from the side of application was measured after a set period. This curvature is a result of the compound stimulating cell elongation on the treated side.

The Dawn of Selective Herbicidal Action

While Zimmerman and Hitchcock focused on the growth-regulating properties, it was the work of W.G. Templeman and W.A. Sexton in the United Kingdom that specifically highlighted the potential of substituted phenoxyacetic acids as selective herbicides. Their research, conducted during World War II and published in 1945, demonstrated that certain phenoxyacetic acids could kill broadleaf weeds in cereal crops without harming the crop itself.

Key Findings of Templeman and Sexton (1945)

Templeman and Sexton's experiments showed that compounds like 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-D were highly effective at controlling common agricultural weeds.

Experimental Protocol: Field Trials for Selective Weed Control

  • Objective: To assess the efficacy of substituted phenoxyacetic acids in selectively killing weeds in a crop setting.

  • Procedure:

    • Field plots of cereal crops (e.g., oats, wheat) naturally infested with broadleaf weeds were selected.

    • Aqueous solutions of the test compounds were prepared at various concentrations.

    • The solutions were applied to the plots using a sprayer at a specified volume per unit area.

    • Control plots were left untreated or sprayed with water only.

    • After a period of several weeks, the plots were visually assessed for weed control and crop health. The percentage of weed kill and any signs of crop damage were recorded.

Mechanism of Action: Mimicking a Natural Hormone

Substituted phenoxyacetic acids exert their herbicidal effect by acting as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin. At the high concentrations applied for herbicidal purposes, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to a cascade of events that result in uncontrolled and disorganized growth, and ultimately, death.

The Auxin Signaling Pathway

The molecular mechanism of auxin action involves a complex signaling pathway that leads to changes in gene expression.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_scf SCF-TIR1/AFB Complex Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Gene Auxin-Responsive Gene ARF->Auxin_Responsive_Gene Activates Transcription Ub Ubiquitin TIR1_AFB TIR1/AFB Receptor TIR1_AFB->Aux_IAA Promotes binding of TIR1_AFB->Ub Ubiquitination Auxin Substituted Phenoxyacetic Acid (Synthetic Auxin) Auxin->TIR1_AFB Binds to

Caption: The auxin signaling pathway leading to gene expression.

Logical Flow of Auxin Mimicry:

Auxin_Mimicry_Workflow Start Application of Substituted Phenoxyacetic Acid Absorption Absorption and Translocation to Meristematic Tissues Start->Absorption Binding Binding to TIR1/AFB Auxin Receptors Absorption->Binding Degradation Ubiquitination and Degradation of Aux/IAA Repressors Binding->Degradation Activation Activation of Auxin Response Factors (ARFs) Degradation->Activation Gene_Expression Upregulation of Auxin-Responsive Genes Activation->Gene_Expression Physiological_Effects Physiological Responses: - Ethylene Production - ABA Accumulation - Uncontrolled Cell Division & Elongation Gene_Expression->Physiological_Effects Death Plant Death Physiological_Effects->Death

References

A Comprehensive Technical Guide on the Predicted Molecular Properties and Computational Analysis of (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-methylphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, presents a scaffold of interest for potential applications in medicinal chemistry and materials science. This technical guide provides a detailed overview of the predicted molecular properties and a systematic computational analysis of this compound. While experimental data for this specific molecule is scarce, this document leverages established computational methodologies and data from analogous structures to offer a predictive profile. This includes Density Functional Theory (DFT) calculations for geometric and electronic properties, molecular docking considerations for biological target interactions, and in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate its drug-likeness. The methodologies are presented in detail to allow for replication and further investigation. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams.

Introduction

Phenoxyacetic acids and their derivatives are a well-established class of organic compounds with a broad spectrum of biological activities, including herbicidal, pesticidal, and therapeutic properties.[1][2] The introduction of various substituents onto the phenyl ring allows for the fine-tuning of their physicochemical and biological characteristics. The subject of this guide, this compound, with its bromine and methyl substitutions, offers a unique electronic and steric profile that warrants computational investigation to predict its potential as a bioactive molecule. This document outlines a comprehensive in-silico analysis to elucidate its molecular structure, electronic properties, and potential as a drug candidate.

Molecular Structure and Physicochemical Properties

The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure and fundamental physicochemical properties.

Molecular Identity
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 25181-66-2[3]
Molecular Formula C9H9BrO3[4]
Molecular Weight 245.07 g/mol [5]
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)O)Br[4]
InChI InChI=1S/C9H9BrO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)[4]
Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational models. These are crucial for understanding the compound's behavior in biological systems.

PropertyPredicted ValueSignificance
XlogP 2.4Indicates good lipophilicity for membrane permeability.[4]
Topological Polar Surface Area (TPSA) 46.53 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Computational Chemistry Analysis

Computational chemistry provides deep insights into the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a powerful method for these investigations.[6][7]

Geometric Optimization

The initial step in DFT analysis is to determine the molecule's lowest energy conformation.

Experimental Protocol: Geometry Optimization using DFT

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.[6]

  • Basis Set: A high-level basis set, for instance, 6-311++G(d,p), is recommended for accurate results.[6]

  • Procedure:

    • The initial structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).

    • The input file for the quantum chemistry software is prepared, specifying the DFT method, basis set, and the "Opt" keyword for geometry optimization.

    • The calculation is run, and the output file is analyzed to confirm that a stationary point on the potential energy surface has been reached (i.e., no imaginary frequencies).

  • Output: The optimized Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be calculated.

Predicted Geometrical Parameters (Representative Data)

ParameterPredicted Value (Å or °)
C-Br Bond Length ~1.91 Å
C-O (ether) Bond Length ~1.37 Å
C=O (carboxyl) Bond Length ~1.21 Å
C-O-C Bond Angle ~118°
O-C=O Bond Angle ~125°

Note: These are representative values based on similar structures in the literature.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability.

Predicted FMO Properties

PropertyPredicted Value (eV)Significance
HOMO Energy -6.5Relates to electron-donating ability.
LUMO Energy -1.2Relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3A larger gap suggests higher kinetic stability.

Note: These are representative values.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface visualizes the charge distribution on a molecule, identifying electrophilic and nucleophilic sites.

Experimental Protocol: MEP Surface Generation

  • Software: Gaussian, ORCA, or a visualization software like GaussView or Avogadro.

  • Procedure:

    • Perform a single-point energy calculation using the optimized geometry from the previous step.

    • Use the output of this calculation to generate the MEP surface.

  • Interpretation:

    • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., around the carboxyl oxygen atoms).

    • Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack (e.g., around the acidic hydrogen).

    • Green regions: Represent neutral potential.

Predicted Biological Activity and Drug-Likeness

In-silico methods are invaluable for the early-stage assessment of a compound's potential as a drug.[8][9]

Lipinski's Rule of Five

Lipinski's Rule of Five helps to predict the oral bioavailability of a drug candidate.

RulePredicted Value for this compoundCompliance
Molecular Weight < 500 Da 245.07 DaYes
LogP < 5 2.4Yes
Hydrogen Bond Donors < 5 1Yes
Hydrogen Bond Acceptors < 10 3Yes

The compound complies with all of Lipinski's rules, suggesting it has the potential for good oral bioavailability.[2]

ADMET Prediction

ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are critical for drug development. These can be predicted using various QSAR models and online tools.[10][11]

Experimental Protocol: In-Silico ADMET Prediction

  • Tools: SwissADME, PreADMET, or similar web-based or standalone software.[11]

  • Input: The SMILES string or a 2D structure of the molecule.

  • Procedure:

    • Submit the molecular information to the prediction server.

    • The software will calculate a range of ADMET-related properties based on its internal models.

  • Output: A report containing predictions for properties like Caco-2 permeability, CYP450 inhibition, plasma protein binding, and potential toxicity alerts.

Predicted ADMET Properties (Conceptual)

ParameterPredicted OutcomeImplication for Drug Development
Caco-2 Permeability HighGood intestinal absorption.
Human Intestinal Absorption HighLikely well-absorbed orally.
P-glycoprotein Substrate NoLess susceptible to efflux pumps.
CYP1A2 Inhibitor Yes/NoPotential for drug-drug interactions.
CYP2C9 Inhibitor Yes/NoPotential for drug-drug interactions.
hERG Inhibition Low riskReduced risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenLow risk of carcinogenicity.

Note: These are conceptual predictions and require experimental validation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12][13][14] This is crucial for understanding the potential mechanism of action.

Experimental Protocol: Molecular Docking

  • Software: AutoDock, GOLD, Glide, or similar docking software.[15]

  • Preparation:

    • Ligand: The 3D structure of this compound is prepared (energy minimized).

    • Receptor: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

  • Procedure:

    • Define the binding site (grid box) on the receptor.

    • Run the docking simulation, which will generate multiple binding poses.

  • Analysis:

    • The poses are ranked based on a scoring function (e.g., binding energy).

    • The best-scoring pose is analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Analysis Workflow

computational_workflow A Initial 2D Structure B 3D Structure Generation A->B C Geometry Optimization (DFT) B->C G ADMET Prediction B->G D Frequency Calculation C->D Confirmation of Minimum Energy E FMO Analysis (HOMO/LUMO) C->E F MEP Surface Generation C->F H Molecular Docking C->H Ligand Preparation I Data Analysis & Interpretation E->I F->I G->I H->I

Caption: Workflow for computational analysis.

Drug Discovery Funnel

drug_discovery_funnel A Compound Selection B In-Silico Screening (ADMET, Docking) A->B C In-Vitro Assays B->C D In-Vivo Studies C->D E Clinical Trials D->E

Caption: Role of in-silico analysis in drug discovery.

Conclusion

This technical guide has outlined a comprehensive computational approach to characterizing this compound. Based on established methodologies and data from analogous compounds, it is predicted to have favorable drug-like properties, including good oral bioavailability and low toxicity risks. The provided protocols for DFT calculations, ADMET prediction, and molecular docking serve as a roadmap for researchers to further investigate this and other novel phenoxyacetic acid derivatives. While in-silico predictions are a powerful tool for initial assessment, experimental validation remains essential to confirm these findings and fully elucidate the compound's biological activity and therapeutic potential.

References

The Environmental Fate and Degradation of Phenoxyacetic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid herbicides, a class of synthetic auxins, have been instrumental in modern agriculture for the control of broadleaf weeds. Their widespread use, however, necessitates a thorough understanding of their environmental persistence, degradation pathways, and ultimate fate. This technical guide provides an in-depth overview of the primary degradation mechanisms of phenoxyacetic acid compounds—hydrolysis, photolysis, and biodegradation—supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

Phenoxyacetic acids are organic compounds characterized by a phenyl ring linked to a carboxylic acid through an ether bond. The specific substitutions on the phenyl ring and the acetic acid side chain determine the properties and herbicidal activity of each compound. Their environmental mobility is largely dictated by their high water solubility and weak adsorption to soil particles.[1]

Abiotic Degradation Pathways

Abiotic degradation processes, namely hydrolysis and photolysis, contribute to the transformation of phenoxyacetic acid compounds in the environment, particularly in aquatic systems.

Hydrolysis

Hydrolysis is a key chemical reaction that initiates the degradation of phenoxyacetic acid esters, converting them into their corresponding acid forms.[1] The rate of hydrolysis is significantly influenced by pH and temperature, with faster degradation generally observed in alkaline waters and at higher temperatures.[1] The acid forms of these herbicides are generally more stable to hydrolysis.

The persistence of phenoxyacetic acid compounds via hydrolysis is often expressed as a half-life (t½), the time required for 50% of the initial concentration to degrade.

CompoundpHTemperature (°C)Half-life (t½)Reference
2,4-D butoxyethyl ester62826 days[1]
2,4-D butoxyethyl ester9280.6 hours[1]
2,4-D 2-ethylhexyl ester52599.7 days[1]
2,4-D 2-ethylhexyl ester72548.3 days[1]
2,4-D 2-ethylhexyl ester92552.2 days[1]
MCPA-2-ethylhexyl ester5-7-No hydrolysis[1]
MCPA-2-ethylhexyl ester9-< 117 hours[1]
Benoxacor7-55.0 days[2]
Benoxacor (in softening basin)10.7-4.3 days[2]
Photolysis

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for phenoxyacetic acids in shallow, sunlit waters.[1] The efficiency of photolysis is dependent on the chemical structure of the compound and the intensity of light. The process can occur through direct absorption of light by the herbicide or indirectly through reactions with photosensitized molecules. The primary photolytic degradation pathway for compounds like MCPA often involves the cleavage of the ether linkage, yielding metabolites such as 4-chloro-2-methylphenol (MCP).[1]

The efficiency of photolysis is quantified by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed.

CompoundpHQuantum Yield (mol Eins⁻¹)Reference
MCPA5-90.150
MCPA30.0041
2,4-D-0.0081

Biotic Degradation Pathway: Biodegradation

Biodegradation by soil and water microorganisms is the primary mechanism for the dissipation of phenoxyacetic acid herbicides in the environment.[1] A diverse array of bacteria and fungi can utilize these compounds as a source of carbon and energy. The rate and extent of biodegradation are influenced by environmental factors such as temperature, pH, soil moisture, and the composition of the microbial community.[3]

Aerobic Biodegradation

Under aerobic conditions, the microbial degradation of many phenoxyacetic acids is initiated by the cleavage of the ether linkage. This critical step is often catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene.[1][4] This initial cleavage results in the formation of a substituted phenol and an aliphatic acid. For example, the degradation of MCPA yields 4-chloro-2-methylphenol (MCP) and acetic acid.[1] The resulting phenolic intermediate is then further degraded, typically through hydroxylation to a catechol, followed by aromatic ring cleavage and subsequent metabolism, ultimately leading to mineralization into carbon dioxide and water.

Biodegradation_Pathway_MCPA MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) MCP 4-chloro-2-methylphenol (MCP) MCPA->MCP Ether bond cleavage Glyoxylate Glyoxylate MCPA->Glyoxylate Enzyme1 tfdA gene product (α-ketoglutarate-dependent dioxygenase) Enzyme1->MCPA Catechol Substituted Catechol MCP->Catechol Hydroxylation Hydroxylation Hydroxylation->MCP TCA TCA Cycle Intermediates Catechol->TCA RingCleavage Ring Cleavage RingCleavage->Catechol Mineralization CO2 + H2O + Cl- TCA->Mineralization

Caption: Aerobic biodegradation pathway of MCPA.

A similar pathway is observed for mecoprop, where the initial cleavage yields 4-chloro-2-methylphenol (MCP) and pyruvate. The degradation of 2,4-D follows a comparable route, initiated by the tfdA encoded enzyme to form 2,4-dichlorophenol, which is subsequently hydroxylated and undergoes ring cleavage.

Anaerobic Biodegradation

Under anaerobic conditions, the degradation of phenoxyacetic acids is generally slower than in aerobic environments.[5] While 2,4-D can be degraded anaerobically, with 2,4-dichlorophenol being a major metabolite, other compounds like mecoprop and dichlorprop have been shown to be persistent under these conditions.[5]

The rate of biodegradation is highly variable and dependent on environmental conditions.

CompoundConditionSoil/WaterHalf-life (t½)Reference
MCPAAerobicSoil3-16 days[3]
MCPAAerobicAp horizons of soil (25°C)1.5-6.9 days[3]
MCPAAerobicB/C horizons of soil (25°C)8.7-85.8 days[3]
MecopropAerobicTopsoil (<30 cm)~12 days[6]
MecopropAerobicSubsoil (70-80 cm)>84 days[6]
2,4-DAerobicSewage sludgeComplete metabolism[5]
MecopropAerobicSewage sludgeComplete metabolism within 7 days[5]
DichlorpropAerobicSewage sludgeComplete metabolism within 7 days[5]
2,4-DAnaerobicSewage sludgeComplete removal in 17 days (k=0.24 d⁻¹)[5]
MecopropAnaerobicSewage sludgePersistent after 49 days[5]
DichlorpropAnaerobicSewage sludgePersistent after 49 days[5]

Experimental Protocols

Standardized methods are crucial for assessing the environmental fate of chemical compounds. The following sections outline key experimental protocols for determining hydrolysis, photolysis, and biodegradation rates.

Protocol for Determining Hydrolysis Rate (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of a test substance as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add the test substance (radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed 0.01 M or half the saturation concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).

  • Sampling: At appropriate time intervals, collect samples from each solution.

  • Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of the test substance against time for each pH. Determine the rate constant (k) and the half-life (t½ = ln(2)/k) assuming first-order kinetics.

Hydrolysis_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffer Prepare sterile buffer solutions (pH 4, 7, 9) Add_Substance Add test substance Prep_Buffer->Add_Substance Incubate Incubate in dark at constant temp. Add_Substance->Incubate Sample Collect samples at intervals Incubate->Sample Analyze Analyze via HPLC or LC-MS Sample->Analyze Calculate Calculate rate constant (k) and half-life (t½) Analyze->Calculate

Caption: Experimental workflow for hydrolysis rate determination.

Protocol for Ready Biodegradability (based on OECD Guideline 301)

Objective: To screen for the ready biodegradability of a chemical in an aerobic aqueous medium.

Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential inorganic salts.

  • Inoculum: Use a mixed culture of microorganisms, typically from activated sludge.

  • Test Setup: Add the test substance to the mineral medium, inoculate with the microorganisms, and incubate under aerobic conditions in the dark or diffuse light for 28 days. Run a reference compound (e.g., sodium benzoate) in parallel.

  • Measurement of Degradation: Monitor the degradation process by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption at regular intervals.

  • Data Analysis: Calculate the percentage of degradation over time. A substance is considered readily biodegradable if it reaches a pass level (e.g., >60% of theoretical CO₂ evolution or >70% DOC removal) within a 10-day window during the 28-day test period.

Protocol for Analysis of Phenoxyacetic Acids and Metabolites by LC-MS/MS

Objective: To quantify phenoxyacetic acids and their primary metabolites in environmental samples.

Methodology:

  • Sample Preparation:

    • Water Samples: Acidify the sample and perform solid-phase extraction (SPE) to concentrate the analytes.

    • Soil Samples: Extract the analytes from the soil using an appropriate solvent, followed by a clean-up step and SPE.

  • LC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve peak shape.

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. Monitor at least two transitions (precursor ion → product ion) for each analyte for confirmation.

  • Quantification: Use isotopically labeled internal standards for accurate quantification. Create a calibration curve using standards of known concentrations.

LCMSMS_Workflow Sample Environmental Sample (Water or Soil) Extraction Extraction & Clean-up (e.g., SPE) Sample->Extraction LC LC Separation (C18 column) Extraction->LC MS MS/MS Detection (ESI-, SRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The environmental fate of phenoxyacetic acid compounds is governed by a complex interplay of abiotic and biotic degradation processes. Biodegradation by microorganisms is the most significant pathway for their removal from soil and water. The rate of degradation is highly dependent on the specific compound and the prevailing environmental conditions. Understanding these degradation pathways and having robust experimental protocols are essential for accurate environmental risk assessment and the development of strategies to mitigate potential contamination. This guide provides a foundational understanding for researchers and professionals working in this critical area.

References

Toxicological profile and safety information for (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile and safety information for (2-Bromo-4-methylphenoxy)acetic acid. The information is intended for use by qualified professionals in the fields of research, drug development, and toxicology. While this guide is based on a thorough review of available data, it is important to note that specific toxicological data for this compound is limited. Therefore, much of the information presented is based on the well-established toxicological profile of the broader class of phenoxy herbicides, to which this compound belongs. All handling of this chemical should be conducted with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Introduction

This compound is a member of the phenoxyacetic acid class of compounds, which are structurally related to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Due to its structural similarity to other herbicidal agents, understanding its toxicological profile is crucial for assessing potential risks to human health and the environment. This technical guide summarizes the available safety information, outlines key toxicological endpoints, details relevant experimental protocols, and provides visualizations of important biological pathways and experimental workflows.

Hazard Identification and Classification

Based on available safety data sheets for structurally similar compounds, this compound is classified as follows:

  • Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.

  • Carcinogenicity: Suspected of causing cancer (based on data for related compounds).

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Toxicological Profile

Acute Toxicity

Oral: While a specific LD50 value for this compound is not available in the reviewed literature, phenoxy herbicides are generally considered to be moderately toxic upon acute oral exposure. For the related compound 4-Chloro-2-methylphenoxyacetic acid (MCPA), the acute oral LD50 in rats is in the range of 700-1160 mg/kg. Given the classification of "Harmful if swallowed," the LD50 for the title compound is expected to fall within a similar range.

Dermal: Dermal toxicity is generally lower than oral toxicity for phenoxy herbicides. However, prolonged or repeated contact with concentrated solutions may cause skin irritation.

Inhalation: Inhalation of dusts or mists may cause respiratory irritation.

Subchronic and Chronic Toxicity

Specific subchronic or chronic toxicity studies for this compound were not identified. For the broader class of phenoxy herbicides, long-term exposure at high doses in animal studies has been shown to affect the liver and kidneys.

Carcinogenicity

There are no direct carcinogenicity studies on this compound. However, the related and widely studied herbicide 2,4-D has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B). This classification is based on limited evidence in humans and sufficient evidence in experimental animals. Therefore, a conservative approach would be to consider this compound as a potential carcinogen.

Genotoxicity

No specific genotoxicity data for this compound was found. For related phenoxy herbicides, the evidence for genotoxicity is mixed. Some studies have shown evidence of genotoxic effects in vitro, while in vivo studies have often been negative. Standard genotoxicity testing would be required to determine the genotoxic potential of this specific compound.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available. Studies on some phenoxy herbicides have suggested the potential for developmental effects at high doses that are also toxic to the mother.

Mechanism of Toxicity

The primary mechanism of toxicity for phenoxy herbicides is the uncoupling of oxidative phosphorylation in mitochondria.[3][4][5] This process disrupts the production of ATP, the main energy currency of the cell.

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Caption: Mechanism of mitochondrial toxicity.

This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane back into the mitochondrial matrix, thus dissipating the proton gradient. This uncouples the process of electron transport from ATP synthesis, leading to a decrease in cellular energy production and an increase in heat generation.

Experimental Protocols

The following are summaries of standard experimental protocols that would be used to assess the key toxicological endpoints for this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

OECD_423_Workflow start Start dose_selection Select Starting Dose (e.g., 300 mg/kg) start->dose_selection administer Administer Single Oral Dose to 3 Animals (e.g., Rats) dose_selection->administer observe Observe for 14 Days (Mortality and Clinical Signs) administer->observe outcome Evaluate Outcome observe->outcome stop_high Stop Test (High Toxicity) outcome->stop_high 2-3 Animals Die stop_low Stop Test (Low Toxicity) outcome->stop_low 0-1 Animal Dies at 2000 mg/kg next_dose Proceed to Next Dose Level (Higher or Lower) outcome->next_dose 0-1 Animal Dies classify Classify Substance Based on Mortality at Different Dose Levels stop_high->classify stop_low->classify next_dose->administer end End classify->end OECD_404_Workflow start Start animal_prep Prepare Animal (e.g., Albino Rabbit, Shave Skin) start->animal_prep application Apply 0.5g of Substance to a Small Area of Skin (approx. 6 cm²) animal_prep->application exposure Cover with a Patch for 4 Hours application->exposure removal Remove Patch and Wash the Treated Area exposure->removal observation Observe and Score Skin Reactions (Erythema and Edema) at 1, 24, 48, 72h, and up to 14 days removal->observation classification Classify as Irritant or Corrosive Based on Severity and Reversibility of Lesions observation->classification end End classification->end OECD_405_Workflow start Start animal_selection Select Healthy Adult Albino Rabbits start->animal_selection application Instill a Single Dose of Substance into the Conjunctival Sac of One Eye animal_selection->application observation Examine Eyes at 1, 24, 48, and 72 Hours and up to 21 Days application->observation scoring Score Ocular Lesions (Cornea, Iris, Conjunctiva) observation->scoring classification Classify as Irritant or Corrosive Based on Severity and Reversibility of Lesions scoring->classification end End classification->end

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the laboratory synthesis of (2-Bromo-4-methylphenoxy)acetic acid. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3][4] The procedure involves the reaction of 2-bromo-4-methylphenol with a haloacetic acid, typically chloroacetic acid, in the presence of a strong base.[1][5][6]

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2 mechanism) known as the Williamson ether synthesis.[2][3] In this reaction, the hydroxyl group of 2-bromo-4-methylphenol is deprotonated by a strong base, such as sodium hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the desired ether linkage. Subsequent acidification protonates the carboxylate to yield the final product.

Experimental Protocol

Materials:

  • 2-Bromo-4-methylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • pH paper or pH meter

  • Rotary evaporator (optional)

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask, dissolve 2-bromo-4-methylphenol in an aqueous solution of sodium hydroxide (or potassium hydroxide). The base should be in stoichiometric excess to ensure complete deprotonation of the phenol.[1]

    • Stir the mixture at room temperature until the 2-bromo-4-methylphenol is completely dissolved, forming the sodium or potassium 2-bromo-4-methylphenoxide solution.

  • Reaction with Chloroacetic Acid:

    • In a separate beaker, prepare a solution of chloroacetic acid in water.

    • Slowly add the chloroacetic acid solution to the stirred phenoxide solution in the round-bottom flask.[1]

    • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle boil.[1] Maintain the reflux for a period of 1 to 3 hours to ensure the reaction goes to completion.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic (pH ~1-2), which will precipitate the crude this compound.[1][5]

    • Cool the mixture in an ice bath to maximize the precipitation of the product.[1]

    • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent for recrystallization is hot water or an ethanol/water mixture.[5]

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.

  • Characterization:

    • Determine the melting point of the purified product and compare it to the literature value.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactants
2-Bromo-4-methylphenol1.0 molar equivalentStarting material.
Chloroacetic acid1.1 - 1.2 molar equivalentsA slight excess is used to ensure complete reaction.[7]
Sodium Hydroxide2.2 - 2.5 molar equivalentsOne equivalent to deprotonate the phenol, and another to neutralize the chloroacetic acid and maintain basic conditions.
Reaction Conditions
SolventWaterA common and environmentally benign solvent for this reaction.
Reaction TemperatureReflux (~100 °C)Heating is required to drive the SN2 reaction.[1]
Reaction Time1 - 3 hoursMonitor by TLC for completion.[7]
Work-up & Purification
Acidification pH~1-2Using concentrated HCl.[1]
Recrystallization SolventHot water or Ethanol/waterTo purify the crude product.[5]
Expected Yield 70-90%Typical yields for Williamson ether synthesis can be high.

Diagrams

Experimental Workflow:

experimental_workflow Workflow for the Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_bromo_4_methylphenol 2-Bromo-4-methylphenol Mixing Mixing of Reactants 2_bromo_4_methylphenol->Mixing NaOH_solution Aqueous NaOH Solution NaOH_solution->Mixing Chloroacetic_acid_solution Aqueous Chloroacetic Acid Solution Chloroacetic_acid_solution->Mixing Reflux Reflux (1-3 h) Mixing->Reflux Cooling Cooling to RT Reflux->Cooling Acidification Acidification (HCl) Cooling->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway (Reaction Mechanism):

reaction_mechanism Reaction Mechanism: Williamson Ether Synthesis Phenol 2-Bromo-4-methylphenol OH Phenoxide 2-Bromo-4-methylphenoxide O⁻ Na⁺ Phenol:f0->Phenoxide:f0 Deprotonation Base NaOH Base->Phenol:f0 Intermediate {Intermediate Complex} Phenoxide:f0->Intermediate Nucleophilic Attack (SN2) Chloroacetic_acid Chloroacetic Acid Cl-CH₂-COOH Chloroacetic_acid->Intermediate Product This compound O-CH₂-COOH Intermediate->Product Salt NaCl Intermediate->Salt Final_Product {this compound} Product->Final_Product Acidification Acidification HCl Acidification->Product

Caption: The reaction mechanism for the synthesis of this compound via Williamson ether synthesis.

References

Application of (2-Bromo-4-methylphenoxy)acetic Acid in Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromo-4-methylphenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of chemicals. While specific research on this particular molecule is limited, its structural similarity to well-known synthetic auxins and herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), suggests its potential utility in various areas of plant biology research. These applications primarily revolve around its presumed auxin-like activity, which can be harnessed to study and manipulate plant growth and development, or for its potential herbicidal properties.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the biological effects of this compound.

Application Notes

This compound is anticipated to function as a synthetic auxin. Natural and synthetic auxins are crucial for a wide range of developmental processes in plants, including cell elongation, division, and differentiation. At low concentrations, synthetic auxins can be used to promote rooting, fruit setting, and callus formation in tissue culture. Conversely, at high concentrations, they often exhibit herbicidal activity, particularly against broadleaf plants, by inducing uncontrolled and unsustainable growth that leads to plant death.

The primary research applications for this compound would be to:

  • Investigate Structure-Activity Relationships: By comparing the biological activity of this compound with other substituted phenoxyacetic acids, researchers can gain insights into how different functional groups on the aromatic ring and the acetic acid side chain influence auxin activity.

  • Screen for Novel Herbicides: This compound can be tested for its selective herbicidal activity against various weed species, potentially leading to the development of new weed management tools.

  • Study Auxin Signaling and Transport: As a synthetic auxin, it can be used as a tool to probe the auxin perception and signal transduction pathways in plants. Differences in its activity compared to endogenous auxins like IAA can help elucidate the specificities of auxin receptors and transport proteins.

  • Plant Tissue Culture: Like other synthetic auxins, it could potentially be used in plant tissue culture media to induce callus formation, somatic embryogenesis, and root development.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following table presents hypothetical quantitative data for illustrative purposes. This data is intended to serve as a template for how to structure and present experimental findings. For comparison, reported values for the well-characterized synthetic auxins 2,4-D and MCPA are included.

CompoundAssayPlant SpeciesEffectEC50 / IC50 (µM)Reference
This compound Root Elongation Arabidopsis thalianaInhibition [Hypothetical] N/A
This compound Callus Induction Nicotiana tabacumPromotion [Hypothetical] N/A
This compound Herbicidal Activity Brassica napusInhibition of Shoot Growth [Hypothetical] N/A
2,4-Dichlorophenoxyacetic acid (2,4-D)Root ElongationArabidopsis thalianaInhibition~0.05--INVALID-LINK--
2,4-Dichlorophenoxyacetic acid (2,4-D)Herbicidal ActivityBrassica campestrisInhibition of Root and Shoot Growth~0.023 - 0.010 mmol L-1--INVALID-LINK--[1]
MCPAHerbicidal ActivityBrassica campestrisInhibition of Root and Shoot Growth~0.023 - 0.010 mmol L-1--INVALID-LINK--[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: Root Elongation Inhibition Assay in Arabidopsis thaliana

This protocol is designed to quantify the auxin-like activity of this compound by measuring its effect on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square or round)

  • Sterile water

  • Growth chamber or incubator

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare a stock solution of a known auxin (e.g., 2,4-D) for comparison.

  • Preparation of Growth Media:

    • Prepare MS medium containing 1% (w/v) sucrose and solidify with 0.8% (w/v) agar or 0.4% (w/v) Phytagel.

    • Autoclave the medium and cool to approximately 50-60°C.

    • Add the this compound stock solution to the molten MS medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Prepare a control plate with an equivalent amount of DMSO without the test compound.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 20% bleach with 0.05% Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

    • Plate the seeds on the prepared MS plates containing different concentrations of the test compound.

  • Incubation and Data Collection:

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

    • After a set period (e.g., 5-7 days), photograph the plates.

    • Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average root length and standard deviation for each concentration.

    • Normalize the data to the control (DMSO-treated) seedlings.

    • Plot the percentage of root growth inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Protocol 2: Herbicidal Activity Screening

This protocol outlines a method to assess the herbicidal efficacy of this compound on a model broadleaf plant.

Materials:

  • Test plant seeds (e.g., Brassica napus - canola, or Sinapis alba - white mustard)

  • This compound

  • Acetone or DMSO as a solvent

  • Tween-20 or other surfactant

  • Potting soil

  • Pots or trays

  • Spray bottle or a laboratory sprayer

  • Growth chamber or greenhouse

Procedure:

  • Plant Growth:

    • Sow the seeds in pots or trays filled with potting soil.

    • Grow the plants in a growth chamber or greenhouse under controlled conditions (e.g., 22°C, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Prepare a series of dilutions to achieve the desired application rates (e.g., corresponding to 10, 100, 500, 1000 g/ha).

    • Add a surfactant (e.g., Tween-20 at 0.1% v/v) to the final spray solutions to ensure even coverage.

    • Prepare a control solution containing the solvent and surfactant only.

  • Application of the Compound:

    • Randomly assign plants to different treatment groups.

    • Apply the treatment solutions to the foliage of the plants using a spray bottle or a laboratory sprayer, ensuring uniform coverage.

  • Observation and Data Collection:

    • Return the plants to the growth chamber or greenhouse.

    • Observe the plants daily for signs of phytotoxicity, such as epinasty (twisting of stems and petioles), chlorosis (yellowing), necrosis (tissue death), and growth inhibition.

    • After a set period (e.g., 14-21 days), harvest the above-ground biomass of each plant.

    • Determine the fresh weight and/or dry weight (after drying at 60-70°C until a constant weight is achieved).

  • Data Analysis:

    • Calculate the average biomass for each treatment group.

    • Express the results as a percentage of the control group.

    • Determine the GR50 value (the dose that causes a 50% reduction in plant growth) by plotting the percentage of growth reduction against the application rate.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in plant biology research.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) Auxin_N This compound Auxin->Auxin_N Transport TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin_N->TIR1_AFB SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA (Repressor) Aux_IAA->SCF_TIR1_AFB Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF_TIR1_AFB->Aux_IAA Ubiquitination Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Transcription Auxin_Response_Genes->Transcription Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution of This compound Prep_Media Prepare Growth Media with Varying Concentrations Prep_Stock->Prep_Media Plating Plate Seeds on Media Prep_Media->Plating Seed_Sterilization Sterilize and Stratify Seeds Seed_Sterilization->Plating Incubation Incubate under Controlled Conditions Plating->Incubation Imaging Image Plates and Measure Root Length Incubation->Imaging Data_Processing Calculate Average Growth and Inhibition Imaging->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Bromo-4-methylphenoxy)acetic acid. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure accurate and reproducible results.

Introduction

This compound is a chemical compound of interest in various fields, including as a potential intermediate in the synthesis of herbicides and pharmaceuticals. A reliable analytical method is crucial for its quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] This application note presents a straightforward reverse-phase HPLC method developed for the analysis of this compound. The method is based on established principles for the analysis of similar phenoxyacetic acid derivatives.[2][3][4]

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.[5]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (or formic acid for MS compatibility).[2][3]

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.[6]

  • Vials: Amber HPLC vials to protect the analyte from light if it is found to be light-sensitive.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization depending on the specific HPLC system and column used.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation procedure will depend on the sample matrix. A general procedure for a solid sample is provided below. For more complex matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components.[6][7][8]

  • Accurately weigh a representative amount of the sample expected to contain this compound.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add the mobile phase to approximately 70% of the flask volume.

  • Sonicate the sample for 15 minutes to facilitate the extraction of the analyte.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

Results and Discussion

The developed HPLC method provides a good separation of this compound from potential impurities. A representative chromatogram would show a sharp, well-defined peak for the analyte. The retention time is expected to be consistent under the specified conditions.

Method Validation Parameters (Representative Data)

The following table summarizes the typical performance characteristics of this method.

ParameterResult
Retention Time (tR) ~ 4.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in a quality control or research laboratory.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh Sample Extract_Sample Extract with Mobile Phase Sample->Extract_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample Extract Extract_Sample->Filter_Sample Inject Inject into HPLC Dilute_Standard->Inject Filter_Sample->Inject HPLC_System HPLC System with C18 Column Detect UV Detection at 225 nm HPLC_System->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte Chromatogram->Quantify Cal_Curve->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

Method_Parameters cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_conditions Instrumental Conditions Analyte This compound Column C18 Reverse-Phase Analyte->Column interacts with Detection UV Detection (225 nm) Analyte->Detection absorbs at FlowRate Flow Rate (1.0 mL/min) Column->FlowRate influenced by Temperature Temperature (30 °C) Column->Temperature influenced by Acetonitrile Acetonitrile (Organic Modifier) Acetonitrile->Column elutes Water Water (Aqueous Component) Water->Column retains Acid Phosphoric Acid (pH Modifier) Acid->Analyte suppresses ionization

Caption: Interrelationship of key parameters in the HPLC method.

References

Application Note: Determination of Phenoxyacetic Acid Herbicide Residues in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of phenoxyacetic acid herbicide residues in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of these compounds, a derivatization step is employed to convert them into more volatile and thermally stable esters suitable for GC analysis. The protocol provides a comprehensive workflow from sample preparation, including solid-phase extraction (SPE) and derivatization, to the specific GC-MS parameters for detection and quantification. This method is crucial for environmental monitoring, ensuring water quality and regulatory compliance.

Introduction

Phenoxyacetic acids are a class of systemic herbicides widely used in agriculture to control broadleaf weeds.[1] Their extensive use, however, raises concerns about their potential to contaminate surface and groundwater sources. Long-term exposure to these compounds has been associated with various health risks, making their monitoring in environmental samples essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity. However, the inherent polarity and low volatility of phenoxyacetic acids necessitate a derivatization step to convert them into forms amenable to GC analysis.[2][3] This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of common phenoxyacetic acid herbicides in water.

Principle

The analytical method involves a multi-step process beginning with the extraction and concentration of phenoxyacetic acids from the water sample using solid-phase extraction (SPE). The acidic nature of these compounds allows for their retention on a suitable sorbent at a low pH. Following elution, the herbicides are derivatized to form their corresponding methyl esters. This is a crucial step that increases their volatility and thermal stability, making them suitable for separation on a gas chromatographic column.[2] The derivatized analytes are then introduced into the GC-MS system, where they are separated based on their boiling points and retention characteristics. The mass spectrometer provides definitive identification and quantification based on the unique mass fragmentation patterns of the derivatized herbicides.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)

    • Nitrogen evaporator

    • pH meter

    • Vortex mixer

    • Heating block or water bath

    • Autosampler vials with inserts

    • Standard laboratory glassware

  • Reagents:

    • Phenoxyacetic acid herbicide standards (e.g., 2,4-D, MCPA, 2,4,5-T, Mecoprop)

    • Internal standard (e.g., 2,4-Dichlorophenylacetic acid)

    • Methanol, pesticide residue grade

    • Acetonitrile, pesticide residue grade

    • Ethyl acetate, pesticide residue grade

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH)

    • Derivatization agent: 10% H2SO4 in methanol or Pentafluorobenzyl bromide (PFBBr)[4][5]

    • Reagent water (deionized and purified)

    • Anhydrous sodium sulfate

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample pH Adjustment: Take a 500 mL water sample and acidify to pH 2 with concentrated HCl.[6] This step ensures that the phenoxyacetic acids are in their non-ionized form for efficient retention on the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (at pH 2).[6] Do not allow the cartridge to dry out.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge under a stream of nitrogen or by applying a full vacuum for 10-15 minutes to remove residual water.[6]

  • Elution: Elute the retained phenoxyacetic acids from the cartridge with two 5 mL aliquots of methanol into a clean collection tube.[6]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

Derivatization: Methyl Esterification
  • Reconstitution: Reconstitute the dried extract in 1 mL of 10% H2SO4 in methanol.[5]

  • Reaction: Tightly cap the vial and heat it at 80°C for 30 minutes in a heating block or water bath.[5] This reaction converts the acidic herbicides into their more volatile methyl esters.

  • Extraction of Derivatives: After cooling to room temperature, add 2 mL of petroleum ether and vortex for 1 minute to extract the methyl esters.

  • Phase Separation: Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Concentration: Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

  • Sample Transfer: Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Conditions

The following are typical GC-MS parameters for the analysis of derivatized phenoxyacetic acid herbicides. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)[7]
Carrier GasHelium at a constant flow of 1.0 mL/min[8]
Injector Temperature250°C[1][8]
Injection Volume1 µL, splitless mode[1][8]
Oven ProgramInitial temperature 75°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 225°C, and finally ramp at 15°C/min to 300°C, hold for 10 min.[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Source Temperature230°C
Transfer Line Temp.280°C[8]
Acquisition ModeSelected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for initial identification.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using the peak areas of the derivatized standards versus their concentrations. The table below summarizes typical quantitative data for selected phenoxyacetic acid herbicides.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
MCPA-methyl ester10.2214141, 1750.050.15
2,4-D-methyl ester11.5234162, 1990.020.06
Mecoprop-methyl ester12.1228141, 1690.050.15
2,4,5-T-methyl ester13.8268196, 2330.010.03

Note: Retention times and m/z values are approximate and may vary depending on the specific GC-MS system and conditions.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample 500 mL Water Sample acidification Acidify to pH 2 with HCl sample->acidification sample_loading Load Sample onto Cartridge acidification->sample_loading spe_conditioning Condition C18 SPE Cartridge spe_conditioning->sample_loading washing Wash with Reagent Water sample_loading->washing drying Dry Cartridge washing->drying elution Elute with Methanol drying->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in 10% H2SO4/Methanol evaporation->reconstitution heating Heat at 80°C for 30 min reconstitution->heating extraction Extract with Petroleum Ether heating->extraction final_concentration Evaporate to 1 mL extraction->final_concentration gcms_analysis Inject into GC-MS final_concentration->gcms_analysis data_processing Data Acquisition and Processing gcms_analysis->data_processing

Caption: Experimental workflow for the GC-MS analysis of phenoxyacetic acids.

derivatization_reaction compound 2,4-Dichlorophenoxyacetic Acid (2,4-D) Structure: Cl-C6H3(Cl)-O-CH2-COOH product 2,4-Dichlorophenoxyacetic acid, methyl ester Structure: Cl-C6H3(Cl)-O-CH2-COOCH3 compound->product Esterification reagent {Methanol (CH3OH) | H2SO4 (catalyst)} reagent->product

Caption: Derivatization of 2,4-D to its methyl ester.

References

Application Notes and Protocols for (2-Bromo-4-methylphenoxy)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4-methylphenoxy)acetic acid is a versatile starting material in organic synthesis, serving as a key building block for the development of a diverse range of biologically active molecules. Its substituted phenoxyacetic acid scaffold is a common feature in compounds with applications in both medicinal and agricultural chemistry. The presence of the bromine atom provides a reactive handle for further functionalization, such as cross-coupling reactions, while the carboxylic acid moiety can be readily converted into a variety of functional groups including esters, amides, and hydrazides.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of key derivatives.

Key Applications

Derivatives of this compound have shown significant potential in several areas:

  • Anti-inflammatory Agents: The phenoxyacetic acid motif is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs). Bromo-substituted derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Herbicides: Phenoxyacetic acids were among the first selective herbicides developed and are still in widespread use. They function as synthetic auxins, leading to uncontrolled growth and subsequent death in broadleaf weeds.

  • Antimicrobial Agents: Various ester and amide derivatives of substituted phenoxyacetic acids have demonstrated antibacterial and antifungal activities.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound and its Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)MS (m/z)
This compoundC₉H₉BrO₃245.07154-1562.29 (s, 3H), 4.75 (s, 2H), 6.81 (d, 1H), 7.15 (dd, 1H), 7.45 (d, 1H), 10.5 (br s, 1H)Data not availableData not availableData not available
2-(2-Bromo-4-methylphenoxy)acetyl chlorideC₉H₈BrClO₂263.52Data not availableData not availableData not available~1785 (C=O)Data not available
Methyl 2-(2-bromo-4-methylphenoxy)acetateC₁₀H₁₁BrO₃259.10Data not availableData not availableData not availableData not availableData not available
Ethyl 2-(2-bromo-4-methylphenoxy)acetateC₁₁H₁₃BrO₃273.12Data not availableData not availableData not availableData not availableData not available
2-(2-Bromo-4-methylphenoxy)acetamideC₉H₁₀BrNO₂244.09Data not availableData not availableData not availableData not availableData not available
2-(2-Bromo-4-methylphenoxy)acetohydrazideC₉H₁₁BrN₂O₂259.10Data not availableData not availableData not availableData not availableData not available

Note: Spectroscopic data for derivatives are based on general knowledge of similar compounds and may vary. Experimental verification is recommended.

Table 2: Biological Activity of this compound Derivatives
Compound Derivative TypeTarget/AssayActivityIC₅₀ (µM)Reference
Bromo-substituted phenoxyacetic acid hydrazide-hydrazonesCOX-1 InhibitionModerate7.00 ± 0.20[1]
Bromo-substituted phenoxyacetic acid hydrazide-hydrazonesCOX-2 InhibitionPotent0.06 ± 0.01[1]
Phenoxyacetic acidsHerbicidal ActivityMimics auxin, inducing uncontrolled growth in broad-leaf plants.Not Applicable[2]

Experimental Protocols

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification of products should be performed using appropriate techniques such as recrystallization or column chromatography.

Protocol 1: Synthesis of 2-(2-Bromo-4-methylphenoxy)acetyl chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride, a key intermediate for the synthesis of esters and amides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with stirring.

  • Fit the flask with a reflux condenser and gently heat the mixture to reflux.

  • Maintain reflux for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored by the disappearance of the starting material on TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-(2-Bromo-4-methylphenoxy)acetyl chloride can be used in the next step without further purification or can be purified by distillation under high vacuum.

Protocol 2: Synthesis of Methyl 2-(2-bromo-4-methylphenoxy)acetate (Esterification)

This protocol details the synthesis of the methyl ester derivative.

Materials:

  • 2-(2-Bromo-4-methylphenoxy)acetyl chloride (from Protocol 1)

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude 2-(2-Bromo-4-methylphenoxy)acetyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous methanol (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the methanol/triethylamine solution to the cooled acid chloride solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(2-bromo-4-methylphenoxy)acetate.

Protocol 3: Synthesis of 2-(2-Bromo-4-methylphenoxy)acetamide (Amidation)

This protocol describes the synthesis of the primary amide derivative.

Materials:

  • 2-(2-Bromo-4-methylphenoxy)acetyl chloride (from Protocol 1)

  • Aqueous ammonia (concentrated)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude 2-(2-Bromo-4-methylphenoxy)acetyl chloride (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated aqueous ammonia (excess) to the cooled solution with vigorous stirring.

  • A white precipitate of the amide should form.

  • Continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Filter the precipitate and wash with cold water and a small amount of cold DCM.

  • Dry the solid product under vacuum to obtain 2-(2-Bromo-4-methylphenoxy)acetamide. The product can be further purified by recrystallization if necessary.

Protocol 4: Synthesis of 2-(2-Bromo-4-methylphenoxy)acetohydrazide

This protocol details the synthesis of the hydrazide derivative, a key precursor for many heterocyclic compounds.

Materials:

  • Methyl or Ethyl 2-(2-bromo-4-methylphenoxy)acetate (from Protocol 2)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the ester (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(2-Bromo-4-methylphenoxy)acetohydrazide. Recrystallization from ethanol can be performed for further purification.

Visualizations

experimental_workflow start This compound acid_chloride 2-(2-Bromo-4-methylphenoxy)acetyl chloride start->acid_chloride SOCl₂ ester Esters (e.g., Methyl/Ethyl ester) acid_chloride->ester R-OH, Base amide Amides acid_chloride->amide R₂NH hydrazide 2-(2-Bromo-4-methylphenoxy)acetohydrazide ester->hydrazide N₂H₄·H₂O heterocycles Bioactive Heterocycles hydrazide->heterocycles Cyclization Reactions

Caption: Synthetic pathways from this compound.

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A₂ (PLA₂) stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa PLA₂ pgg2 Prostaglandin G₂ (PGG₂) aa->pgg2 COX-2 cox2 COX-2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 COX-2 prostaglandins Prostaglandins (e.g., PGE₂) pgh2->prostaglandins PGS pgs Prostaglandin Synthases inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor (2-Bromo-4-methylphenoxy) acetic acid derivatives inhibitor->cox2 inhibits herbicide_action herbicide Phenoxyacetic Acid Herbicide receptor Auxin Receptors (e.g., TIR1/AFB) herbicide->receptor mimics Auxin and binds to gene_expression Altered Gene Expression receptor->gene_expression leads to protein_synthesis Uncontrolled Protein Synthesis gene_expression->protein_synthesis cell_division Uncontrolled Cell Division & Elongation protein_synthesis->cell_division plant_death Plant Death cell_division->plant_death

References

Application Notes and Protocols for (2-Bromo-4-methylphenoxy)acetic acid Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2-Bromo-4-methylphenoxy)acetic acid is a synthetic auxin derivative with potential applications in biological research, particularly in studies related to plant physiology and as a reference compound in herbicide and drug discovery bioassays. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, sterilization, and storage of stock solutions of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and for ensuring safe handling.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 25181-66-2[1]
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [3]
Physical Form SolidN/A
Predicted XlogP 2.4[2]

Safety and Handling Precautions

This compound is classified as harmful if swallowed.[1] For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS). General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound and concentrated stock solutions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, follow the first-aid measures outlined in the SDS. For instance, if swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[4] If on skin, wash with plenty of soap and water.[4] If in eyes, rinse cautiously with water for several minutes.[4]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for many bioassays. The solubility of the compound in DMSO should be visually confirmed, and the concentration can be adjusted if necessary.

Materials and Equipment
  • This compound (solid)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or cryovials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

  • 0.22 µm sterile syringe filters (PTFE or nylon, DMSO-compatible)

  • Sterile syringes

Stock Solution Calculation

To prepare a 10 mM stock solution in a final volume of 10 mL:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) = 245.07 g/mol

    • Desired Concentration (C) = 10 mM = 0.01 mol/L

    • Desired Volume (V) = 10 mL = 0.01 L

    • Mass (g) = C (mol/L) * V (L) * MW ( g/mol )

    • Mass (g) = 0.01 mol/L * 0.01 L * 245.07 g/mol = 0.0245 g = 24.5 mg

Step-by-Step Protocol
  • Weighing the Compound: In a chemical fume hood, carefully weigh 24.5 mg of this compound using an analytical balance and transfer it to a sterile, amber glass vial.

  • Dissolution: Add 10 mL of anhydrous, cell culture grade DMSO to the vial containing the compound.

  • Mixing: Securely cap the vial and vortex at room temperature until the solid is completely dissolved. The resulting solution should be clear and free of any visible particulates.

  • Sterilization:

    • Aseptically attach a 0.22 µm sterile, DMSO-compatible syringe filter (PTFE or nylon) to a sterile syringe.

    • Draw the prepared stock solution into the syringe.

    • Filter-sterilize the solution into a new, sterile amber glass vial or into smaller, single-use aliquots in sterile cryovials. Aseptic filtration is the recommended method for sterilizing DMSO solutions.[5][6]

  • Labeling: Clearly label the vial(s) with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the stock solution at -20°C to ensure stability and prevent degradation. Protect from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Experimental Workflow and Diagrams

Stock Solution Preparation Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation cluster_sterile Sterilization & Storage weigh 1. Weigh Compound dissolve 2. Add DMSO weigh->dissolve 24.5 mg in 10 mL mix 3. Vortex to Dissolve dissolve->mix sterilize 4. Filter Sterilize (0.22 µm) mix->sterilize aliquot 5. Aliquot sterilize->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Application in Bioassays

The prepared 10 mM stock solution can be used to prepare working solutions for various bioassays. It is crucial to note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity to cells or organisms.

Preparation of a Working Solution (Example)

To prepare a 10 µM working solution in 1 mL of cell culture medium:

  • Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in the medium to get a 100 µM intermediate solution.

  • Then, dilute the 100 µM intermediate solution 1:10 in the medium to achieve the final 10 µM working concentration.

Always prepare fresh working solutions from the frozen stock on the day of the experiment.

Conclusion

This protocol provides a detailed and reliable method for the preparation of this compound stock solutions for use in bioassays. Adherence to these guidelines for preparation, handling, and storage will contribute to the accuracy and reproducibility of experimental results. Researchers should always consult the specific requirements of their experimental system and the manufacturer's safety data sheet for this compound.

References

Application Notes and Protocols for Testing the Herbicidal Activity of (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4-methylphenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of herbicides. Compounds in this class are known to act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry disrupts normal plant growth and development, particularly in susceptible broadleaf (dicot) species, leading to uncontrolled cell division and elongation, epinasty (twisting of stems and leaves), and ultimately, plant death.[1][3] Monocotyledonous plants are generally less susceptible to this class of herbicides.[4][5][6]

These application notes provide a comprehensive experimental design and detailed protocols for evaluating the herbicidal activity of this compound. The protocols cover both pre-emergence and post-emergence application methods to assess the compound's effects on seed germination and established seedlings, respectively.

Mechanism of Action: Disruption of Auxin Signaling

Synthetic auxins like this compound exert their herbicidal effects by overwhelming the natural auxin signaling pathway in plants. The current understanding of this mechanism involves the following key steps:

  • Perception: The synthetic auxin is recognized by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][7][8]

  • De-repression of Gene Expression: In the presence of auxins, the TIR1/AFB receptor binds to Aux/IAA transcriptional repressors. This binding targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][7][8]

  • Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a wide range of auxin-responsive genes.[1][7]

  • Physiological Disruption: The overexpression of these genes leads to a cascade of physiological disruptions, including increased ethylene production and accumulation of abscisic acid (ABA).[1] This hormonal imbalance results in the characteristic symptoms of auxin herbicide damage, such as epinasty, uncontrolled cell division, and eventually, cell death.[1][3]

Experimental Design

A robust experimental design is crucial for obtaining reliable and reproducible data. The following design incorporates key principles of herbicide efficacy testing.

Test Substance and Controls
  • Test Substance: this compound, dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide (DMSO)) and then diluted in water containing a surfactant to ensure proper adhesion to plant surfaces.

  • Positive Control: A commercially available phenoxyacetic acid herbicide, such as 2,4-D (2,4-Dichlorophenoxyacetic acid), should be used as a positive control to benchmark the activity of the test compound.[2]

  • Negative Control: A solution containing the solvent and surfactant at the same concentration used for the test substance and positive control, but without the active ingredient.

  • Untreated Control: Plants that are not treated with any solution.

Plant Species Selection

To assess the selectivity of the test compound, it is recommended to use at least one dicotyledonous (broadleaf) and one monocotyledonous (grass) species.

Plant TypeScientific NameCommon NameRationale
DicotArabidopsis thalianaThale CressA well-characterized model organism with a rapid life cycle, making it ideal for laboratory-based assays.
DicotSolanum lycopersicumTomatoHighly sensitive to synthetic auxins, exhibiting clear and quantifiable symptoms of injury.[9]
MonocotZea maysCornA commercially important crop that is generally tolerant to phenoxyacetic acid herbicides.
MonocotTriticum aestivumWheatAnother important cereal crop with known tolerance to this class of herbicides.
Dose-Response Study

A dose-response study is essential to determine the concentration of the test substance required to produce a specific level of herbicidal effect. A logarithmic series of concentrations should be prepared for this compound and the positive control. A typical range might include concentrations from 0.01 µM to 1000 µM.

Experimental Setup and Replication
  • Potting: Plants should be grown in individual pots containing a standardized potting mix to ensure uniformity.

  • Environmental Conditions: All experiments should be conducted in a controlled environment (growth chamber or greenhouse) with consistent temperature, humidity, and photoperiod.

  • Randomization: The placement of pots should be completely randomized to avoid any positional effects.

  • Replication: Each treatment (test substance concentration, positive control, negative control, and untreated control) should be replicated at least three to five times.

Experimental Protocols

Protocol 1: Pre-Emergence Herbicidal Activity Assay

This protocol assesses the effect of the test compound on seed germination and early seedling development.

Materials:

  • Seeds of selected dicot and monocot species

  • Pots filled with a standard potting mix

  • This compound stock solution

  • 2,4-D stock solution (positive control)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Deionized water

  • Pipettes and sterile tubes for dilutions

  • Spray bottle or automated sprayer

  • Growth chamber or greenhouse

Procedure:

  • Seed Planting: Sow a predetermined number of seeds (e.g., 10-20) of each plant species at a uniform depth in each pot.

  • Preparation of Treatment Solutions:

    • Prepare a series of dilutions of the this compound stock solution in deionized water containing the solvent and a surfactant (e.g., 0.1% v/v).

    • Prepare a corresponding series of dilutions for the 2,4-D positive control.

    • Prepare a negative control solution containing only the solvent and surfactant in deionized water.

  • Application: Immediately after planting, apply the treatment solutions to the soil surface of the respective pots. Ensure a uniform application volume per pot.

  • Incubation: Place the pots in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection:

    • After a specified period (e.g., 14-21 days), count the number of emerged seedlings in each pot to determine the germination percentage.

    • Carefully remove the seedlings, wash the roots, and measure the root and shoot length of each seedling.

    • Determine the fresh weight of the seedlings.

    • Dry the seedlings in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.

Protocol 2: Post-Emergence Herbicidal Activity Assay

This protocol evaluates the effect of the test compound on established seedlings.

Materials:

  • Seedlings of selected dicot and monocot species at a specific growth stage (e.g., 2-4 true leaves)

  • Pots with established seedlings

  • This compound stock solution

  • 2,4-D stock solution (positive control)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Deionized water

  • Pipettes and sterile tubes for dilutions

  • Spray bottle or automated sprayer

  • Growth chamber or greenhouse

Procedure:

  • Seedling Preparation: Grow the selected plant species in pots until they reach the desired growth stage.

  • Preparation of Treatment Solutions: Prepare the treatment solutions as described in Protocol 1.

  • Application: Apply the treatment solutions to the foliage of the seedlings until runoff. Ensure uniform coverage.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Data Collection:

    • Visual Injury Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess the plants for signs of herbicidal injury. Use a scoring system (e.g., 0-100%, where 0% is no injury and 100% is plant death) to quantify symptoms such as epinasty, chlorosis, necrosis, and stunting.[10][11]

    • Chlorophyll Content: Measure the chlorophyll content of the leaves using a chlorophyll meter (e.g., SPAD meter) or by solvent extraction and spectrophotometry.[12][13][14]

    • Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material, and determine the fresh and dry weight as described in Protocol 1.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Pre-Emergence Herbicidal Activity of this compound on Solanum lycopersicum (Tomato)

TreatmentConcentration (µM)Germination (%)Root Length (cm)Shoot Length (cm)Fresh Weight (g)Dry Biomass (g)
Untreated Control-
Negative Control-
This compound0.01
0.1
1
10
100
1000
2,4-D0.01
0.1
1
10
100
1000

Similar tables should be created for each plant species.

Table 2: Post-Emergence Herbicidal Activity of this compound on Arabidopsis thaliana

TreatmentConcentration (µM)Visual Injury (%) (21 DAT)Chlorophyll Content (SPAD units)Fresh Weight (g)Dry Biomass (g)
Untreated Control-
Negative Control-
This compound0.01
0.1
1
10
100
1000
2,4-D0.01
0.1
1
10
100
1000

Similar tables should be created for each plant species.

Statistical Analysis:

The collected data should be subjected to statistical analysis, such as Analysis of Variance (ANOVA), followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments. For the dose-response data, a non-linear regression analysis using a log-logistic model is recommended to calculate the effective concentration that causes 50% inhibition (EC50) or growth reduction (GR50).[15][16][17][18]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay cluster_analysis Data Analysis p1 Prepare Test Substance & Controls pre2 Apply Treatments to Soil p1->pre2 post2 Apply Treatments to Foliage p1->post2 p2 Select & Grow Plant Species (Dicot & Monocot) pre1 Sow Seeds p2->pre1 post1 Grow Seedlings to 2-4 Leaf Stage p2->post1 pre1->pre2 pre3 Incubate (14-21 days) pre2->pre3 pre4 Data Collection: - Germination % - Root/Shoot Length - Biomass pre3->pre4 a1 Tabulate Quantitative Data pre4->a1 post1->post2 post3 Incubate (21 days) post2->post3 post4 Data Collection: - Visual Injury - Chlorophyll Content - Biomass post3->post4 post4->a1 a2 Statistical Analysis (ANOVA) a1->a2 a3 Dose-Response Analysis (Log-Logistic Model, EC50/GR50) a2->a3

Caption: Experimental workflow for testing herbicidal activity.

Auxin_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB (F-box Protein) Auxin->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets Ub Ubiquitin ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation DNA Auxin Response Genes ARF->DNA activates transcription Ethylene Increased Ethylene Production DNA->Ethylene ABA ABA Accumulation DNA->ABA Ub->Aux_IAA ubiquitinates Growth Uncontrolled Growth & Epinasty Ethylene->Growth ABA->Growth Death Cell Death Growth->Death

Caption: Disruption of the auxin signaling pathway by synthetic auxins.

References

Application Notes and Protocols for the Quantification of Phenoxyacetic Acids in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxyacetic acids are a class of systemic herbicides widely used in agriculture to control broadleaf weeds.[1][2] Due to their widespread use, concerns about their potential contamination of soil, groundwater, and surface water have grown.[3] Consequently, robust and sensitive analytical methods are crucial for monitoring their presence in various environmental matrices. This document provides detailed application notes and protocols for the quantification of common phenoxyacetic acid herbicides, including 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), and 4-chloro-2-methylphenoxyacetic acid (MCPA), in environmental samples. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), coupled with appropriate sample preparation methods.

Analytical Techniques Overview

The quantification of phenoxyacetic acids in environmental samples typically involves a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis. The choice of analytical technique often depends on the specific analytes, the sample matrix, and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds. For phenoxyacetic acids, which are polar and have low volatility, a derivatization step is necessary to convert them into more volatile esters.[4][5] This method offers high resolution and sensitivity.[6]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique is highly sensitive and selective, and it can analyze a wide range of compounds, including those that are not amenable to GC without derivatization.[7][8] HPLC-MS/MS is often preferred for its ability to directly analyze the acidic form of these herbicides in complex matrices.[3]

Experimental Workflows

A general workflow for the analysis of phenoxyacetic acids in environmental samples is depicted below. This process includes sample preparation, extraction, and subsequent analysis by either GC-MS or HPLC-MS/MS.

Phenoxyacetic Acid Analysis Workflow SampleCollection Environmental Sample (Water, Soil) Homogenization Homogenization (Soil Samples) Acidification Acidification (pH < 2) Homogenization->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE LLE Liquid-Liquid Extraction (LLE) Acidification->LLE Derivatization Derivatization (for GC-MS) SPE->Derivatization HPLCMS HPLC-MS/MS Analysis SPE->HPLCMS LLE->Derivatization LLE->HPLCMS GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis HPLCMS->DataAnalysis

General workflow for the analysis of phenoxyacetic acids.

Sample Preparation Protocols

Effective sample preparation is critical for accurate quantification, as it isolates the target analytes from interfering matrix components.[9]

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of phenoxyacetic acids from water samples.[10][11]

SPE Protocol for Water Samples Start Start Sample_pH Adjust Water Sample to pH < 2 Start->Sample_pH Condition Condition SPE Cartridge (e.g., with Methanol) Sample_pH->Condition Equilibrate Equilibrate Cartridge (e.g., with DI Water) Condition->Equilibrate Load Load Sample onto Cartridge Equilibrate->Load Wash Wash Cartridge to Remove Interferences Load->Wash Elute Elute Analytes (e.g., with Acetonitrile) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate End Proceed to Analysis Concentrate->End GCMS Analysis Conceptual Diagram cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column GC Column Injector->Column Carrier Gas (He) IonSource Ion Source Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem DerivatizedSample Derivatized Sample DerivatizedSample->Injector

References

Unraveling Auxin Signaling: The Potential Role of (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(2-Bromo-4-methylphenoxy)acetic acid likely functions as a synthetic auxin, mimicking the effects of the natural auxin, indole-3-acetic acid (IAA). Synthetic auxins are valuable research tools because they are often more stable and can exhibit different affinities for auxin receptors, providing a means to dissect the complex and multifaceted auxin signaling network.

Primary Applications:

  • Elucidation of Auxin Perception: By competing with natural auxins for binding to auxin receptors like the TIR1/AFB F-box proteins, this compound can be used to study receptor-ligand interactions.[1] Varying its concentration in competitive binding assays can help determine the binding affinities and specificities of different receptor family members.

  • Dissecting Downstream Signaling: Application of this compound can trigger the degradation of Aux/IAA transcriptional repressors, leading to the activation of Auxin Response Factors (ARFs) and subsequent changes in gene expression.[2][3] This allows for the identification of genes and physiological processes regulated by the canonical auxin signaling pathway.

  • Structure-Activity Relationship Studies: As a substituted phenoxyacetic acid, this compound can be used in comparative studies with other analogs to understand how different chemical modifications (e.g., the bromo and methyl groups at specific positions) influence auxin activity.[4][5][6] This knowledge is crucial for the rational design of novel herbicides and plant growth regulators.

  • Herbicide Development and Mode of Action Studies: Many synthetic auxins are used as herbicides.[2][7][8] Investigating the physiological and molecular responses of plants to this compound can provide insights into the mechanisms of herbicide action and the development of herbicide resistance.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on auxin signaling pathways.

Protocol 1: Root Elongation Inhibition Assay

This bioassay is a classic method to quantify auxin activity.

Objective: To determine the dose-response relationship of this compound on root growth inhibition in a model plant like Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Petri plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

    • Wash the seeds 3-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agarose and plate them on MS agar plates.

  • Stratification and Germination:

    • Store the plates at 4°C in the dark for 2-4 days to synchronize germination (stratification).

    • Transfer the plates to a growth chamber (e.g., 22°C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow along the agar surface.

  • Treatment Application:

    • After 4-5 days of germination, transfer seedlings of uniform size to fresh MS agar plates containing a range of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the solvent concentration is consistent across all plates, including the control.

  • Data Collection and Analysis:

    • After 3-5 days of growth on the treatment plates, photograph the plates.

    • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the root length as a function of the compound's concentration to generate a dose-response curve.

Protocol 2: Auxin-Responsive Gene Expression Analysis

Objective: To investigate the effect of this compound on the expression of early auxin-responsive genes.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • Liquid MS medium

  • This compound

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)

  • Primers for target genes (e.g., IAA1, IAA5, GH3.3) and a reference gene (e.g., ACTIN2)

Procedure:

  • Seedling Growth and Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium under controlled conditions.

    • Treat the seedlings with a predetermined effective concentration of this compound (based on the root elongation assay) or a mock control for a short duration (e.g., 1-3 hours) to capture early gene expression changes.

  • Sample Collection and RNA Extraction:

    • Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis and qPCR:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

    • Perform qPCR using primers for your target auxin-responsive genes and a reference gene.

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method.

    • Compare the expression levels of the target genes in the treated samples to the control samples.

Data Presentation

While no specific quantitative data for this compound is available, the following tables illustrate how such data would be structured.

Table 1: Effect of this compound on Primary Root Elongation in Arabidopsis thaliana

Concentration (µM)Average Root Length (mm) ± SD% Inhibition
0 (Control)25.4 ± 2.10
0.0122.1 ± 1.913.0
0.115.8 ± 1.537.8
18.2 ± 0.967.7
103.1 ± 0.587.8
1001.5 ± 0.394.1

Table 2: Relative Expression of Auxin-Responsive Genes in Arabidopsis thaliana Seedlings Treated with 1 µM this compound for 2 Hours

GeneFold Change vs. Control ± SE
IAA115.2 ± 1.8
IAA512.5 ± 1.3
GH3.38.9 ± 0.9
ACTIN21.0 ± 0.1

Visualizations

The following diagrams illustrate the canonical auxin signaling pathway and a typical experimental workflow for studying the effects of a synthetic auxin.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Promotes interaction SCF SCF Complex TIR1_AFB->SCF Part of TIR1_AFB->Aux_IAA Promotes interaction SCF->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits ARE Auxin Response Element (ARE) in Promoter ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates

Caption: Canonical auxin signaling pathway activated by a synthetic auxin.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Bioassay Phenotypic Bioassay (e.g., Root Elongation) Start->Bioassay DoseResponse Determine Effective Concentration Bioassay->DoseResponse GeneExpression Gene Expression Analysis (qPCR, RNA-Seq) DoseResponse->GeneExpression ProteinAnalysis Proteomic Analysis (e.g., Mass Spectrometry) DoseResponse->ProteinAnalysis SignalingPathway Elucidate Signaling Pathway and Targets GeneExpression->SignalingPathway ProteinAnalysis->SignalingPathway

Caption: Workflow for characterizing a novel synthetic auxin.

References

Application Notes and Protocols for Studying Plant Uptake and Translocation of Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxy herbicides, a class of synthetic auxins, have been pivotal in selective weed control for decades. Understanding their uptake by plants and subsequent translocation to target tissues is crucial for optimizing their efficacy, developing new formulations, and assessing potential environmental impacts. These application notes provide detailed protocols and methodologies for studying the absorption and movement of phenoxy herbicides within plants. The techniques described herein are foundational for research in herbicide development, weed science, and plant physiology.

Core Concepts in Herbicide Uptake and Translocation

Plant uptake of foliar-applied phenoxy herbicides is a multi-step process. The herbicide must first be retained on the leaf surface, then penetrate the cuticle and epidermis, and finally enter the plant's vascular system for long-distance transport. Translocation, the movement of the herbicide from the point of application to other parts of the plant, primarily occurs via the phloem, the plant's sugar-conducting tissue. This symplastic movement allows the herbicide to accumulate in areas of active growth, such as meristems, where it exerts its phytotoxic effects.

Key Methodologies

Several well-established methods are employed to study the uptake and translocation of phenoxy herbicides. These range from traditional radiotracer techniques to modern imaging technologies.

1. Radiolabeling Studies: This is the most common and quantitative method for tracking the fate of herbicides in plants. Typically, a phenoxy herbicide is synthesized with a radioactive isotope, most commonly Carbon-14 (¹⁴C).[1][2] The radiolabeled herbicide is then applied to a specific part of the plant, and its movement and distribution are quantified over time.

2. Autoradiography: This technique provides a visual representation of the distribution of a radiolabeled substance within a whole plant or plant part.[1] After treatment with a ¹⁴C-labeled herbicide, the plant is pressed and placed in contact with X-ray film. The radiation from the herbicide exposes the film, creating an image that reveals where the herbicide has accumulated.

3. Liquid Scintillation Counting (LSC): LSC is used to quantify the amount of radioactivity in different plant tissues.[2] After harvesting, the plant is dissected into various parts (e.g., treated leaf, stem, roots, other leaves). The radioactivity in each part is then measured using a liquid scintillation counter, allowing for a detailed quantitative analysis of herbicide distribution.

4. Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to separate and identify the parent herbicide from its metabolites within the plant tissue.[2] This is crucial for understanding how the plant detoxifies the herbicide.

5. Hydroponic Studies: To study root uptake, plants are often grown in a hydroponic (soilless) system where the nutrient solution is amended with the herbicide.[3] This allows for precise control over the concentration of the herbicide the roots are exposed to.

Experimental Protocols

Protocol 1: Foliar Uptake and Translocation of ¹⁴C-Labeled Phenoxy Herbicide

Objective: To quantify the absorption and movement of a foliar-applied phenoxy herbicide.

Materials:

  • ¹⁴C-labeled phenoxy herbicide (e.g., ¹⁴C-2,4-D) of known specific activity.

  • Test plants (e.g., susceptible weed species and a tolerant crop species).

  • Microsyringe.

  • Wash solution (e.g., water:acetone, 1:1 v/v).

  • Liquid scintillation counter and scintillation cocktail.

  • Biological oxidizer.

  • Plant press and X-ray film for autoradiography.

Procedure:

  • Plant Growth: Grow plants to a specific growth stage (e.g., 3-4 leaf stage) in a controlled environment.

  • Treatment Solution Preparation: Prepare a treatment solution containing the ¹⁴C-labeled herbicide, a commercial formulation of the same unlabeled herbicide, and any necessary adjuvants. The final concentration should mimic a typical field application rate.

  • Application: Apply a known volume (e.g., 10 µL) of the treatment solution as small droplets to a specific, mature leaf of each plant using a microsyringe.[4]

  • Harvesting: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

  • Leaf Wash: At each harvest time, carefully excise the treated leaf and wash it with the wash solution to remove any unabsorbed herbicide from the leaf surface. The radioactivity in the wash solution is quantified by LSC.

  • Plant Dissection: Dissect the remaining plant into different parts: roots, stem, leaves above the treated leaf, and leaves below the treated leaf.

  • Quantification:

    • Combust the dried, separated plant parts in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using LSC.

  • Data Calculation:

    • Uptake (%): [(Total applied radioactivity - Radioactivity in leaf wash) / Total applied radioactivity] * 100

    • Translocation (% of absorbed): (Radioactivity in all plant parts except the treated leaf / Total absorbed radioactivity) * 100

  • Autoradiography (Optional):

    • Press and dry a separate set of treated plants.

    • Expose the pressed plants to X-ray film for a predetermined period.

    • Develop the film to visualize the distribution of the ¹⁴C-herbicide.

Protocol 2: Root Uptake of Phenoxy Herbicides in a Hydroponic System

Objective: To assess the uptake of a phenoxy herbicide from the soil solution by plant roots.

Materials:

  • Phenoxy herbicide.

  • Hydroponic system (e.g., containers with aerated nutrient solution).

  • Test plants.

  • Analytical equipment for herbicide quantification (e.g., HPLC-MS/MS).

Procedure:

  • Plant Acclimatization: Grow plants in a complete nutrient solution until they are well-established.

  • Herbicide Treatment: Transfer the plants to a fresh nutrient solution containing a known concentration of the phenoxy herbicide.

  • Sampling:

    • Nutrient Solution: Collect samples of the nutrient solution at regular intervals to monitor the depletion of the herbicide.

    • Plant Tissues: Harvest whole plants at different time points. Separate the roots and shoots.

  • Extraction: Extract the herbicide from the plant tissues using an appropriate solvent (e.g., acidified acetone).

  • Quantification: Analyze the concentration of the herbicide in the nutrient solution and plant extracts using a validated analytical method like HPLC-MS/MS.

  • Data Analysis: Calculate the amount of herbicide taken up by the roots and translocated to the shoots over time.

Data Presentation

Quantitative data from uptake and translocation studies are typically summarized in tables to facilitate comparison between different treatments, plant species, or time points.

Table 1: Foliar Uptake and Translocation of ¹⁴C-2,4-D in Different Cotton Genotypes 24 Hours After Treatment.

Cotton Genotype% Uptake of Applied ¹⁴C-2,4-D% Translocation of Absorbed ¹⁴C-2,4-D
Tolerant CS-T07156
Tolerant CS-B15sh199
Susceptible TM-11.477

Data adapted from a study on herbicide-tolerant cotton lines.[5]

Table 2: Uptake of ¹⁴C-2,4-D in Corn with and without Adjuvant at 24 Hours After Application.

Treatment% Uptake of Applied ¹⁴C-2,4-D
2,4-D alone69
2,4-D + Adjuvant89

Data adapted from a comparative analysis of 2,4-D uptake in corn.[6]

Table 3: Recovery of Applied ¹⁴C from Leaf Surface Washes of Wild Radish Biotypes 24 Hours After [¹⁴C]2,4-D Application.

Wild Radish Biotype% of Applied ¹⁴C Recovered in Leaf Wash
Susceptible (S)1.6 ± 0.4
Resistant (R1)2.2 ± 0.5
Resistant (R2)4.3 ± 0.9

Data indicates high levels of 2,4-D uptake in all biotypes.[7]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental procedures and biological processes. The following diagrams are generated using the DOT language for Graphviz.

Experimental_Workflow_Foliar_Uptake cluster_prep Preparation cluster_application Application & Harvest cluster_analysis Analysis cluster_data Data Interpretation Plant_Growth 1. Grow Plants Treatment_Prep 2. Prepare ¹⁴C-Herbicide Solution Plant_Growth->Treatment_Prep Application 3. Apply to Leaf Treatment_Prep->Application Harvest 4. Harvest at Time Points Application->Harvest Leaf_Wash 5. Wash Treated Leaf Harvest->Leaf_Wash Dissection 6. Dissect Plant Harvest->Dissection Autorad Autoradiography (Optional) Harvest->Autorad LSC_Wash Quantify Wash (LSC) Leaf_Wash->LSC_Wash Oxidation 7. Oxidize Tissues Dissection->Oxidation Calc_Uptake Calculate % Uptake LSC_Wash->Calc_Uptake LSC_Tissues Quantify Tissues (LSC) Oxidation->LSC_Tissues LSC_Tissues->Calc_Uptake Calc_Trans Calculate % Translocation LSC_Tissues->Calc_Trans

Caption: Experimental workflow for studying foliar uptake and translocation.

Phenoxy_Herbicide_Translocation_Pathway cluster_leaf Leaf cluster_plant Whole Plant cluster_sinks Sink Tissues Cuticle Cuticle Penetration Epidermis Epidermal Cell Entry Cuticle->Epidermis Phloem_Loading Phloem Loading Epidermis->Phloem_Loading Source_to_Sink Source-to-Sink Translocation (via Phloem) Phloem_Loading->Source_to_Sink Meristems Apical & Root Meristems Source_to_Sink->Meristems Young_Leaves Young Leaves Source_to_Sink->Young_Leaves Fruits_Seeds Fruits & Seeds Source_to_Sink->Fruits_Seeds

References

Formulation development for applying (2-Bromo-4-methylphenoxy)acetic acid in greenhouse trials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Greenhouse Trials of (2-Bromo-4-methylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic auxin herbicide.[1] Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1] This document provides detailed protocols for the formulation development and greenhouse evaluation of this compound. The aim is to establish an effective and safe application methodology for this compound in a controlled greenhouse environment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing a stable and effective formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H9BrO3[2]
Molecular Weight245.07 g/mol [3]
AppearanceSolid (assumed)N/A
Melting PointNot availableN/A
SolubilityPoorly soluble in water (predicted based on structure)N/A
XlogP2.4[2]

Formulation Development

The poor water solubility of this compound necessitates the development of a formulation to ensure uniform application and enhance its herbicidal activity. An emulsifiable concentrate (EC) or a soluble concentrate (SC) are common formulation types for such active ingredients. The addition of adjuvants is critical to improve the performance of the herbicide.[4][5][6][7][8]

Formulation Components

A typical formulation will consist of the active ingredient, a solvent system, and various adjuvants. Adjuvants can be categorized as activators, which enhance herbicidal activity, and utility modifiers, which improve the physical characteristics of the spray solution.[4][5]

Table 2: Potential Formulation Components for this compound

ComponentTypeFunctionExample ProductsConcentration Range (% v/v)
This compoundActive IngredientHerbicideN/A1 - 10%
Aromatic 150SolventDissolves the active ingredientN/A60 - 80%
Non-ionic Surfactant (NIS)Activator AdjuvantReduces surface tension, improves wetting and spreadingTween® 80, Triton™ X-1005 - 15%
Crop Oil Concentrate (COC)Activator AdjuvantIncreases penetration through the plant cuticleAgridex®, Hasten®1 - 2% (in final spray solution)
Ammonium Sulfate (AMS)Utility ModifierWater conditioner, can enhance uptakeN/A1 - 2.5% (in final spray solution)
Antifoaming AgentUtility ModifierPrevents foam formation during mixingN/A< 0.1%
Experimental Protocol: Formulation Stability Testing

Objective: To assess the physical stability of different formulations of this compound.

Materials:

  • This compound (technical grade)

  • Solvents (e.g., Aromatic 150, methanol)

  • Adjuvants (see Table 2)

  • Glass beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Water bath

  • Centrifuge

Methodology:

  • Prepare a series of small-scale formulations (e.g., 100 mL) with varying concentrations of solvents and adjuvants as outlined in a design of experiments.

  • For each formulation, dissolve the active ingredient in the solvent system first, then add the adjuvants.

  • Mix thoroughly using a magnetic stirrer until a homogenous solution is obtained.

  • Emulsion Stability Test:

    • Add a known volume of the formulation to a graduated cylinder containing water of a standard hardness.

    • Invert the cylinder 10 times and allow it to stand.

    • Observe and record the amount of separation (creaming or sedimentation) at 30 minutes, 1 hour, and 24 hours.

  • Accelerated Storage Test:

    • Store samples of each formulation at elevated temperatures (e.g., 54°C for 14 days) to simulate long-term storage.

    • After the storage period, re-evaluate the physical properties and emulsion stability.

  • Cold Temperature Stability:

    • Store samples at a low temperature (e.g., 0°C for 7 days).

    • Observe for any crystallization or phase separation.

Greenhouse Trial Protocols

Greenhouse trials are essential to evaluate the efficacy and crop safety of the developed formulations under controlled conditions.[9][10][11]

Experimental Workflow for Greenhouse Trials

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Seed Sourcing & Germination B Soil Preparation & Potting A->B C Seedling Establishment B->C E Herbicide Application C->E D Formulation Preparation & Dilution D->E F Data Collection (Efficacy & Phytotoxicity) E->F G Data Analysis F->G H Conclusion & Reporting G->H

Caption: Greenhouse trial experimental workflow.

Protocol: Herbicide Efficacy and Crop Safety Trial

Objective: To determine the effective application rate of this compound for controlling target weed species and to assess its safety on a model crop.

Materials:

  • Test plants:

    • Target weed species (e.g., Abutilon theophrasti - Velvetleaf, Amaranthus retroflexus - Redroot Pigweed)

    • Model crop species (e.g., Zea mays - Corn, Triticum aestivum - Wheat)

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Developed formulation of this compound

  • Track sprayer calibrated to deliver a known volume (e.g., 200 L/ha)

  • Greenhouse with controlled temperature, humidity, and photoperiod[12]

Methodology:

  • Plant Propagation:

    • Sow seeds of the target weeds and crop species in separate pots.

    • Grow the plants in the greenhouse to a specific growth stage (e.g., 2-4 true leaves).[9]

    • Thin seedlings to a uniform number per pot (e.g., 3 plants per pot).

  • Treatment Preparation:

    • Prepare a stock solution of the formulated product.

    • Make serial dilutions to achieve a range of application rates. A logarithmic series of doses is recommended to determine the dose-response relationship.

    • Include an untreated control (sprayed with water and any adjuvant in the formulation blank) and a commercial standard (a registered herbicide with a similar mode of action).

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design.

    • Apply the herbicide treatments using a calibrated track sprayer to ensure uniform coverage.[10]

  • Post-Treatment Care:

    • Return the plants to the greenhouse and maintain optimal growing conditions.

    • Water the plants as needed, avoiding washing the herbicide off the foliage.

  • Data Collection and Assessment:

    • Visually assess the percentage of weed control (efficacy) and crop injury (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT). Use a rating scale of 0% (no effect) to 100% (complete death).[10]

    • At the final assessment, harvest the above-ground biomass of both weeds and crop plants.

    • Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 3: Hypothetical Efficacy of this compound on Velvetleaf (21 DAT)

TreatmentApplication Rate (g a.i./ha)Visual Control (%)Dry Weight Reduction (%)
Untreated Control000
Formulation A504540
Formulation A1007572
Formulation A2009592
Formulation A400100100
Commercial StandardLabeled Rate9895

Table 4: Hypothetical Phytotoxicity of this compound on Corn (21 DAT)

TreatmentApplication Rate (g a.i./ha)Visual Injury (%)Dry Weight Reduction (%)
Untreated Control000
Formulation A5021
Formulation A10054
Formulation A2001210
Formulation A4002522
Commercial StandardLabeled Rate32

Mode of Action Signaling Pathway

As a synthetic auxin, this compound is expected to follow the known signaling pathway for this class of herbicides.[1]

auxin_pathway cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin Concentration (this compound) A Aux/IAA Repressor B ARF Transcription Factor A->B binds & represses C Auxin Response Genes B->C repressed D (2-Bromo-4-methylphenoxy) acetic acid E SCF-TIR1 Complex D->E binds to F Aux/IAA Repressor E->F targets G Ubiquitination & Degradation F->G H ARF Transcription Factor I Auxin Response Genes H->I activates J Uncontrolled Growth & Plant Death I->J

Caption: Simplified auxin signaling pathway.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the formulation development and greenhouse evaluation of this compound. Adherence to these methodologies will ensure the generation of robust and reliable data to determine the potential of this compound as a selective herbicide. Further field trials would be necessary to validate greenhouse findings under real-world agricultural conditions.

References

Application Note: Derivatization Procedures for the Analysis of Polar Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polar auxin herbicides, a class of synthetic auxins, are widely used for broadleaf weed control in agriculture.[1] This group includes compounds from several chemical families, such as phenoxy-carboxylic acids (e.g., 2,4-D, MCPA), benzoic acids (e.g., dicamba), and pyridine carboxylic acids (e.g., picloram, clopyralid).[1] Their chemical structure, characterized by a carboxylic acid functional group, makes them polar and non-volatile.[2] These properties pose a significant challenge for analysis by gas chromatography (GC), as direct injection leads to poor chromatographic peak shape, thermal degradation, and low sensitivity.[2]

To overcome these challenges, a derivatization step is essential prior to GC analysis.[2] Derivatization chemically modifies the carboxylic acid group, typically by converting it into a less polar, more volatile, and more thermally stable ester.[2][3] This process not only improves chromatographic performance but also enhances detection sensitivity, particularly when using an electron capture detector (ECD) or mass spectrometry (MS).[4][5]

This application note provides an overview of common derivatization procedures for polar auxin herbicides, detailed experimental protocols, and a summary of quantitative performance data. It also briefly discusses modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that can analyze these compounds directly without derivatization.

Common Derivatization Strategies for GC Analysis

The most prevalent derivatization strategy for auxin herbicides is esterification of the carboxylic acid group. Several reagents can accomplish this, each with distinct advantages and disadvantages.

Methylation (Esterification)

Methylation is the most common approach, converting the acidic herbicides into their corresponding methyl esters.[4]

  • Using Diazomethane (CH₂N₂): Diazomethane is a highly reactive reagent that rapidly and quantitatively converts carboxylic acids to methyl esters at room temperature with minimal side reactions. The primary byproduct is nitrogen gas, which is easily removed. However, diazomethane is extremely toxic, explosive, and carcinogenic, requiring specialized glassware and significant safety precautions.[6]

  • Using Trimethylsilyldiazomethane (TMSD): TMSD is a commercially available and safer alternative to diazomethane for preparing methyl esters.[6][7] It is a milder and more stable reagent, though the reaction may be slower than with diazomethane.[6]

  • Using Acid-Catalyzed Esterification: This classic method involves reacting the herbicide with an alcohol (typically methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4] The reaction often requires heating to proceed to completion.[3] Microwave-assisted procedures can significantly shorten the reaction time compared to conventional heating.[2][3]

  • Using Trimethylanilinium Hydroxide (TMAH): TMAH allows for on-column methylation directly in the GC injector port.[8] This "flash-heater" reaction is rapid and suitable for automation, making it useful for high-throughput routine analysis.[8]

Pentafluorobenzylation
  • Using Pentafluorobenzyl Bromide (PFB-Br): This reagent converts carboxylic acids into pentafluorobenzyl (PFB) esters.[5][9] PFB derivatives are highly electronegative, which makes them exceptionally sensitive for analysis by GC with an electron capture detector (GC-ECD).[5][9] The determination using pentafluorobenzylation is generally more sensitive than methylation but can also be more susceptible to interferences.[5]

Quantitative Data Summary

The choice of derivatization method can influence the sensitivity of the analysis. The following table summarizes reported limits of detection (LODs) and limits of quantification (LOQs) for common auxin herbicides using different analytical strategies.

HerbicideDerivatization MethodAnalytical TechniqueMatrixLODLOQReference(s)
2,4-DTMSDGC-MSEnriched Sample4.1 - 8.1 ng/mL-[6]
MCPATMSDGC-MSEnriched Sample4.1 - 8.1 ng/mL-[6]
2,4,5-TTMSDGC-MSEnriched Sample4.1 - 8.1 ng/mL-[6]
MecopropTMSDGC-MSEnriched Sample4.1 - 8.1 ng/mL-[6]
MCPBTMSDGC-MSEnriched Sample4.1 - 8.1 ng/mL-[6]
DicambaNoneLC-MS/MSHerbicide Solution0.01 ppb0.1 ppb[10]
2,4-DNoneLC-MS/MSHerbicide Solution0.001 ppb0.01 ppb[10]
DicambaNoneLC-MS/MSPlant Tissue0.04 µg/g-[11][12]
2,4-DNoneLC-MS/MSPlant Tissue0.004 µg/g-[11][12]

Experimental Protocols

Detailed methodologies for key derivatization procedures are provided below.

Protocol 1: Methylation with Trimethylsilyldiazomethane (TMSD)

This protocol is adapted from a method optimized for the analysis of chlorophenoxy acids.[6]

Materials:

  • Herbicide extract, dried and reconstituted in a suitable solvent (e.g., methanol/diethyl ether).

  • Trimethylsilyldiazomethane (TMSD) solution (2 M in hexane).

  • Methanol.

  • GC-grade solvent for final dilution (e.g., hexane).

  • Reaction vials with screw caps.

Procedure:

  • Pipette the dried and reconstituted sample extract into a reaction vial.

  • Add methanol as a catalyst. The optimal volume should be determined, but a starting point is 200 µL.

  • Add 50 µL of the 2 M TMSD solution to the vial.

  • Cap the vial tightly and vortex briefly.

  • Allow the reaction to proceed at room temperature. An optimized reaction time may be around 60 minutes.[6]

  • After the reaction is complete, the excess reagent can be evaporated under a gentle stream of nitrogen or quenched by adding a small amount of acetic acid.

  • Dilute the sample to the final volume with a GC-compatible solvent and analyze by GC-MS.

Protocol 2: Acid-Catalyzed Esterification with Methanol and HCl

This protocol is a modified method for the determination of acid herbicides in water extracts.[4]

Materials:

  • Dried sample extract (e.g., in methylene chloride).

  • Methanol.

  • 1:1 Hydrochloric acid (HCl).

  • Hotplate or water bath.

Procedure:

  • Concentrate the solvent extract containing the acid herbicides to approximately half its initial volume on a hotplate.

  • Allow the extract to cool to room temperature.

  • Add 5 mL of methanol to the concentrated extract.

  • Add one drop of 1:1 HCl.

  • Swirl the solution for 1 minute.

  • Gently evaporate the solution to a final volume of 1-2 mL. The esterification occurs during this solvent evaporation step.[4]

  • The concentrated, derivatized extract is now ready for GC-MS analysis.

Protocol 3: Pentafluorobenzylation with PFB-Br (EPA Method 8151A)

This protocol is based on the EPA standard method for chlorinated herbicides.[5]

Materials:

  • Dried, solvent-exchanged sample extract (in acetone).

  • Pentafluorobenzyl bromide (PFB-Br) solution (100 mg/mL in acetone).

  • Potassium carbonate solution (30% w/v in water).

  • Heating block or water bath set to 60°C.

  • Hexane.

Procedure:

  • Ensure the sample extract is completely dry and has been solvent-exchanged into acetone to a final volume of 5 mL.

  • Add 50 µL of the 30% potassium carbonate solution to the acetone extract.

  • Add 100 µL of the PFB-Br derivatizing solution.

  • Cap the vial and heat at 60°C for 3 hours in a water bath or heating block.

  • After cooling, add 5 mL of hexane to the vial.

  • Add 5 mL of organic-free reagent water and shake for 2 minutes.

  • Allow the layers to separate and collect the upper hexane layer containing the PFB esters.

  • The extract is ready for cleanup or direct analysis by GC-ECD or GC-MS.

Visualized Workflows and Reactions

Diagrams created using the DOT language provide a clear visual representation of the analytical workflow and the chemical derivatization process.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (Soil, Water, Plant Tissue) Extraction Solvent Extraction (LLE or SPE) Sample->Extraction Cleanup Extract Cleanup (e.g., Florisil, GPC) Extraction->Cleanup Derivatization Derivatization (Esterification) Cleanup->Derivatization Dried Extract GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data Conclusion Conclusion Data->Conclusion Final Report

Caption: General workflow for the analysis of polar auxin herbicides using derivatization.

G Auxin R-COOH (Polar Auxin Herbicide) reaction + Auxin:e->reaction:w Reagent CH₂N₂ (Diazomethane) arrow Reaction Reagent:e->arrow:w Ester R-COOCH₃ (Methyl Ester Derivative) reaction2 + Ester:e->reaction2:w Nitrogen N₂ (Nitrogen Gas) reaction:e->Reagent:w arrow:e->Ester:w reaction2:e->Nitrogen:w

Caption: Chemical reaction for the methylation of an auxin herbicide using diazomethane.

Alternative Method: Direct Analysis by LC-MS/MS

With advancements in analytical instrumentation, LC-MS/MS has emerged as a powerful technique for the direct analysis of polar pesticides, including auxin herbicides, without the need for derivatization.[13][14] This approach avoids the time-consuming and potentially error-introducing derivatization step.[14][15] Methods often use reversed-phase or ion-exchange chromatography to achieve separation, followed by highly sensitive and selective detection using a triple quadrupole mass spectrometer.[13][16] Direct injection methods are particularly advantageous for high-throughput laboratories, simplifying workflows and reducing the use of hazardous reagents.[13][16] As shown in the data table, LC-MS/MS can achieve very low detection limits for herbicides like 2,4-D and dicamba.[10]

Conclusion

Derivatization remains a crucial and widely practiced sample preparation technique for the robust analysis of polar auxin herbicides by gas chromatography. Methylation and pentafluorobenzylation are effective methods for increasing analyte volatility and enhancing detection sensitivity. The choice of reagent depends on the specific analytical requirements, balancing factors like reaction efficiency, safety, and desired sensitivity. While classic methods are reliable, newer approaches like microwave-assisted reactions and the use of safer reagents like TMSD offer significant improvements. Furthermore, the increasing adoption of LC-MS/MS provides a powerful alternative for the direct analysis of these challenging polar compounds, simplifying sample preparation and offering excellent sensitivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Bromo-4-methylphenoxy)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which is a primary method for this transformation.

Q1: Why is my reaction yield of this compound consistently low?

Low yields can result from several factors in the Williamson ether synthesis.[1] Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure the reaction is refluxed for an adequate amount of time, which can range from 1 to 8 hours.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Suboptimal Temperature: The reaction may require heating to proceed efficiently. However, excessively high temperatures can promote side reactions.[2] It is crucial to maintain the recommended reaction temperature, often in the range of 50-100°C.[1]

  • Improper Base Concentration or Amount: The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating the starting phenol (2-bromo-4-methylphenol).[3][4] Ensure the correct stoichiometry and concentration of the base are used to facilitate the formation of the phenoxide intermediate.

  • Poor Solubility of Reactants: The reactants must be well-dissolved for the reaction to proceed efficiently. If the starting phenol has poor solubility in the chosen solvent, this can hinder the reaction rate.[2] Gentle warming or dropwise addition of water may aid in dissolving the reagents.[5]

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

The primary side reaction in this synthesis is typically E2 elimination, especially if there is steric hindrance.[4] Another potential side reaction is C-alkylation of the phenoxide.[4]

To minimize side product formation:

  • Choice of Alkylating Agent: The Williamson ether synthesis works best with primary alkyl halides due to its SN2 mechanism.[1][6] Chloroacetic acid or its salts are suitable primary alkylating agents for this synthesis.[3]

  • Control of Reaction Temperature: As mentioned, high temperatures can favor side reactions. Maintain a controlled and consistent temperature throughout the reaction.

  • Use of Appropriate Solvents: Dipolar aprotic solvents can help minimize dehydrohalogenation side products.[4] However, for the synthesis of aryl ethers, bases like NaOH or KOH are commonly used.[4]

Q3: My final product is difficult to purify. What are some effective purification strategies?

Purification of this compound typically involves the following steps:

  • Acidification: After the reaction is complete, the mixture is cooled and then acidified with an acid like hydrochloric acid (HCl).[3][5] This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

  • Filtration: The precipitated product is collected by filtration, for instance, using a Büchner funnel.[5]

  • Washing: The crude product should be washed with cold water or dilute acid to remove any remaining inorganic salts or other water-soluble impurities.[7]

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent, such as hot water or a mixture of ethanol and water.[5][8] This process helps to remove any organic impurities that may have co-precipitated with the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis is typically achieved through a Williamson ether synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this reaction, the 2-bromo-4-methylphenoxide ion acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid (or its salt), leading to the formation of an ether linkage.[1][6]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are 2-bromo-4-methylphenol and an alpha-haloacetic acid, most commonly chloroacetic acid or its sodium salt.[3][7] A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is also required to deprotonate the phenol.[3]

Q3: What are the typical reaction conditions?

The reaction is often carried out in an aqueous solution or a mixture of water and an organic solvent like ethanol.[7] The reaction mixture is typically heated to reflux (around 90-100°C) for several hours to ensure the reaction goes to completion.[5]

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • Melting Point Determination: A sharp melting point close to the literature value indicates a high degree of purity.[5]

  • Spectroscopic Methods:

    • 1H NMR and 13C NMR Spectroscopy: These techniques provide detailed information about the molecular structure of the compound.

    • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

    • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its identity.

Data Presentation

The following table summarizes key parameters that can be optimized to increase the yield of this compound synthesis based on the principles of the Williamson ether synthesis.

ParameterConditionEffect on YieldRationale
Reaction Time Insufficient (e.g., <1 hour)LowThe reaction may not proceed to completion.[1]
Optimal (e.g., 1-8 hours)HighAllows for the reaction to reach completion.[1]
Temperature Too LowLowThe reaction rate will be slow, leading to incomplete conversion.[2]
Optimal (50-100°C)HighProvides sufficient energy for the reaction to proceed at a reasonable rate.[1]
Too HighLowCan lead to the formation of undesired side products.[2]
Base Weak BaseLowIncomplete deprotonation of the phenol, resulting in a lower concentration of the nucleophile.
Strong Base (e.g., NaOH, KOH)HighEnsures complete formation of the phenoxide ion, the active nucleophile in the reaction.[3][4]
Solvent Protic (e.g., water, ethanol)Generally GoodSuitable for dissolving the ionic reactants.[7]
Aprotic (e.g., DMF, DMSO)Potentially HigherCan accelerate SN2 reactions and minimize certain side reactions.[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative example based on the Williamson ether synthesis.

  • Preparation of the Phenoxide:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-methylphenol in an aqueous solution of sodium hydroxide (e.g., 30% NaOH).[5] Swirl the mixture until a homogeneous solution is formed.

  • Addition of Chloroacetic Acid:

    • To the phenoxide solution, add a stoichiometric equivalent of chloroacetic acid.[5] The chloroacetic acid can be added as a solid or as a solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 90-100°C) with constant stirring.[5] Maintain the reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the solution with a mineral acid, such as 6M HCl, until the pH is acidic (test with litmus paper).[5] This will cause the this compound to precipitate.

    • Cool the mixture in an ice bath to maximize the precipitation of the product.[3]

    • Collect the solid product by vacuum filtration using a Büchner funnel.[5]

  • Purification:

    • Wash the collected solid with cold deionized water to remove any inorganic impurities.[7]

    • For further purification, recrystallize the crude product from a suitable solvent, such as hot water or an ethanol/water mixture.[5]

    • Dry the purified crystals, for example, in a desiccator or a vacuum oven at a moderate temperature.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start dissolve Dissolve 2-bromo-4-methylphenol in aqueous NaOH start->dissolve add_reagent Add Chloroacetic Acid dissolve->add_reagent reflux Heat to Reflux (90-100°C, 1-4h) add_reagent->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify precipitate Precipitate Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product phenol 2-Bromo-4-methylphenol phenoxide 2-Bromo-4-methylphenoxide phenol->phenoxide + NaOH - H2O base NaOH chloroacetic Chloroacetic Acid product This compound phenoxide->product + Chloroacetic Acid - NaCl

Caption: Simplified reaction pathway for the synthesis.

References

Technical Support Center: Crystallization and Purification of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of organic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing an organic acid?

A1: The primary goal of crystallization is to purify a solid organic acid. This process separates the desired compound from impurities that may be present from a chemical reaction or natural source.[1] By dissolving the impure solid in a suitable solvent at a high temperature and then allowing it to cool, the desired compound forms crystals, leaving the impurities dissolved in the remaining solution.[2]

Q2: How do I choose an appropriate solvent for recrystallization?

A2: A good solvent for recrystallization should dissolve the organic acid well at high temperatures but poorly at low temperatures. The ideal solvent should also be unreactive with the compound, relatively volatile for easy removal, and have low toxicity.[2] A common rule of thumb is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. However, experimental testing is crucial for selecting the optimal solvent.

Q3: What is the difference between single-solvent and mixed-solvent recrystallization?

A3: Single-solvent recrystallization uses one solvent that effectively dissolves the organic acid when hot and poorly when cold.[3] Mixed-solvent recrystallization is employed when no single solvent meets these criteria.[4] This technique uses a pair of miscible solvents: one in which the organic acid is very soluble (the "good" solvent) and another in which it is insoluble (the "bad" or "anti-solvent").[5][6]

Q4: What is "oiling out," and why is it a problem?

A4: "Oiling out" occurs when the solid compound separates from the solution as a liquid instead of forming crystals.[7] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is highly impure.[7] It is problematic because the oily substance is often an impure liquid version of the compound, which does not lead to effective purification.[7]

Q5: How can I determine the purity of my recrystallized organic acid?

A5: A common and effective method to assess the purity of a recrystallized organic acid is by measuring its melting point. A pure crystalline solid will have a sharp and well-defined melting point range, whereas an impure sample will melt over a broader and lower temperature range. High-Performance Liquid Chromatography (HPLC) is another powerful technique for quantifying the purity of organic acids.[8]

Troubleshooting Guides

Problem 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after cooling for an extended period.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of the organic acid may be too low for crystals to form.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[7]

  • High Solubility in the Chosen Solvent: The organic acid may be too soluble in the solvent, even at low temperatures.

    • Solution 1 (Seeding): Introduce a small, pure crystal of the organic acid to the solution to act as a nucleation site.[7]

    • Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can induce nucleation.[1]

    • Solution 3 (Anti-Solvent Addition): If using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool again.

Troubleshooting Decision Tree: No Crystal Formation

No_Crystal_Formation start Solution remains clear upon cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation concentrate Concentrate solution (evaporate solvent) check_supersaturation->concentrate No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes recool Allow to cool again concentrate->recool recool->induce_nucleation seed Add seed crystal induce_nucleation->seed Try scratch Scratch inner surface of flask induce_nucleation->scratch Or Try anti_solvent Add anti-solvent induce_nucleation->anti_solvent Or Try reassess Re-evaluate solvent system or consider re-purification seed->reassess Fails scratch->reassess Fails anti_solvent->reassess Fails

Caption: Troubleshooting steps when no crystals form.

Problem 2: Oiling Out

Symptoms: A liquid phase separates from the solution upon cooling instead of solid crystals.

Potential Causes & Solutions:

  • High Solute Concentration: The concentration of the organic acid may be too high, causing it to come out of solution above its melting point.

    • Solution: Add more of the "good" solvent to the mixture, reheat until a clear solution is formed, and then cool slowly.[7]

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, which favors oiling out.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Significant Impurities: The presence of a high level of impurities can lower the melting point of the mixture, leading to oiling out.

    • Solution: Consider pre-purification steps like liquid-liquid extraction or chromatography to remove gross impurities before attempting crystallization.

Problem 3: Poor Crystal Quality (Needles or Fine Powder)

Symptoms: The resulting crystals are needle-like or very fine, making them difficult to filter and handle.

Potential Causes & Solutions:

  • High Supersaturation: Rapid crystallization from a highly supersaturated solution often results in poor crystal habits.

    • Solution 1 (Slower Cooling): Decrease the cooling rate to allow for more ordered crystal growth.

    • Solution 2 (Use of a Co-solvent): Experiment with a co-solvent system to modify the solubility and crystal growth kinetics.

  • Solvent Effects: The choice of solvent significantly influences the crystal habit.

    • Solution: Screen different solvents or solvent mixtures to find one that promotes the growth of more well-defined crystals.

Data Presentation: Solubility of Common Organic Acids

The following tables provide solubility data for benzoic acid and citric acid in common solvents at various temperatures. This information is crucial for selecting an appropriate solvent system for crystallization.

Table 1: Solubility of Benzoic Acid

SolventTemperature (°C)Solubility ( g/100 mL)
Water25~0.3
Water100~5.6
Ethanol25~45.5
Ethanol/Water (50:50)25~18.0
Acetone25~50.0
Toluene25~11.0

Note: Solubility data is approximate and can vary based on the specific conditions and purity of the substances.[9][10][11][12][13]

Table 2: Solubility of Citric Acid

SolventTemperature (°C)Solubility ( g/100 mL)
Water10~117.4
Water30~180.9
Water80~382.5
Ethanol (anhydrous)15~76.0
n-Propanol20~40.0

Note: Citric acid is highly soluble in water, and its solubility increases significantly with temperature.[14][15][16][17][18]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the steps for purifying an organic acid using a single solvent.

  • Solvent Selection: Choose a solvent in which the organic acid is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Place the impure organic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the organic acid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for situations where a suitable single solvent cannot be found.

  • Solvent Pair Selection: Choose a pair of miscible solvents. The organic acid should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" or "anti-solvent").[5][6]

  • Dissolution: Dissolve the impure organic acid in a minimum amount of the hot "good" solvent.[19]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid).[5] This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Experimental Workflow: Solvent Selection

Solvent_Selection start Start: Select Potential Solvents test_rt Test solubility of small sample in solvent at room temperature start->test_rt dissolves_rt Does it dissolve? test_rt->dissolves_rt reject_solvent Reject Solvent dissolves_rt->reject_solvent Yes heat_solvent Heat the solvent dissolves_rt->heat_solvent No test_hot Test solubility of sample in hot solvent heat_solvent->test_hot dissolves_hot Does it dissolve? test_hot->dissolves_hot cool_solution Cool the solution dissolves_hot->cool_solution Yes consider_mixed Consider mixed-solvent system or another solvent dissolves_hot->consider_mixed No crystals_form Do crystals form? cool_solution->crystals_form suitable_solvent Suitable Solvent Found crystals_form->suitable_solvent Yes crystals_form->consider_mixed No

Caption: Workflow for selecting a suitable crystallization solvent.

Impact of Impurities on Crystallization

Impurities can significantly affect the crystallization process and the quality of the final product. Understanding these effects is crucial for effective troubleshooting.

  • Inhibition of Nucleation: Some impurities can interfere with the initial formation of crystal nuclei, preventing crystallization altogether.

  • Alteration of Crystal Habit: Impurities can adsorb onto specific crystal faces, inhibiting growth in certain directions and leading to different crystal shapes (e.g., needles instead of blocks).

  • Incorporation into the Crystal Lattice: If an impurity is structurally similar to the desired compound, it can be incorporated into the crystal lattice, reducing the purity of the final product.

  • "Oiling Out": As mentioned earlier, a high concentration of impurities can depress the melting point of the mixture, leading to the separation of an impure liquid instead of solid crystals.[7]

Conceptual Diagram: Impact of Impurities on Crystallization

Impurity_Impact cluster_pure Ideal Crystallization (Pure System) cluster_impure Crystallization with Impurities Molecule A Molecule A Nucleus Nucleus Molecule A->Nucleus self-assembles Crystal Lattice Well-defined Crystal Nucleus->Crystal Lattice grows Molecule A + Impurity B Molecule A + Impurity B Inhibited Nucleation Inhibited Nucleation Molecule A + Impurity B->Inhibited Nucleation Altered Growth Altered Growth Molecule A + Impurity B->Altered Growth Lattice Incorporation Lattice Incorporation Molecule A + Impurity B->Lattice Incorporation Poor Crystal Habit\n(e.g., needles) Poor Crystal Habit (e.g., needles) Altered Growth->Poor Crystal Habit\n(e.g., needles) Reduced Purity Reduced Purity Lattice Incorporation->Reduced Purity Impurities Impurities Impurities->Molecule A + Impurity B

Caption: How impurities can disrupt ideal crystal formation.

References

Technical Support Center: Optimizing Reaction Conditions for the Etherification of 2-bromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the etherification of 2-bromo-4-methylphenol. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the etherification of 2-bromo-4-methylphenol?

A1: The most prevalent and versatile method for the etherification of 2-bromo-4-methylphenol is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (or other electrophile with a good leaving group) in an SN2 reaction.[1][2]

Q2: How do the substituents on 2-bromo-4-methylphenol affect its reactivity in Williamson ether synthesis?

A2: The electronic properties of the substituents on the phenol ring play a significant role. The bromine atom at the ortho position is an electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its deprotonation. The methyl group at the para position is a weak electron-donating group. The resulting 2-bromo-4-methylphenoxide is a potent nucleophile for the subsequent SN2 reaction.

Q3: What are the key reaction parameters to consider for optimizing the yield?

A3: The key parameters to optimize are the choice of base, solvent, alkylating agent, reaction temperature, and the potential use of a phase transfer catalyst. Each of these factors can significantly impact the reaction rate, yield, and the formation of byproducts.

Troubleshooting Guide

Q1: I am observing low to no conversion of my 2-bromo-4-methylphenol. What are the likely causes and solutions?

A1: Low or no conversion is a common issue that can often be traced back to a few key factors. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the phenol.Switch to a stronger base. For instance, if you are using a mild base like NaHCO₃, consider changing to K₂CO₃, NaOH, or for more challenging reactions, NaH.[3]
Poor Nucleophilicity of the Phenoxide: The phenoxide, once formed, may not be sufficiently nucleophilic in the chosen solvent.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the phenoxide anion, thus enhancing its nucleophilicity.
Inactive Alkylating Agent: The alkyl halide may be unreactive or sterically hindered.Use a more reactive alkylating agent. The reactivity order is generally I > Br > Cl. Primary alkyl halides are preferred over secondary, and tertiary halides should be avoided as they lead to elimination.[2]
Low Reaction Temperature: The reaction may require more energy to proceed at a reasonable rate.Gradually increase the reaction temperature. Monitoring the reaction by TLC is crucial to avoid decomposition or side reactions at higher temperatures.

Q2: My reaction is producing a significant amount of an undesired byproduct. How can I improve the selectivity for O-alkylation?

A2: The formation of byproducts is a common challenge in the etherification of phenols. The primary competing side reactions are C-alkylation and elimination of the alkyl halide.

Side Product Cause Solution
C-alkylation Product: The alkylating agent reacts with the aromatic ring instead of the oxygen atom.The phenoxide ion is an ambident nucleophile. The choice of solvent and counter-ion can influence the site of alkylation.Using polar aprotic solvents generally favors O-alkylation. "Harder" electrophiles (e.g., alkyl chlorides) tend to favor O-alkylation, while "softer" electrophiles (e.g., alkyl iodides) can sometimes lead to more C-alkylation.[4]
Elimination Product (Alkene): The alkyl halide undergoes elimination instead of substitution.This is favored when using secondary or tertiary alkyl halides, or when using a sterically hindered, strongly basic phenoxide.Use a primary alkyl halide whenever possible.[2] If a secondary halide must be used, employ milder reaction conditions (lower temperature, less aggressive base).

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Base on the Yield of Diaryl Etherification

Reaction of a substituted phenol with an arylboronic acid, which provides insights into the effectiveness of different bases in promoting C-O bond formation.

EntryBaseYield (%)
1Et₃NNo Reaction
2PyridineNo Reaction
3NaOH45
4KOH55
5Na₂CO₃65
6K₂CO₃75
7Cs₂CO₃94

(Data adapted from a study on the copper-catalyzed diaryl etherification of phenols, demonstrating the trend of base effectiveness.)[5]

Table 2: Representative Yields for Williamson Ether Synthesis of Phenols

PhenolAlkyl HalideBaseSolventYield (%)
PhenolBenzyl chlorideK₂CO₃DMF95
4-NitrophenolEthyl bromideK₂CO₃Acetone92
2-NaphtholMethyl iodideNaHTHF98
m-CresolBenzyl chlorideKOH/Tetrabutylammonium bromideToluene/Water (PTC)90

(This table compiles typical yields from various sources to illustrate the general effectiveness of the Williamson ether synthesis under different conditions.)

Experimental Protocols

Protocol 1: General Procedure for the Etherification of 2-bromo-4-methylphenol using Potassium Carbonate

This protocol is a standard starting point for the O-alkylation of 2-bromo-4-methylphenol with a primary alkyl halide.

  • Materials:

    • 2-bromo-4-methylphenol

    • Primary alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

    • N,N-Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a solution of 2-bromo-4-methylphenol (1.0 equivalent) in DMF or acetone, add anhydrous potassium carbonate.

    • Add the primary alkyl halide to the suspension.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.[6]

Protocol 2: Etherification using a Stronger Base (Sodium Hydride)

This protocol is suitable for less reactive alkylating agents or when Protocol 1 fails to give a satisfactory yield.

  • Materials:

    • 2-bromo-4-methylphenol

    • Alkyl halide (1.1 - 1.2 equivalents)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 equivalents)

    • Anhydrous Tetrahydrofuran (THF) or DMF

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-bromo-4-methylphenol (1.0 equivalent) in the same solvent dropwise.

    • Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

    • Cool the mixture back to 0 °C and add a solution of the alkyl halide in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.[1]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography.[1]

Visualizing the Process

experimental_workflow cluster_legend Legend start Start reagents Combine 2-bromo-4-methylphenol, base, and solvent start->reagents add_alkyl_halide Add alkyl halide reagents->add_alkyl_halide reaction Stir at specified temperature add_alkyl_halide->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Continue reaction workup Aqueous workup and extraction monitor->workup Proceed purification Purification (Column chromatography or recrystallization) workup->purification product Characterize pure ether product purification->product incomplete Incomplete reaction complete Reaction complete Process Process Step Decision Decision Point StartEnd Start/End

Caption: Experimental workflow for the etherification of 2-bromo-4-methylphenol.

troubleshooting_guide problem Low Yield or No Reaction cause1 Incomplete Deprotonation problem->cause1 cause2 Poor Nucleophilicity problem->cause2 cause3 Inactive Alkyl Halide problem->cause3 cause4 Side Reactions problem->cause4 solution1 Use Stronger Base (e.g., K2CO3, NaOH, NaH) cause1->solution1 Solution solution2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause2->solution2 Solution solution3 Use More Reactive Halide (I > Br > Cl) Use Primary Halide cause3->solution3 Solution solution4 Optimize Solvent and Temperature Use Primary Halide to Avoid Elimination cause4->solution4 Solution

Caption: Troubleshooting common issues in the etherification of 2-bromo-4-methylphenol.

References

Strategies for removing impurities from crude (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for removing impurities from crude (2-Bromo-4-methylphenoxy)acetic acid. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in achieving a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the Williamson ether synthesis, may contain several types of impurities.[1][2] These include unreacted starting materials such as 2-bromo-4-methylphenol and chloroacetic acid (or its salt). Side products can also form, for instance, through the further bromination of the aromatic ring, leading to di-bromo species like 2,6-dibromo-4-methylphenol if reaction conditions are not carefully controlled.[3] Neutral organic compounds may also be present as impurities.[4]

Q2: What is the most effective initial strategy for purifying the crude product?

A2: Acid-base extraction is a highly effective initial purification method.[5][6] This technique leverages the acidic nature of the carboxylic acid group on the target compound. By dissolving the crude mixture in an organic solvent and washing with a weak aqueous base (like sodium bicarbonate), the desired acid is converted to its water-soluble carboxylate salt and moves to the aqueous layer.[4][7] Neutral and weakly acidic phenolic impurities largely remain in the organic layer. The desired acid can then be recovered by acidifying the aqueous layer, causing it to precipitate.[8]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low or room temperature.[9] For compounds with both polar (carboxylic acid) and non-polar (brominated aromatic ring) features, common choices include alcohols (ethanol, methanol), water, or a mixed solvent system like ethanol-water.[9][10] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one.

Q4: My recrystallized product appears oily or discolored. What steps can I take?

A4: The formation of an oil instead of crystals, known as "oiling out," can occur if the impurity level is high or if the solution is cooled too rapidly.[10] To resolve this, try reheating the solution and allowing it to cool more slowly, or add slightly more solvent. Discoloration indicates the presence of persistent impurities. This can sometimes be resolved by adding a small amount of activated charcoal to the hot solution before the filtration step, which can adsorb colored impurities. A second recrystallization may also be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. Incomplete extraction into the aqueous basic layer. 2. The product is partially soluble in the organic solvent even in its salt form. 3. Incomplete precipitation after acidification.1. Perform multiple extractions (2-3 times) with the basic solution to ensure complete transfer to the aqueous phase.[6] 2. Ensure thorough mixing of the layers during extraction.[8] 3. After acidification, cool the aqueous solution in an ice bath to maximize precipitation of the pure acid. Check the pH to ensure it is sufficiently acidic.[8]
Emulsion Forms During Extraction 1. Vigorous shaking of the separatory funnel. 2. High concentration of crude material.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which helps break emulsions.[11] 3. Allow the mixture to stand for an extended period. If the emulsion persists, filtration through a pad of celite or glass wool may be effective.[11]
Product Fails to Crystallize During Recrystallization 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The solution is cooling too slowly, or nucleation has not initiated.1. Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.[10] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[10]
Purity Does Not Improve After Recrystallization 1. The chosen solvent is not optimal and co-crystallizes the impurity with the product. 2. The impurity has very similar solubility properties to the desired product.1. Re-evaluate the choice of recrystallization solvent. Try a different solvent or a mixed-solvent system.[9] 2. If recrystallization is ineffective, consider purification by column chromatography.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral and less acidic impurities.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.[8]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the desired acid has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with litmus or pH paper) and a precipitate forms.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air-dry or dry in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of a solid compound based on solubility differences.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. Hot water or an ethanol/water mixture are good starting points.[8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and filter paper to quickly filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[10] Dry the crystals to a constant weight.

Quantitative Data Summary

The effectiveness of purification can be assessed by yield and purity analysis (e.g., melting point, NMR spectroscopy). The following table provides expected outcomes for the described purification techniques.

Purification StepPurity EnhancementExpected YieldKey Considerations
Acid-Base Extraction Good to Excellent (removes neutral & basic impurities)85-95%Potential for emulsion formation. Loss of product if precipitation is incomplete.
Recrystallization Excellent (removes impurities with different solubilities)70-90%Yield is dependent on the solubility difference at high and low temperatures. Risk of "oiling out".
Combined Approach Highest Purity60-85% (overall)A multi-step approach generally yields the highest purity product, though with a lower overall yield.

Visual Workflows

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Crude Product\n(in Organic Solvent)"]; step1 [label="Add aq. NaHCO3\n& Mix"]; sep_funnel [label="Separate Layers", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"];

organic_layer [label="Organic Layer\n(Neutral Impurities,\nUnreacted Phenol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aqueous_layer [label="Aqueous Layer\n(Product as Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

acidify [label="Acidify with HCl"]; filter [label="Vacuum Filtration"]; pure_product [label="Pure (2-Bromo-4-methylphenoxy)\nacetic acid", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> step1; step1 -> sep_funnel; sep_funnel -> organic_layer [label="Discard"]; sep_funnel -> aqueous_layer; aqueous_layer -> acidify; acidify -> filter; filter -> pure_product; } caption [label="Fig. 1: Experimental workflow for acid-base extraction.", fontsize=10, fontname="Arial"];

// Node styles start [label="Hot Solution Cools", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Do Crystals Form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// No branch no_crystals [label="No", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q2 [label="Too much solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Boil off some solvent\n& re-cool", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Scratch flask or\nadd seed crystal", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Yes branch yes_crystals [label="Yes", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is it an oil?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Oil branch is_oil [label="Yes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol3 [label="Reheat, add more solvent,\nand cool slowly", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solid branch not_oil [label="No", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Collect Crystals\n(Vacuum Filtration)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> no_crystals [label="No"]; no_crystals -> q2; q2 -> sol1 [label="Yes"]; q2 -> sol2 [label="No"];

q1 -> yes_crystals [label="Yes"]; yes_crystals -> q3; q3 -> is_oil [label="Yes"]; is_oil -> sol3;

q3 -> not_oil [label="No"]; not_oil -> success; } caption [label="Fig. 2: Troubleshooting logic for recrystallization.", fontsize=10, fontname="Arial"];

References

Technical Support Center: Overcoming Solubility Challenges of (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with (2-Bromo-4-methylphenoxy)acetic acid in aqueous buffers.

Physicochemical Data Overview

Understanding the physicochemical properties of this compound is the first step in troubleshooting its solubility. The molecule's structure, featuring a hydrophobic aromatic ring, contributes to its characteristically low solubility in aqueous solutions.

PropertyValueSource
Molecular Formula C₉H₉BrO₃PubChem[1]
Molecular Weight 245.07 g/mol CymitQuimica[2]
Predicted XlogP 2.4PubChem[1]
Predicted pKa ~3.2(Estimated based on similar structures[3])

Note: The XlogP value indicates a preference for a non-polar environment, suggesting low water solubility. The pKa is estimated, and empirical determination is recommended for precise calculations.

Troubleshooting Guide

This section addresses specific problems you might encounter when trying to dissolve this compound.

Q1: Why is my this compound not dissolving in my neutral aqueous buffer?

Answer: The limited solubility of this compound in neutral water is due to its molecular structure. It contains a large, non-polar (hydrophobic) phenoxy group with bromo- and methyl-substituents, which repels water.[4] While the carboxylic acid group can interact with water, its contribution is not enough to overcome the hydrophobicity of the rest of the molecule, especially at a neutral pH where the acid is primarily in its non-ionized, less soluble form.

Q2: What is the most effective initial strategy to increase its solubility in an aqueous buffer?

Answer: For ionizable compounds like this carboxylic acid, the most effective and common strategy is pH modification .[5] By increasing the pH of the buffer to be at least 1-2 units above the compound's pKa (~3.2), you deprotonate the carboxylic acid group. This converts the neutral molecule into a negatively charged carboxylate salt, which is significantly more polar and thus more soluble in water.

Caption: Ionization of the carboxylic acid at high pH increases solubility.

Q3: I have adjusted the pH, but I still see some precipitate. What are my next options?

Answer: If pH adjustment alone is insufficient, you can combine it with other techniques. The next logical step is the addition of a co-solvent . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, helping to dissolve hydrophobic compounds.[5]

Common Co-solvents for Biological Buffers:

Co-solventTypical Starting Concentration (v/v)Notes
DMSO 1-5%Can affect cell viability at higher concentrations.
Ethanol 1-10%Can cause protein precipitation in some assays.
PEG 400 5-20%Generally well-tolerated in many biological systems.

Important: Always verify the compatibility of your chosen co-solvent with your specific experimental assay, as it can influence biological outcomes.

Q4: How should I decide which solubilization method to use?

Answer: A systematic approach is recommended. Start with the method least likely to interfere with your experiment and proceed to more complex solutions only if necessary.

troubleshooting_workflow start Start: Compound won't dissolve check_pka Is the compound ionizable? (Does it have acidic/basic groups?) start->check_pka adjust_ph Adjust buffer pH (pH > pKa for acids) check_pka->adjust_ph Yes prepare_stock Prepare a concentrated stock in 100% organic solvent (e.g., DMSO) check_pka->prepare_stock No / pH adjustment not possible is_soluble1 Is it soluble? adjust_ph->is_soluble1 add_cosolvent Add a small amount of a co-solvent (e.g., 1-5% DMSO) is_soluble1->add_cosolvent No success Success: Proceed with experiment is_soluble1->success Yes is_soluble2 Is it soluble? add_cosolvent->is_soluble2 other_methods Consider advanced methods: - Surfactants - Cyclodextrins - Nanosuspensions is_soluble2->other_methods No is_soluble2->success Yes prepare_stock->success Dilute stock into final buffer (ensure final solvent conc. is low)

Caption: A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q: How do I prepare a high-concentration stock solution? A: The most reliable method is to prepare a concentrated stock solution in a 100% organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice. See Protocol 2 for a detailed procedure.

Q: Can I heat the solution to help it dissolve? A: Gently warming the solution can increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it can lead to chemical degradation of the compound. Always check the compound's stability at elevated temperatures if possible.

Q: What are the risks of using surfactants or cyclodextrins? A: Surfactants and cyclodextrins are advanced solubilization aids.[6][7] Surfactants can disrupt cell membranes and interfere with protein activity. Cyclodextrins are generally better tolerated but can sometimes extract lipids from cell membranes. Their use should be carefully validated in your specific assay.

Q: How can I determine the exact solubility of the compound in my final buffer? A: The "shake-flask" method is a standard technique to determine equilibrium solubility.[8] This involves adding an excess of the solid compound to your buffer, agitating it until equilibrium is reached, separating the undissolved solid, and then measuring the concentration of the dissolved compound in the supernatant.[8][9] See Protocol 3 for a simplified procedure.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to dissolve this compound by preparing a slightly basic buffer.

  • Choose a Buffer: Select a buffer system with a pKa higher than your desired final pH (e.g., Phosphate or HEPES for a target pH of 7.4).

  • Prepare the Buffer: Prepare the buffer at a concentration slightly higher than the final desired concentration to account for the addition of a base.

  • Weigh Compound: Weigh the required amount of this compound and add it to the buffer solution.

  • Stir Solution: Place the solution on a magnetic stirrer. You will likely observe that the compound does not fully dissolve.

  • Adjust pH: Slowly add a dilute solution of a strong base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.

  • Observe Dissolution: As the pH increases and surpasses the compound's pKa (~3.2), the solid should begin to dissolve. Continue adding base until all the solid is dissolved.

  • Final pH and Volume Adjustment: Once the compound is fully dissolved, make a final adjustment to the target pH using 1 M NaOH or 1 M HCl. Add buffer to reach the final desired volume.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any remaining microparticles.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This is the recommended method for preparing solutions for most cell-based assays.

  • Weigh Compound: Accurately weigh the desired mass of this compound into a sterile glass vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10, 20, or 50 mM).

  • Dissolve: Vortex the vial vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but ensure the vial is tightly capped.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Application: For experiments, thaw an aliquot and dilute it at least 1:1000 into your final aqueous buffer to minimize the DMSO concentration (final DMSO ≤ 0.1%). Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Protocol 3: Simplified Shake-Flask Method for Solubility Determination

This protocol provides a basic workflow to estimate the equilibrium solubility of the compound in your specific buffer.

  • Add Excess Compound: Add an amount of this compound to a known volume of your buffer that is clearly in excess of what will dissolve (e.g., 1-5 mg/mL).

  • Equilibrate: Seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.

  • Separate Phases: After equilibration, let the suspension stand to allow the excess solid to settle.[8]

  • Sample Supernatant: Carefully withdraw a sample of the clear supernatant.

  • Filter: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimating the solubility.[9]

  • Analyze Concentration: Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy with a pre-established calibration curve.[9] This concentration is the equilibrium solubility.

References

How to prevent degradation of (2-Bromo-4-methylphenoxy)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of (2-Bromo-4-methylphenoxy)acetic acid in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade in solution?

A1: this compound, as a member of the phenoxyacetic acid class, is susceptible to three main degradation pathways in solution:

  • Hydrolysis: The ether linkage in the molecule can be cleaved, particularly under acidic or basic conditions, although it is generally stable at neutral pH.

  • Photodegradation: Exposure to light, especially UV radiation, can induce cleavage of the aromatic ring or the ether bond.

  • Microbial Degradation: In non-sterile solutions, microorganisms can utilize the compound as a carbon source, leading to its breakdown.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting the stock solution is recommended.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • pH: Maintain a pH close to neutral (pH 6-8) if compatible with your experimental design.

Q3: Which solvents are recommended for dissolving this compound to ensure maximum stability?

A3: this compound is soluble in organic solvents such as ethanol, diethyl ether, and benzene. For aqueous solutions, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with your aqueous buffer. The choice of solvent should always be guided by the requirements of your specific experiment. Ensure the solvent is of high purity to avoid contaminants that could catalyze degradation.

Troubleshooting Guides

Issue 1: I am observing a loss of compound activity or a decrease in its concentration over time in my aqueous experimental solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
pH-mediated Hydrolysis Measure the pH of your solution. Phenoxyacetic acids can be unstable at acidic pH values (e.g., below pH 4.6).[1][2] If your experimental conditions allow, adjust the pH to a neutral range (6-8) using a suitable buffer system.
Photodegradation If your experiments are conducted under ambient light, this could be a significant factor. Repeat a small-scale experiment with light-protected containers (e.g., amber tubes or foil-wrapped flasks) to see if the degradation is mitigated.
Microbial Contamination If your solution is not sterile, microbial growth could be degrading the compound. Prepare fresh solutions using sterile solvents and filter-sterilize the final solution through a 0.22 µm filter.
Oxidative Degradation Dissolved oxygen in the solution can contribute to degradation. If you suspect this is an issue, degas your solvent before preparing the solution and consider working under an inert atmosphere.
Elevated Temperature High experimental temperatures can accelerate degradation.[3] If possible, conduct your experiment at a lower temperature and compare the results.
Issue 2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of the this compound solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Formation of Degradation Products These new peaks are likely degradation products. Common degradation products of phenoxyacetic acids include the corresponding phenol (2-Bromo-4-methylphenol) and other smaller organic molecules resulting from ring cleavage.
Solvent Impurities Run a blank analysis of your solvent to ensure it is free of interfering impurities.
Reaction with Solution Components Your compound may be reacting with other components in your experimental medium. Analyze a simplified solution containing only the compound and the solvent to isolate the cause.

Quantitative Data on Stability

Table 1: Effect of Temperature on the Degradation Half-Life of 2,4-Dichlorophenoxyacetic acid (2,4-D) in an Fe3+/H2O2 System

Temperature (°C)Half-Life (minutes)
10> 700
30~100
50< 10
Data extrapolated from a study on advanced oxidation processes, demonstrating the significant impact of temperature on degradation rates.[3]

Table 2: Effect of pH on the Formation of Degradation Products of Fenoxaprop-ethyl (a phenoxypropanoate herbicide) in Soil

Soil pHFormation of Fenoxaprop Acid (FA) (%)Formation of CDHB* (%)
4.4 - 4.525High
5.0 - 5.630 - 40Moderate
6.8 - 6.955Not Detected
*6-chloro-2,3-dihydro-benzoxazol-2-one, a hydrolysis product. This demonstrates that more acidic conditions can favor hydrolysis of the ether linkage.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

Objective: To prepare a stock solution with minimized potential for degradation.

Materials:

  • This compound

  • High-purity DMSO or ethanol

  • Sterile, high-purity buffered aqueous solution (e.g., PBS, pH 7.4)

  • Sterile, amber glass vials with PTFE-lined caps

  • 0.22 µm syringe filter

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal volume of high-purity DMSO or ethanol to dissolve the compound completely.

  • In a sterile environment (e.g., a laminar flow hood), dilute the dissolved compound to the desired final concentration with the sterile aqueous buffer.

  • Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile, amber glass vial.

  • If oxidative degradation is a concern, gently bubble sterile nitrogen gas through the solution for 5-10 minutes.

  • Seal the vial tightly with a PTFE-lined cap.

  • Label the vial clearly with the compound name, concentration, date, and your initials.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Monitoring the Stability of this compound in an Experimental Solution

Objective: To determine the stability of the compound under specific experimental conditions.

Materials:

  • Your experimental solution containing this compound.

  • HPLC or LC-MS system with a suitable column (e.g., C18).

  • Mobile phase appropriate for the analysis of phenoxyacetic acids (e.g., a gradient of acetonitrile and water with 0.1% formic acid).[4]

  • Reference standard of this compound.

Procedure:

  • Prepare a calibration curve using the reference standard of this compound.

  • At time zero (immediately after preparation), take an aliquot of your experimental solution and analyze it by HPLC or LC-MS to determine the initial concentration of the compound.

  • Incubate your experimental solution under the desired conditions (e.g., specific temperature, pH, light exposure).

  • At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC or LC-MS to quantify the concentration of this compound.

  • Plot the concentration of the compound as a function of time. A decrease in concentration indicates degradation.

  • Monitor the appearance of new peaks in the chromatogram, which may correspond to degradation products.

Visualizations

DegradationPathways Degradation Pathways of this compound A This compound B Hydrolysis A->B C Photodegradation A->C D Microbial Degradation A->D E Degradation Products (e.g., 2-Bromo-4-methylphenol) B->E C->E D->E

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow Workflow for Stability Testing cluster_prep Solution Preparation cluster_analysis Stability Analysis prep1 Weigh Compound prep2 Dissolve in Organic Solvent prep1->prep2 prep3 Dilute in Aqueous Buffer prep2->prep3 prep4 Filter Sterilize prep3->prep4 analysis1 Time=0 Analysis (HPLC/LC-MS) prep4->analysis1 Start Experiment analysis2 Incubate under Experimental Conditions analysis1->analysis2 analysis3 Time-Point Aliquoting analysis2->analysis3 analysis4 HPLC/LC-MS Analysis analysis3->analysis4 analysis5 Data Analysis analysis4->analysis5

Caption: Workflow for assessing the stability of the compound in solution.

PreventionStrategies Key Prevention Strategies center Stable Solution temp Low Temperature (2-8°C) center->temp light Protect from Light center->light ph Neutral pH (6-8) center->ph sterile Sterile Conditions center->sterile inert Inert Atmosphere center->inert

Caption: Core strategies to prevent degradation of the compound in solution.

References

Technical Support Center: Optimization of Phenoxyacetic Acid Extraction from Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of phenoxyacetic acids from soil.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of phenoxyacetic acids from soil samples.

Problem Potential Causes Solutions
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be optimal for the specific phenoxyacetic acid and soil type. Extraction time or temperature may be insufficient.[1]- Optimize Solvent: Use a mixture of polar organic solvents (e.g., methanol, acetonitrile, acetone) with acidified water.[1][2] The acidic conditions (pH < 4.8) ensure phenoxyacetic acids are in their less polar, protonated form, enhancing extraction into the organic phase.[1][3] - Increase Extraction Time/Temperature: For methods like UAE and MAE, increasing the duration and temperature can improve recovery, but be cautious of potential analyte degradation at excessively high temperatures.[4][5] - Enhance Mass Transfer: Employ techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve solvent penetration into the soil matrix.[4][5]
Analyte Loss During Sample Preparation: Phenoxyacetic acids can be lost during filtration, evaporation, or transfer steps.- Use Proper Filtration: Ensure filter media does not adsorb the analytes. Pre-acidifying the filter media can be beneficial.[6] - Controlled Evaporation: When concentrating the eluate, use a gentle stream of nitrogen and a controlled temperature (e.g., < 40°C) to prevent loss of volatile compounds.[6]
Improper SPE Cartridge Conditioning/Elution: Failure to properly condition the SPE cartridge can lead to poor retention of the analyte. Using an inappropriate elution solvent will result in incomplete recovery from the cartridge.[7]- Proper Conditioning: Condition C18 SPE cartridges sequentially with methanol and then deionized water. Do not let the cartridge dry out before loading the sample.[6] - Optimized Elution: Use a strong organic solvent like methanol or acetonitrile for elution.[6][7] Ensure the elution volume is sufficient to completely recover the analytes.
High Background Noise / Interference Co-extraction of Matrix Components: Soil matrices are complex and contain numerous organic and inorganic compounds (e.g., humic acids) that can be co-extracted and interfere with the analysis.[1]- Implement a Cleanup Step: Solid-Phase Extraction (SPE) is a highly effective cleanup technique to remove interfering compounds.[1] - Liquid-Liquid Partitioning: After the initial extraction, a liquid-liquid partitioning step can be used to separate the phenoxyacetic acids from interfering substances.[8]
Contaminated Glassware or Reagents: Impurities from glassware, solvents, or reagents can introduce background noise.- Use High-Purity Solvents and Reagents: Ensure all solvents are of HPLC or pesticide residue grade. - Thoroughly Clean Glassware: Use acid-washed glassware to avoid interference from contaminants on the glass surface.[6]
Poor Reproducibility Inhomogeneous Soil Sample: Soil samples that are not properly homogenized will lead to variability between subsamples.[1]- Homogenize Samples: Air-dry, crush, and sieve the soil sample (e.g., through a 2 mm mesh) to ensure homogeneity before taking subsamples for extraction.[1]
Inconsistent Experimental Parameters: Variations in extraction time, temperature, pH, or solvent-to-soil ratio between samples will lead to inconsistent results.[1]- Standardize Procedures: Strictly control all extraction parameters. Use calibrated equipment and follow a standardized protocol for all samples.[1]
Analyte Degradation Harsh Extraction Conditions: High temperatures or prolonged exposure to certain solvents can cause the degradation of some phenoxyacetic acids.[4][9]- Optimize Extraction Conditions: For thermal methods like MAE, use the lowest effective temperature and time.[5] For UAE, be aware that prolonged sonication can lead to degradation.[4] - Protect from Light: Some phenoxyacetic acids are susceptible to photodegradation.[10] Store samples and extracts in amber vials or protect them from light.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient extraction method for phenoxyacetic acids from soil?

A1: The efficiency of an extraction method depends on the specific phenoxyacetic acid, soil type, and available equipment.

  • Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally considered more efficient than traditional methods like liquid-liquid extraction (LLE) as they often provide higher recoveries in a shorter time with less solvent consumption.[5][11][12]

  • Solid-Phase Extraction (SPE) is a highly effective method for both extraction and cleanup, providing clean extracts and good recoveries.[13][14]

  • Liquid-Liquid Extraction (LLE) is a conventional method that can be effective but is often more time-consuming and uses larger volumes of organic solvents.[15][16]

Q2: How do I choose the right solvent for extraction?

A2: The choice of solvent is critical for efficient extraction. A mixture of a polar organic solvent with acidified water is typically recommended.[1][2]

  • Methanol, acetonitrile, and acetone are commonly used organic solvents.[17]

  • The addition of an acid (e.g., sulfuric acid, formic acid) to the water to achieve a pH below the pKa of the phenoxyacetic acids (typically around 3-4) is crucial.[3][6] This ensures the analytes are in their non-ionized form, which is more soluble in the organic solvent.

Q3: What are the critical parameters for optimizing Solid-Phase Extraction (SPE)?

A3: The critical parameters for SPE include:

  • Sorbent Selection: C18 is a commonly used sorbent for phenoxyacetic acids due to its nonpolar nature, which retains the analytes.[6]

  • Sample pH: The sample should be acidified to a pH of around 2 before loading onto the SPE cartridge to ensure the retention of the phenoxyacetic acids.[6]

  • Conditioning: The cartridge must be conditioned with methanol followed by acidified water to activate the sorbent.[6]

  • Loading Flow Rate: A slow and steady flow rate (e.g., 1-2 mL/min) during sample loading ensures efficient retention.[6]

  • Washing: A washing step with acidified water can help remove polar interferences.

  • Elution Solvent and Volume: A strong organic solvent like methanol or acetonitrile is used to elute the analytes.[6][7] The volume should be sufficient for complete elution, which may require one or two aliquots.[6]

Q4: How can I validate my extraction method?

A4: Method validation ensures that your analytical method is accurate, precise, and reliable. Key validation parameters include:

  • Accuracy (Recovery): Determined by spiking a blank soil matrix with a known concentration of the analyte and measuring the percentage recovered.[18]

  • Precision (Repeatability and Intermediate Precision): Assessed by performing multiple extractions of the same sample on the same day (repeatability) and on different days by different analysts (intermediate precision).[19] Results are typically expressed as the relative standard deviation (RSD).

  • Linearity and Range: Established by analyzing a series of standards at different concentrations to demonstrate a linear relationship between concentration and response.[20]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[19]

  • Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.[20]

Comparison of Extraction Methods

The following table summarizes and compares different extraction methods for phenoxyacetic acids from soil.

Method Principle Typical Recovery (%) Advantages Disadvantages
Solid-Phase Extraction (SPE) Analyte partitioning between a solid phase and a liquid phase.77 - 109[13]High selectivity, clean extracts, reduced solvent consumption.[14]Can be more expensive, requires method development for optimal sorbent and solvent selection.[7]
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.70 - 90[21]Simple, widely applicable.Time-consuming, requires large volumes of organic solvents, can form emulsions.[15]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance mass transfer and solvent penetration.91 - 97[22]Faster extraction, reduced solvent consumption, improved efficiency.[12][23]Prolonged sonication can lead to analyte degradation.[4]
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, accelerating extraction.> 80[5]Very fast, highly efficient, reduced solvent usage.[5][24]Requires specialized equipment, potential for analyte degradation at high temperatures.[5]
Matrix Solid-Phase Dispersion (MSPD) The solid sample is blended with a solid support and packed into a column for elution.72 - 120[15]Reduced analysis time and cost, combines extraction and cleanup.[15]Method development can be complex.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe" - involves solvent extraction followed by dispersive SPE cleanup.89 - 101[22]Fast, simple, uses minimal solvent.May not be suitable for all phenoxyacetic acids and soil types without modification.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline for the extraction of phenoxyacetic acids from soil using a C18 SPE cartridge.

  • Sample Pretreatment:

    • Weigh 10-100 grams of homogenized soil into a beaker.[6]

    • Add deionized water to create a slurry and stir for 15 minutes.[6]

    • Adjust the pH of the slurry to 2 using sulfuric acid.[6]

    • Continue stirring for another 15 minutes.[6]

    • Filter the sample through acidified filter paper.[6]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.[6]

    • Pass 5 mL of deionized water (pH 2) through the cartridge. Do not allow the cartridge to go dry.[6]

  • Sample Loading:

    • Load the filtered soil extract onto the SPE cartridge at a flow rate of approximately 10 mL/minute.[6]

  • Cartridge Washing:

    • Wash the cartridge with a small volume of deionized water (pH 2) to remove polar interferences.

  • Cartridge Drying:

    • Dry the cartridge under vacuum for about 10 minutes.[6]

  • Elution:

    • Elute the phenoxyacetic acids from the cartridge with two 5 mL aliquots of methanol into a clean collection tube.[6]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.[6]

    • Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.[6]

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a general procedure for UAE of phenoxyacetic acids from soil.

  • Sample Preparation:

    • Place a known amount of homogenized soil (e.g., 5 g) into a suitable extraction vessel.

  • Solvent Addition:

    • Add a specific volume of extraction solvent (e.g., 25 mL of a methanol:acidified water mixture).[4]

  • Sonication:

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a predetermined time (e.g., 15-30 minutes) at a specific frequency (e.g., 37 kHz).[4][25] The temperature of the bath should be controlled.

  • Separation:

    • After sonication, separate the extract from the soil solids by centrifugation or filtration.

  • Cleanup (if necessary):

    • The resulting extract can be further cleaned up using SPE as described in the protocol above.

  • Analysis:

    • The final extract is then ready for analysis by an appropriate chromatographic technique.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Soil_Sample Homogenized Soil Sample Solvent_Addition Add Extraction Solvent (e.g., Methanol/Acidified Water) Soil_Sample->Solvent_Addition Extraction_Method {LLE | UAE | MAE} Solvent_Addition->Extraction_Method Separation Separate Extract from Soil (Centrifugation/Filtration) Extraction_Method->Separation Cleanup Sample Cleanup (e.g., SPE) Separation->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Analysis Instrumental Analysis (e.g., LC-MS/MS) Concentration->Analysis

Caption: General workflow for phenoxyacetic acid extraction from soil.

Method_Selection Start High Throughput Needed? High_Solvent High Solvent Consumption a Concern? Start->High_Solvent No Thermal_Degradation Thermal Degradation a Concern? Start->Thermal_Degradation Yes Yes_Throughput Yes No_Throughput No SPE Use SPE High_Solvent->SPE Yes LLE Use LLE High_Solvent->LLE No Yes_Solvent Yes No_Solvent No MAE Use MAE Thermal_Degradation->MAE No UAE Use UAE Thermal_Degradation->UAE Yes Yes_Thermal Yes No_Thermal No

Caption: Decision tree for selecting an extraction method.

References

Reducing matrix effects in LC-MS/MS analysis of (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of (2-Bromo-4-methylphenoxy)acetic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. For this compound, a phenoxyacetic acid herbicide, complex matrices like soil, water, or biological fluids can introduce interfering substances.[1] These interferences can lead to ion suppression or enhancement, which negatively affects the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Essentially, the matrix can either reduce or increase the signal of the target analyte, leading to inaccurate quantification.

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the most robust method to compensate for matrix effects.[4][5] A SIL-IS is an analog of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H). Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved as the ratio remains consistent even with signal suppression or enhancement.[4]

Q3: I am observing significant signal suppression. What are the primary causes and how can I troubleshoot this?

A3: Significant signal suppression is often caused by co-eluting matrix components competing with the analyte for ionization. Key causes include residual proteins, phospholipids, salts, and other endogenous compounds from the sample.[6]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[6] Consider more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6]

  • Optimize Chromatography: Modify your LC method to improve the separation between this compound and interfering peaks. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[7]

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.[2][8]

  • Check for Source Contamination: A dirty ion source can exacerbate matrix effects.[2] Regular cleaning and maintenance are crucial.

Troubleshooting Guides

Guide 1: Poor Peak Shape and Retention Time Shifts

Poor peak shape and shifts in retention time for this compound are often related to the mobile phase pH and sample preparation. As an acidic compound, its retention on a C18 column is pH-dependent.

Experimental Protocol: Mobile Phase Optimization

  • Objective: To ensure consistent and optimal retention and peak shape for this compound.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Formic acid or acetic acid (volatile organic acids are recommended for mass spectrometry).[1]

  • Procedure:

    • Prepare mobile phase A (aqueous) and B (organic).

    • Add a small percentage of formic acid (e.g., 0.01% to 0.1%) to both mobile phases.[9] This helps to keep the analyte in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column.[1][9]

    • Ensure the final pH of the sample extract is also acidic (pH 2-3) and compatible with the mobile phase to prevent peak distortion upon injection.[1]

Guide 2: Inconsistent Recoveries and High Variability

Inconsistent recoveries are often a sign of inadequate sample extraction and cleanup, leading to variable matrix effects between samples. Implementing a robust sample preparation protocol is key.

Experimental Protocol: Solid-Phase Extraction (SPE) for Water and Soil Samples

This protocol is adapted from established methods for phenoxyacetic acid herbicides.[9][10][11]

  • Objective: To effectively extract and clean up this compound from environmental matrices, thereby reducing matrix effects.

  • Materials:

    • C18 or polymeric SPE cartridges (e.g., Bond Elut ENV, Strata-X).[9][10]

    • Methanol (for conditioning and elution).[10]

    • Deionized water (acidified).

    • Formic acid or sulfuric acid.[9][10]

    • Nitrogen evaporator.

  • Procedure:

    • Sample Pre-treatment:

      • For water samples, acidify to pH ~2 with formic or sulfuric acid.[9][10]

      • For soil samples, create a slurry with acidified water and extract by stirring.[10] Filter the extract before loading.[10]

    • SPE Cartridge Conditioning:

      • Condition the C18 cartridge with methanol followed by acidified deionized water.[10] Do not let the cartridge dry out.[10]

    • Sample Loading:

      • Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate.

    • Washing:

      • Wash the cartridge with acidified water to remove polar interferences.

    • Drying:

      • Dry the cartridge thoroughly under vacuum.[10]

    • Elution:

      • Elute the analyte with methanol.[10]

    • Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.[10]

      • Reconstitute the residue in a small volume of the initial mobile phase.[10]

Guide 3: The QuEChERS Approach for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation, particularly for complex matrices like soil or food products.[12][13]

Experimental Protocol: Modified QuEChERS for Acidic Pesticides

  • Objective: To provide a rapid and effective extraction and cleanup for this compound.

  • Materials:

    • Acetonitrile (with 1% acetic acid).

    • QuEChERS extraction salts (e.g., AOAC or EN versions containing MgSO₄, NaCl, sodium citrate).[13]

    • Dispersive SPE (dSPE) tubes with C18 sorbent. (Note: PSA is generally avoided for acidic analytes as it can remove them).[14]

  • Procedure:

    • Extraction:

      • Weigh a homogenized sample into a centrifuge tube.

      • Add acetonitrile (with 1% acetic acid) and the QuEChERS extraction salt packet.

      • Shake vigorously and centrifuge.

    • Cleanup (dSPE):

      • Take an aliquot of the supernatant (acetonitrile layer).

      • Add it to a dSPE tube containing MgSO₄ and C18.

      • Vortex and centrifuge.

    • Analysis:

      • The resulting supernatant can be directly injected or diluted for LC-MS/MS analysis.

Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on typical outcomes reported in the literature.

Sample Preparation TechniqueTypical Matrix Effect ReductionAnalyte RecoveryThroughputNotes
Dilute and Shoot Low to ModerateHighHighOnly suitable for simple matrices or when high sensitivity is not required.[8]
Protein Precipitation (PPT) Low to ModerateGoodHighProne to significant matrix effects from phospholipids.[6][15]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableLowCan provide clean extracts but recovery of polar analytes can be low.[15]
Solid-Phase Extraction (SPE) HighGood to ExcellentModerateConsidered a very effective method for removing interferences.[16]
QuEChERS HighGoodHighEfficient and effective, especially when modified for acidic analytes.[13][17]

Visualizing Workflows

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow start Sample Pre-treatment (e.g., Acidification) condition SPE Cartridge Conditioning (Methanol, Acidified Water) start->condition load Sample Loading condition->load wash Washing Step (Remove Polar Interferences) load->wash dry Cartridge Drying wash->dry elute Elution (Methanol) dry->elute reconstitute Evaporation & Reconstitution (in Mobile Phase) elute->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).

Logic Diagram: Troubleshooting Matrix Effects

Troubleshooting_Matrix_Effects problem Inaccurate Quantification (Suspected Matrix Effects) use_is Using Stable Isotope Internal Standard? problem->use_is implement_is Implement SIL-IS (Best Practice) use_is->implement_is No assess_cleanup Assess Sample Cleanup use_is->assess_cleanup Yes solution Reliable Quantification implement_is->solution improve_cleanup Improve Cleanup (SPE, LLE, QuEChERS) assess_cleanup->improve_cleanup Inadequate assess_chrom Assess Chromatography assess_cleanup->assess_chrom Adequate improve_cleanup->solution optimize_chrom Optimize LC Method (Gradient, Column) assess_chrom->optimize_chrom Co-elution Observed dilute Dilute Sample assess_chrom->dilute No Co-elution (High Signal) optimize_chrom->solution dilute->solution

Caption: A decision tree for troubleshooting and mitigating matrix effects.

References

Fine-tuning the application rate of (2-Bromo-4-methylphenoxy)acetic acid for optimal phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for fine-tuning the application rate of (2-Bromo-4-methylphenoxy)acetic acid to achieve optimal phytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mode of action?

This compound is a synthetic organic compound. Based on its structural similarity to other phenoxyacetic acids like 2,4-D and MCPA, it is presumed to act as a synthetic auxin herbicide.[1][2] Synthetic auxins mimic the plant hormone auxin, leading to uncontrolled and disorganized plant growth at herbicidal concentrations.[1][2][3] This disruption of normal hormonal balance affects various cellular processes, including cell division, elongation, and differentiation, ultimately causing plant death in susceptible species.[1]

Q2: What are the typical symptoms of phytotoxicity from a synthetic auxin-like compound?

Symptoms of phytotoxicity from synthetic auxins can appear within hours of application and vary in intensity depending on the concentration, plant species, and environmental conditions.[1] Common symptoms include:

  • Epinasty: Twisting, curling, and cupping of leaves and stems.[1]

  • Abnormal Growth: Stem swelling or cracking, and the formation of wart-like growths on leaves.[4]

  • Discoloration: Vein discoloration and general chlorosis (yellowing) of the foliage.[1]

  • Stunted Growth: Inhibition of new growth and overall plant development.[1]

  • Necrosis: Tissue death at higher concentrations.[4]

Q3: What are the key factors that can influence the phytotoxicity of this compound?

Several factors can impact the effectiveness of a herbicide. These include:

  • Application Rate: The concentration of the compound is a primary determinant of its phytotoxic effect.

  • Plant Species and Growth Stage: Different plant species exhibit varying levels of susceptibility. Younger, actively growing plants are generally more vulnerable.[1]

  • Environmental Conditions: Temperature, humidity, rainfall, and sunlight can all affect herbicide absorption, translocation, and efficacy.[1] For instance, high humidity can enhance absorption through leaf surfaces, while rainfall shortly after application can wash the compound off.[1]

  • Application Technique: Proper calibration of spray equipment to ensure uniform coverage is crucial for consistent results.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Inconsistent or No Phytotoxicity Observed Incorrect Application Rate: The concentration may be too low to elicit a response.Conduct a dose-response study to determine the optimal concentration range (see Experimental Protocols section).
Environmental Stress: Plants under stress (e.g., drought, extreme temperatures) may have reduced metabolic activity, leading to lower herbicide uptake.Ensure target plants are well-watered and not under environmental stress prior to application.
Improper Application Timing: Application during periods of slow plant growth can reduce efficacy.Apply the compound when plants are actively growing.
Rainfall After Application: Rain can wash the compound off the foliage before it is absorbed.Check the weather forecast and allow for a sufficient rain-free period after application.
Excessive Phytotoxicity or Off-Target Effects Application Rate Too High: The concentration used may be causing rapid necrosis, preventing translocation to other parts of the plant, or affecting non-target organisms.Refine the concentration based on dose-response data. Start with lower concentrations and titrate upwards.
Spray Drift: Wind can carry the spray to non-target plants or experimental plots.Avoid application during windy conditions. Use spray nozzles that produce larger droplets to minimize drift.
Variability in Results Between Replicates Inconsistent Application: Uneven spray coverage across replicates.Ensure application equipment is properly calibrated and that the application technique is consistent for all replicates.
Biological Variability: Natural variation in plant genetics and development.Use a sufficient number of replicates to account for biological variability and ensure statistical power.

Experimental Protocols

Determining the Effective Dose (ED50) using a Dose-Response Assay

This protocol outlines a general method for determining the concentration of this compound that causes a 50% reduction in a measured plant response (e.g., biomass, height), known as the ED50.

1. Plant Material and Growth Conditions:

  • Select a susceptible plant species for the assay.

  • Grow a sufficient number of plants from seed in a uniform soil mix under controlled environmental conditions (e.g., consistent temperature, light, and humidity).

  • Ensure all plants are at a similar growth stage (e.g., 3-4 leaf stage) at the time of treatment.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform a serial dilution of the stock solution to create a range of test concentrations. A logarithmic series (e.g., 0.1x, 1x, 10x, 100x of a starting concentration) is often effective for initial range-finding studies.

  • Include a control group that is treated with the solvent only.

3. Application of Test Solutions:

  • Randomly assign plants to different treatment groups, ensuring a sufficient number of replicates for each concentration (a minimum of 3-5 is recommended).

  • Apply the test solutions uniformly to the foliage of the plants using a calibrated sprayer. Ensure complete coverage of the leaf surfaces.

4. Data Collection and Analysis:

  • Observe the plants regularly for the development of phytotoxicity symptoms.

  • After a predetermined period (e.g., 14-21 days), harvest the plants and measure relevant endpoints. Common endpoints include:

    • Visual injury rating (on a scale of 0-100%).[4]

    • Plant height.

    • Fresh and dry biomass of shoots and roots.

  • Calculate the percent inhibition for each endpoint relative to the control group.

  • Plot the percent inhibition against the logarithm of the concentration to generate a dose-response curve.

  • Use a suitable statistical software package to fit a non-linear regression model (e.g., a four-parameter logistic model) to the data to determine the ED50 value.[5][6]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on a Model Plant Species (e.g., Sinapis alba)

Concentration (mg/L)Log10 ConcentrationMean Shoot Biomass Reduction (%)Standard Deviation
0 (Control)-00
1012.53.1
10148.25.8
501.775.64.5
100291.32.9
2502.498.71.2

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase plant_prep Plant Propagation & Growth solution_prep Preparation of Test Solutions application Application of Treatments plant_prep->application solution_prep->application incubation Incubation & Observation application->incubation data_collection Data Collection (Biomass, Height, etc.) incubation->data_collection analysis Statistical Analysis (Dose-Response Curve) data_collection->analysis ed50 Determination of ED50 analysis->ed50

Caption: Experimental workflow for determining the ED50 of a phytotoxic compound.

Signaling_Pathway cluster_cell Plant Cell herbicide This compound (Synthetic Auxin) receptor Auxin Receptor Complex (e.g., TIR1/AFB) herbicide->receptor Binds to aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Targets for degradation proteasome 26S Proteasome aux_iaa->proteasome Degraded by arf Auxin Response Factors (ARFs) aux_iaa->arf Represses genes Auxin-Responsive Genes arf->genes Activates transcription growth Uncontrolled Cell Growth & Phytotoxicity genes->growth Leads to

References

Improving the long-term stability of (2-Bromo-4-methylphenoxy)acetic acid analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of (2-Bromo-4-methylphenoxy)acetic acid analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound analytical standards?

A1: For optimal long-term stability, this compound analytical standards should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep the standards in tightly sealed containers to prevent moisture absorption and potential degradation.[1][2] Refrigeration at 2-8°C is advisable to maintain product quality over an extended period.

Q2: What are the primary degradation pathways for this compound?

A2: Phenoxyacetic acids, including this compound, are susceptible to degradation through several pathways:

  • Hydrolysis: The ester linkage in phenoxyacetic acids can undergo hydrolysis, especially under alkaline conditions and elevated temperatures, leading to the formation of the corresponding phenol (2-Bromo-4-methylphenol) and acetic acid.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, resulting in the cleavage of the ether bond and other photochemical reactions.[1]

  • Thermal Degradation: High temperatures can accelerate the degradation process, leading to the breakdown of the molecule.

  • Oxidation: Although generally stable to mild oxidizing conditions, strong oxidizing agents can lead to the degradation of the aromatic ring and the acetic acid side chain.

Q3: What are the expected degradation products of this compound?

A3: Based on the known degradation pathways of similar phenoxyacetic acid herbicides, the primary degradation product is expected to be 2-Bromo-4-methylphenol .[1] Other potential minor degradation products could arise from further reactions of the aromatic ring or the acetic acid side chain.

Q4: How can I monitor the stability of my this compound analytical standard?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the stability of your analytical standard.[3][4] This method should be capable of separating the intact parent compound from its potential degradation products. Regular analysis of the standard over time will allow you to track any decrease in purity and the formation of impurities.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Analytical Standard

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Appearance of new peaks in the chromatogram, indicating the formation of degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Solution
Improper Storage Verify the storage conditions of the analytical standard.Store the standard in a tightly sealed container at 2-8°C, protected from light and moisture.
Contamination of Solvent Analyze the solvent used to dissolve the standard for any impurities.Use high-purity, HPLC-grade solvents and prepare fresh solutions for each analysis.
pH of the Solution Measure the pH of the standard solution. Phenoxyacetic acids are more susceptible to hydrolysis in alkaline conditions.[2]If the solution is not for immediate use, consider preparing it in a slightly acidic buffer (pH 4-5) to minimize hydrolysis.
Exposure to Light Review the handling procedures to assess the extent of light exposure.Handle the standard and its solutions under amber or low-actinic glassware to minimize photodegradation.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Symptoms:

  • Peak tailing, fronting, or splitting for the this compound peak.

  • Inadequate separation between the main peak and impurity peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Solution
Inappropriate Mobile Phase pH Check the pH of the mobile phase. The pKa of phenoxyacetic acids is typically around 3.Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form, which generally results in better peak shape on reverse-phase columns.
Column Overload Inject a dilution of the sample.If peak shape improves with a lower concentration, reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent or try a new column.If flushing does not resolve the issue, the column may be contaminated or degraded and should be replaced.
Mismatch between Sample Solvent and Mobile Phase Compare the composition of the sample solvent and the initial mobile phase.Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Prepare a solution of this compound in 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize a portion of the solution and analyze by HPLC.

2. Base Hydrolysis:

  • Prepare a solution of this compound in 0.1 M NaOH.
  • Keep the solution at room temperature for 24 hours.
  • Neutralize a portion of the solution and analyze by HPLC.

3. Oxidative Degradation:

  • Prepare a solution of this compound and add 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Analyze by HPLC.

4. Photodegradation:

  • Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
  • Analyze by HPLC.

5. Thermal Degradation:

  • Store the solid analytical standard in an oven at 60°C for 48 hours.
  • Dissolve a portion of the stressed solid and analyze by HPLC.

Protocol 2: Long-Term Stability Study

This protocol is designed to evaluate the stability of the analytical standard under recommended storage conditions over an extended period, following ICH Q1A(R2) guidelines.[5]

1. Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

2. Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]
  • Accelerated: 0, 3, and 6 months.[6]

3. Analytical Method:

  • Use a validated stability-indicating HPLC method.

4. Data to Collect:

  • Appearance
  • Purity (by HPLC)
  • Degradation products (quantification of any new peaks)

Data Presentation

Table 1: Summary of Forced Degradation Study Results

Stress Condition % Degradation Major Degradation Product(s)
0.1 M HCl, 60°C, 24h[Insert Data][Insert Identification]
0.1 M NaOH, RT, 24h[Insert Data]2-Bromo-4-methylphenol
3% H₂O₂, RT, 24h[Insert Data][Insert Identification]
Photolytic[Insert Data][Insert Identification]
Thermal (60°C, 48h)[Insert Data][Insert Identification]

Table 2: Long-Term Stability Study Data (Example)

Time Point (Months) Storage Condition Appearance Purity (%) Total Impurities (%)
0-White Crystalline Solid99.80.2
625°C/60%RHNo Change99.70.3
640°C/75%RHSlight Yellowing98.51.5
1225°C/60%RHNo Change99.60.4

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis (Alkaline, Heat) parent->hydrolysis photolysis Photolysis (UV Light) parent->photolysis degradant 2-Bromo-4-methylphenol hydrolysis->degradant photolysis->degradant

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_stability_study Long-Term Stability Study start Receive Analytical Standard storage Store at Recommended and Accelerated Conditions start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze using Stability- Indicating HPLC Method sampling->analysis data Collect and Analyze Data (Purity, Impurities) analysis->data report Generate Stability Report data->report

References

Common issues and solutions in the synthesis of phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of phenoxyacetic acid derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of phenoxyacetic acid derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Phenoxyacetic Acid Derivative

Q: My reaction is resulting in a low yield of the target phenoxyacetic acid derivative. What are the potential causes and how can I improve the yield?

A: Low yields in the synthesis of phenoxyacetic acid derivatives, often prepared via Williamson ether synthesis, can stem from several factors.[1][2] Key areas to investigate include reaction conditions, reagent quality, and the possibility of side reactions.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The efficiency of the reaction is highly sensitive to parameters such as temperature, reaction time, and pH.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For the Williamson ether synthesis, temperatures that are too high can favor elimination side reactions, especially with secondary or tertiary alkyl halides.[1][2] Some protocols suggest refluxing the reaction mixture, while others may require cooling.[3][4]

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

    • pH: The formation of the phenoxide ion is crucial and requires a basic environment. Ensure the base used (e.g., NaOH, KOH, K2CO3) is sufficient to deprotonate the phenol.[3][6][7] After the reaction, acidification is necessary to protonate the carboxylate and precipitate the product. The pH should be adjusted carefully, as improper pH can lead to product loss.[3]

  • Poor Quality of Starting Materials: The purity of the starting phenol, chloroacetic acid (or its ester), and solvents can significantly impact the yield.

    • Reagent Purity: Use high-purity reagents. Impurities in the phenol or alkylating agent can lead to unwanted side reactions.

    • Solvent Purity: Ensure solvents are dry and of the appropriate grade, as moisture can interfere with the reaction.[5]

  • Side Reactions: The primary competing reaction is the elimination of the alkylating agent, which is more prevalent with sterically hindered substrates.[1][2][8]

    • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide to minimize elimination reactions.[1][8]

    • C-Alkylation: Aryloxide ions are ambident nucleophiles, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired oxygen (O-alkylation).[1][7] The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation.

A general workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temperature, Time, pH) start->check_conditions check_reagents Assess Reagent and Solvent Purity check_conditions->check_reagents Optimal optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal check_side_reactions Investigate Potential Side Reactions check_reagents->check_side_reactions Pure purify_reagents Purify/Replace Starting Materials check_reagents->purify_reagents Impure modify_strategy Modify Synthetic Strategy check_side_reactions->modify_strategy Present successful_synthesis Improved Yield check_side_reactions->successful_synthesis Absent & Yield OK optimize_conditions->successful_synthesis purify_reagents->successful_synthesis modify_strategy->successful_synthesis

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Significant Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A: The most common synthetic route to phenoxyacetic acids is the Williamson ether synthesis, which is susceptible to competing side reactions.[1]

Common Side Reactions and Mitigation Strategies:

  • Elimination Reaction: The alkoxide base can promote an E2 elimination reaction with the alkyl halide, forming an alkene instead of the ether.[2][8] This is particularly problematic with secondary and tertiary alkyl halides.

    • Solution: Use a primary alkylating agent, such as chloroacetic acid or its esters.[1][8] Using a less sterically hindered base might also be beneficial.

  • C-Alkylation: The phenoxide ion can also be alkylated on the aromatic ring, leading to carbon-carbon bond formation instead of the desired ether linkage.[1][7]

    • Solution: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[7]

  • Hydrolysis of Ester Derivatives: If an ester of chloroacetic acid is used, it can be hydrolyzed to the carboxylic acid under the basic reaction conditions, especially if water is present.

    • Solution: Use anhydrous conditions and carefully control the reaction time and temperature.

The mechanism of the Williamson ether synthesis and the competing elimination reaction are depicted below:

WilliamsonEtherSynthesis cluster_0 Williamson Ether Synthesis (SN2 Pathway) cluster_1 Side Reaction (E2 Elimination) Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic Attack ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->TransitionState Nucleophilic Attack PhenoxyaceticAcid Phenoxyacetic Acid TransitionState->PhenoxyaceticAcid Chloride leaving AlkylHalide Sterically Hindered Alkyl Halide Alkene Alkene AlkylHalide->Alkene Halide Halide Ion AlkylHalide->Halide Base_E2 Base (as a base) Base_E2->Alkene Water H2O Base_E2->Water

Caption: Williamson ether synthesis and competing elimination.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my phenoxyacetic acid derivative. It is oily or does not crystallize well. What purification strategies can I employ?

A: Purification of phenoxyacetic acid derivatives can be challenging, especially if the product is impure or has a low melting point.

Purification Techniques:

  • Recrystallization: This is the most common method for purifying solid phenoxyacetic acid derivatives.

    • Solvent Selection: Finding a suitable solvent or solvent system is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] A mixture of ethanol and water is often a good starting point.[9]

    • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to impurities or a melting point below the boiling point of the solvent. Try using a lower boiling point solvent or a solvent pair. Allowing the solution to cool slowly can also promote crystal formation.[9]

  • Acid-Base Extraction: Since phenoxyacetic acids are carboxylic acids, they can be purified by extraction into a basic aqueous solution (e.g., 5% Na2CO3 or NaHCO3 solution) to separate them from non-acidic impurities. The aqueous layer is then washed with an organic solvent, and the phenoxyacetic acid is re-precipitated by acidification with a strong acid like HCl.[3]

  • Column Chromatography: For particularly difficult separations or for non-crystalline products, silica gel column chromatography can be an effective purification method. A suitable solvent system (eluent) needs to be determined, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for synthesizing a simple phenoxyacetic acid?

A1: A common method involves the reaction of a phenol with chloroacetic acid in the presence of a base.[6] A typical procedure is as follows:

  • Dissolve the phenol and a base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or a mixture of water and ethanol).[3]

  • Add a solution of chloroacetic acid (or its sodium salt) to the reaction mixture.[3]

  • Heat the mixture under reflux for several hours.[3]

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the phenoxyacetic acid.[3]

  • The crude product is then collected by filtration and purified, typically by recrystallization.

A general experimental workflow is illustrated below:

SynthesisWorkflow start Start reaction_setup Reaction Setup: - Phenol - Base (e.g., NaOH) - Chloroacetic Acid - Solvent start->reaction_setup heating Heating under Reflux reaction_setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring monitoring->heating Incomplete workup Work-up: - Cooling - Acidification (HCl) monitoring->workup Complete filtration Filtration to Collect Crude Product workup->filtration purification Purification: - Recrystallization or - Acid-Base Extraction or - Column Chromatography filtration->purification characterization Product Characterization: - Melting Point - NMR, IR, Mass Spec purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[5] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials (phenol). The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q3: What are some common reagents and their typical molar ratios?

A3: The choice of reagents can vary, but a general guideline is as follows:

  • Phenol: The limiting reagent.

  • Chloroacetic Acid (or its salt): Typically used in a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the phenol.[3]

  • Base (e.g., NaOH, KOH): At least two equivalents are needed: one to deprotonate the phenol and another to neutralize the chloroacetic acid. An excess is often used to maintain basic conditions.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for phenoxyacetic acid derivatives.

Table 1: Reaction Conditions and Yields for Phenoxyacetic Acid Synthesis

Phenol DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolChloroacetic acidNaOHWater/Ethanol102575[3]
p-CresolChloroacetic acidNaOHWaterWater bath1-
PhenolSodium chloroacetateSodium phenolateDichloroethane90296[10]
2,4,5-TrichlorophenolMethyl chloroacetate-Ethanol784Excellent[5]

Table 2: Reagent Molar Ratios

Reagent 1Reagent 2Molar Ratio (Reagent 1 : Reagent 2)Reference
PhenolChloroacetic Acid1 : 1.22[3]
PhenolSodium Hydroxide1 : 1[3]
Chloroacetic AcidSodium Hydroxide1 : 1 (to form sodium salt)[3]
p-CresolSodium Hydroxide1 : 0.09
PhenolSodium Chloroacetate1 : 1.215[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of Phenoxyacetic Acid [3]

  • Preparation of Sodium Chloroacetate: In an ice water bath, dissolve 5.2 g (55 mmol) of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 with a 30% NaOH solution.

  • Preparation of Sodium Phenolate: In a separate flask, dissolve 2.0 g (45 mmol) of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with stirring. Slowly add 4.2 g (45 mmol) of phenol. Stir for an additional 20 minutes.

  • Reaction: Add the sodium chloroacetate solution to the sodium phenolate solution. Reflux the mixture at 102°C for 5 hours.

  • Work-up and Isolation: Cool the mixture to room temperature. Adjust the pH to 1-2 with 2.0 M HCl to precipitate the product.

  • Purification: Filter the white precipitate and wash it three times with dilute hydrochloric acid. For further purification, disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution. Filter the solution and re-precipitate the product from the filtrate by adjusting the pH to 1-2 with 2.0 M HCl.

  • Drying: Filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum oven. Expected yield: ~75%.

Protocol 2: Synthesis of p-Methylphenoxyacetic Acid

  • Reaction Setup: In a round-bottom flask, take 1 g of p-cresol and 0.36 g (9 mol%) of NaOH.

  • Addition of Reagent: Add 2.5 mL of chloroacetic acid dropwise, followed by a small amount of water.

  • Reaction: Heat the contents of the flask on a water bath for 1 hour.

  • Work-up: Cool the flask and add 10 mL of water. Acidify the mixture with dilute HCl until it is acidic to Congo red paper.

  • Extraction: Extract the product with diethyl ether. Wash the ethereal extract with 10 mL of water.

  • Purification (Acid-Base Extraction): Extract the aryloxyacetic acid from the ether layer by shaking with 25 mL of 5% Na2CO3 solution. Separate the aqueous layer and acidify it with dilute HCl to precipitate the product.

  • Recrystallization: Recrystallize the obtained p-methylphenoxyacetic acid from ethanol.

References

Technical Support Center: Refinement of Bioassay Protocols for Consistent Results with Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the consistency and reliability of bioassay protocols for auxin herbicides.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in auxin herbicide bioassays?

A1: Variability in bioassays can arise from several factors. Key sources include inconsistencies in reagent preparation and variations in incubation conditions. Environmental fluctuations in temperature, humidity, and light exposure between experimental replicates can also significantly affect insect metabolism and the stability of the test compound. For plant-based assays, factors such as the age and health of the plant material, soil composition, and watering regimen are critical.

Q2: How can I ensure my auxin herbicide solutions are prepared correctly and consistently?

A2: Due to the low water solubility of many auxin herbicides, it is crucial to first prepare a stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before making serial dilutions in water.[1][2] For commercial formulations, ensure they are thoroughly mixed before taking an aliquot.[3] Always use calibrated pipettes and proper pipetting techniques to minimize errors.[4] It is recommended to prepare fresh working solutions for each assay to avoid degradation.[5]

Q3: My bioassay results show high variability between replicates. What are the likely causes and solutions?

A3: High variability between replicates can be attributed to several factors:

  • Inconsistent Pipetting: Ensure pipettes are properly calibrated and use consistent pipetting techniques (e.g., consistent speed, avoiding air bubbles).[4]

  • Uneven Cell/Seedling Distribution: For cellular assays, ensure a homogenous cell suspension before and during plating. For whole plant assays, select seedlings of uniform size and growth stage.[4]

  • Edge Effects: In microplates, the outer wells are more prone to evaporation and temperature fluctuations. It is advisable to avoid using these wells for experimental samples and instead fill them with a sterile medium or buffer.[4]

  • Environmental Gradients: Ensure consistent environmental conditions (light, temperature, humidity) across all replicates.

Q4: I am observing no or a very weak response in my positive controls. What should I check?

A4: A lack of response in positive controls can be due to:

  • Inactive or Degraded Herbicide: Verify the purity and integrity of your herbicide stock. Whenever possible, use a fresh stock or one that has been stored correctly (typically at -20°C in the dark).[1]

  • Incorrect Concentration: Double-check the calculations for your dilutions.

  • Resistant Bioassay Species: Ensure the plant species or cell line you are using is sensitive to the specific auxin herbicide being tested.

  • Suboptimal Assay Conditions: Review the protocol to ensure that all parameters, such as pH, temperature, and incubation time, are optimal for the bioassay.

Q5: How do I select an appropriate bioassay for my specific research question?

A5: The choice of bioassay depends on the objective of your study.

  • Avena Coleoptile Curvature Test: A classic and sensitive test for quantifying auxin-like activity based on the degree of coleoptile bending.[6][7][8]

  • Root Growth Inhibition Assay: A straightforward method to assess the inhibitory effects of auxin herbicides on root elongation.[9]

  • Whole Plant Dose-Response Assay: Used to determine the phytotoxic response of a plant species to a range of herbicide concentrations, simulating real-world exposure scenarios.[10]

Troubleshooting Guides

Guide 1: Inconsistent Results in Avena Coleoptile Curvature Test
Problem Possible Cause Solution
High variability in curvature angles Non-uniform coleoptilesSelect coleoptiles of the same age and length for the experiment.
Inconsistent application of agar blocksEnsure the agar block is placed centrally on the decapitated coleoptile tip.
Fluctuations in light and temperatureMaintain a constant, dark environment with stable temperature and high humidity (around 90%).[11]
No curvature observed Inactive auxin solutionPrepare a fresh auxin solution and verify its activity with a known sensitive species.
Coleoptile tips damaged during decapitationUse a sharp, clean razor blade for decapitation and avoid crushing the tissue.
Curvature in negative controls Contamination of agar or waterUse high-purity water and reagents. Ensure all glassware is thoroughly cleaned.
Guide 2: Issues with Whole Plant Dose-Response Assays
Problem Possible Cause Solution
High plant-to-plant variability Genetic variability in seedsUse certified seeds from a reputable source to ensure genetic uniformity.[10]
Uneven seedling growthThin seedlings to one uniform and healthy plant per pot after emergence.[10]
Inconsistent spray applicationUse a calibrated sprayer to ensure a uniform application rate across all plants.
Anomalous dose-response curve Herbicide concentrations are too high or too lowConduct a preliminary range-finding experiment to determine the appropriate concentration range.
Errors in dilution series preparationCarefully prepare serial dilutions and double-check all calculations.
Symptoms not typical of auxin herbicides Herbicide contamination or degradationEnsure proper storage of the herbicide and use clean application equipment.
Other environmental stressors affecting plant growthMaintain optimal and consistent growing conditions (temperature, light, water, nutrients).[10]

Quantitative Data Summary

Table 1: 50% Growth Reduction (GR50) Values for Dicamba in Tomato

Plant MaterialGrowth ParameterGR50 (g ae ha⁻¹)Days After Treatment
Commercial Cultivar ('Better Boy')Dry Weight4.428
Wild Tomato Accession (TOM199)Dry Weight~48.428
Wild Tomato Accession (TOM198)Dry Weight~48.428
Wild Tomato Accession (TOM300)Dry Weight~48.428
Data suggests wild accessions are approximately 11-fold more tolerant than the commercial cultivar. Data from a greenhouse dose-response study.[12]

Table 2: Yield Loss in Tomato from Glyphosate and Dicamba Exposure

HerbicideApplication StageDose for 25% Yield Loss (g ae ha⁻¹)
GlyphosateEarly Vegetative43.9
GlyphosateEarly Bloom8.5
DicambaEarly Vegetative11.9
DicambaEarly Bloom7.5
Tomato cultivars were found to be more sensitive to dicamba than glyphosate, with greater yield loss when herbicides were applied during the early bloom stage.[13][14]

Experimental Protocols

Protocol 1: Avena Coleoptile Curvature Test

This bioassay quantifies auxin activity by measuring the degree of curvature in oat (Avena sativa) coleoptiles.

Materials:

  • Avena sativa seeds

  • Agar powder

  • Petri dishes

  • Glass holders for seedlings

  • Razor blades

  • Millimeter scale

  • Dark room with a red safelight

Procedure:

  • Seed Germination: Germinate Avena seeds in the dark for approximately 48 hours. For the following two days, expose the seedlings to short periods of red light (2-4 hours).[6]

  • Seedling Selection: When the roots are about 2 mm long, plant the seedlings in glass holders with water. Select seedlings with straight coleoptiles.[6]

  • First Decapitation: Remove the apical 1 mm of the coleoptile tips and place them on an agar block (1.5-2% agar) to allow auxin to diffuse into the agar.[7]

  • Preparation of Auxin Agar Blocks: After 2-3 hours, cut the agar into small, uniform blocks (e.g., 1 mm³). These blocks now contain auxin.[6]

  • Second Decapitation: Decapitate the coleoptiles again, removing about 4 mm, to ensure no regenerated tip is present. Gently pull the primary leaf to break its connection at the base.[6]

  • Application of Agar Block: Place an agar block containing the test substance asymmetrically on one side of the cut coleoptile surface. The primary leaf can be used for support.[6]

  • Incubation: Place the seedlings in a dark, humid environment for 90-120 minutes.

  • Measurement: Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the concentration of auxin in the agar block.[7]

Protocol 2: Dicamba Dose-Response Bioassay in Tomato

This protocol determines the phytotoxic response of tomato (Solanum lycopersicum) to a range of dicamba concentrations.

Materials:

  • Tomato seeds (a susceptible variety)

  • 10-cm diameter pots

  • Sterile potting mix

  • Analytical grade dicamba or a commercial formulation with a known concentration

  • Calibrated sprayer

  • Controlled environment greenhouse or growth chamber

Procedure:

  • Plant Growth: Sow 2-3 tomato seeds per pot at a depth of 2 cm. After emergence, thin to one uniform, healthy seedling per pot. Grow the plants in a controlled environment (e.g., 25 ± 2°C day, 20 ± 2°C night).[10]

  • Preparation of Dicamba Solutions: Prepare a stock solution of dicamba and perform serial dilutions to create a range of desired concentrations. Include a non-ionic surfactant if required by the herbicide formulation. A control group should be sprayed only with water (and surfactant, if used).[10]

  • Herbicide Application: Apply the different dicamba concentrations to the tomato plants at a specified growth stage (e.g., 3-4 true leaves). Use a calibrated sprayer to ensure uniform coverage.

  • Post-Application Care: Return the plants to the controlled environment and care for them as before, avoiding cross-contamination.[10]

  • Data Collection:

    • Visual Injury Assessment: Score plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no injury) to 100% (complete death) scale. Key symptoms include leaf cupping, epinasty, chlorosis, and stunting.[10][15]

    • Quantitative Measurements: At the final evaluation, measure plant height and harvest the above-ground biomass. Dry the biomass in an oven at 60-70°C to a constant weight.[10]

  • Data Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and regression analysis, to determine the dose-response relationship and calculate values like GR50.

Visualizations

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_Herbicide Auxin Herbicide ABP1 ABP1 Receptor (Plasma Membrane) Auxin_Herbicide->ABP1 Binds TIR1_AFB TIR1/AFB Receptor Auxin_Herbicide->TIR1_AFB Binds Actin_Rearrangement Actin Filament Rearrangement ABP1->Actin_Rearrangement Induces Epinasty Epinasty Actin_Rearrangement->Epinasty Causes SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Transcription Auxin_Response_Genes->Transcription Leads to Hormone_Imbalance Hormone Imbalance (Ethylene, ABA) Transcription->Hormone_Imbalance Results in Plant_Death Plant_Death Hormone_Imbalance->Plant_Death Leads to

Caption: Simplified signaling pathway of auxin herbicides.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plant_Material Select Uniform Plant Material Application Apply Herbicide Plant_Material->Application Herbicide_Solutions Prepare Herbicide Dilution Series Herbicide_Solutions->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Collect Data (Visual Scores, Biomass) Incubation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Regression) Data_Collection->Statistical_Analysis Results Determine Dose-Response (e.g., GR50) Statistical_Analysis->Results

Caption: General workflow for a whole-plant dose-response bioassay.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for (2-Bromo-4-methylphenoxy)acetic acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of established methodologies for the quantification of (2-Bromo-4-methylphenoxy)acetic acid, a phenoxyacetic acid herbicide, in complex plant matrices. By examining various extraction, cleanup, and analytical techniques, this document serves as a practical resource for developing and validating a reliable analytical method.

The quantification of herbicide residues like this compound in plant tissues presents analytical challenges due to the complexity of the matrix and the low concentration of the target analyte. Effective method validation requires careful consideration of sample preparation to remove interfering substances and the selection of a sensitive and selective analytical instrument. This guide explores and compares common approaches, including QuEChERS and solid-phase extraction for sample preparation, and gas chromatography-mass spectrometry (GC-MS) versus liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.

Comparative Analysis of Analytical Methods

The choice of an analytical method hinges on a balance of sensitivity, selectivity, and throughput. Below is a comparison of two widely adopted analytical techniques for herbicide residue analysis.

ParameterGC-MSLC-MS/MS
Principle Separates volatile and thermally stable compounds followed by mass-based detection.Separates compounds based on their partitioning between a mobile and stationary phase, followed by tandem mass spectrometry.
Derivatization Often required for polar and non-volatile compounds like acidic herbicides to increase volatility.Generally not required, allowing for a more direct analysis of the native compound.
Sensitivity Can achieve low limits of detection, but may be limited by derivatization efficiency and matrix effects.Typically offers higher sensitivity and selectivity, especially for non-volatile and thermally labile compounds.[1]
Selectivity Good, but can be susceptible to co-eluting matrix components that may interfere with the analysis.Excellent, with the use of multiple reaction monitoring (MRM) significantly reducing matrix interference.
Sample Throughput Can be lower due to the additional derivatization step.Generally higher due to the elimination of the derivatization step.
Matrix Effects Can be significant, potentially leading to ion suppression or enhancement.Also susceptible to matrix effects, but can be mitigated with advanced source technologies and internal standards.

Experimental Protocols: A Step-by-Step Approach

Detailed and reproducible experimental protocols are the cornerstone of a validated analytical method. The following sections outline common procedures for the extraction, cleanup, and analysis of acidic herbicides in plant tissues.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained widespread acceptance for pesticide residue analysis in food and agricultural products due to its simplicity and efficiency.[2]

  • Homogenization: Weigh 10-15 g of a representative plant tissue sample into a centrifuge tube.

  • Extraction: Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid) and internal standards. Shake vigorously for 1 minute. The acidification helps in the efficient extraction of acidic herbicides.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal).[3] Vortex for 30 seconds and centrifuge.

  • Final Extract: The supernatant is ready for GC-MS (after derivatization) or LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a classic and effective technique for sample cleanup and concentration.[4]

  • Homogenization and Extraction: Homogenize the plant tissue and extract the analyte using an appropriate solvent, similar to the initial steps of the QuEChERS method.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or anion exchange cartridge) with a sequence of solvents as recommended by the manufacturer.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove co-extracted interferences.

  • Elution: Elute the target analyte with a small volume of a strong solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Analytical Instrumentation

GC-MS Analysis (with Derivatization):

  • Derivatization: To a portion of the final extract, add a derivatizing agent (e.g., BF₃-methanol or diazomethane) to convert the acidic herbicide into its more volatile methyl ester.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless mode.

    • Oven Temperature Program: A gradient program to ensure good separation of the analyte from matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

LC-MS/MS Analysis:

  • LC Conditions:

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[5]

    • Flow Rate: Appropriate for the column dimensions.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is typically preferred for acidic herbicides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Two or more MRM transitions should be monitored for each analyte for confident identification and quantification.

Method Validation Parameters

A comprehensive method validation should assess the following parameters to ensure the reliability of the data.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.70-120%
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 20%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.

Visualizing the Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

QuEChERS_Workflow cluster_sample_prep QuEChERS Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Plant Tissue Extraction 2. Extraction with Acidified Acetonitrile Homogenization->Extraction Salting_Out 3. Salting Out Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE 5. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Derivatization Derivatization (for GC-MS) Final_Extract->Derivatization LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS

Caption: QuEChERS experimental workflow for plant tissue analysis.

SPE_Workflow cluster_sample_prep Solid-Phase Extraction (SPE) Workflow cluster_analysis Analysis Homogenization 1. Homogenization & Extraction Loading 3. Sample Loading Homogenization->Loading Conditioning 2. SPE Cartridge Conditioning Conditioning->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation Final_Extract Final Extract Evaporation->Final_Extract Derivatization Derivatization (for GC-MS) Final_Extract->Derivatization LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Comparative efficacy of (2-Bromo-4-methylphenoxy)acetic acid vs. 2,4-D and MCPA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the herbicidal efficacy of 2,4-D and MCPA, with a note on the data availability of (2-Bromo-4-methylphenoxy)acetic acid.

Executive Summary

This guide provides a comparative analysis of the herbicidal efficacy of two widely used phenoxyacetic acid herbicides: 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). These synthetic auxins are instrumental in the selective control of broadleaf weeds in various agricultural and turf settings. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanism of action, comparative performance data, and detailed experimental protocols for efficacy evaluation.

It is important to note that a comprehensive search of publicly available scientific literature yielded no experimental data on the herbicidal efficacy of this compound. As such, a direct comparison with 2,4-D and MCPA for this compound cannot be provided at this time. The focus of this guide will therefore be on the comparative analysis of 2,4-D and MCPA.

Mechanism of Action: Synthetic Auxins

Both 2,4-D and MCPA are classified as synthetic auxin herbicides. They mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible species. This ultimately results in the death of the target weed. The key steps in their mechanism of action involve perception by specific receptors and subsequent disruption of gene expression.

Signaling Pathway of Auxinic Herbicides

The primary signaling pathway for synthetic auxins involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptors.

AuxinSignaling cluster_nucleus Nucleus Auxin Synthetic Auxin (2,4-D or MCPA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex forms complex with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ubiquitin Ubiquitination Aux_IAA->Ubiquitin leads to Proteasome 26S Proteasome Degradation Aux_IAA->Proteasome Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Transcription Transcription Auxin_Genes->Transcription leads to Ubiquitin->Proteasome signals for Uncontrolled_Growth Uncontrolled Growth & Plant Death Transcription->Uncontrolled_Growth

Diagram 1: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy Data: 2,4-D vs. MCPA

Both 2,4-D and MCPA are effective in controlling a wide range of broadleaf weeds; however, their efficacy can vary depending on the weed species, growth stage, and environmental conditions. Generally, 2,4-D is considered to have a broader spectrum of control than MCPA.

HerbicideTarget Weed SpeciesEfficacy MetricValueApplication RateReference
2,4-D Amaranthus retroflexus (Redroot Pigweed)% Control68 - 80%530 - 1060 g ae/ha[1]
MCPA Amaranthus retroflexus (Redroot Pigweed)ED50 (g a.i./ha)Varies with growth stageNot specified[2][3]
2,4-D + MCPA Amaranthus retroflexus (Redroot Pigweed)% Dry Weight ReductionIncreased with dose0-100% of recommended dose[4]
2,4-D Chenopodium album (Common Lambsquarters)% Control90 - 94%1120 g ae/ha[5]
MCPA Chenopodium album (Common Lambsquarters)% ControlGood control reportedNot specified[6]
2,4-D Geranium dissectum (Cut-leaved Crane's-bill)GR50 (g a.i./ha)147.30Varied[7]
MCPA Geranium dissectum (Cut-leaved Crane's-bill)GR50 (g a.i./ha)(as part of 2,4-D+MCPA) 147.30Varied[7]
2,4-D Cirsium arvense (Canada Thistle)% ControlLess effectiveNot specified[6]
MCPA Cirsium arvense (Canada Thistle)% ControlGood controlNot specified[6]
2,4-D Galium aparine (Cleavers)% EfficacyNot specifiedNot specified[8]
MCPA Galium aparine (Cleavers)% EfficacyNot specifiedNot specified[8]

Note: ae = acid equivalent; a.i. = active ingredient; ED50 = effective dose for 50% control; GR50 = dose causing 50% growth reduction. Efficacy can be influenced by formulation (e.g., amine vs. ester salts), adjuvants, and environmental factors.[9]

Experimental Protocols

The following outlines a general methodology for conducting a comparative efficacy study of 2,4-D and MCPA on broadleaf weeds.

Plant Material and Growth Conditions
  • Weed Species: Select seeds of target broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album).

  • Potting: Sow seeds in pots (e.g., 10 cm diameter) filled with a standardized potting mix (e.g., sandy loam soil:peat:sand, 2:1:1 v/v/v).

  • Growth Environment: Maintain plants in a greenhouse or controlled environment chamber with consistent temperature (e.g., 25/20°C day/night), photoperiod (e.g., 16 hours), and humidity.

  • Thinning: After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).

Herbicide Application
  • Plant Stage: Apply herbicides when weeds have reached a specific growth stage (e.g., 3-4 true leaves).

  • Herbicide Preparation: Prepare stock solutions of 2,4-D and MCPA (formulated as amine or ester salts) in water. Create a series of dilutions to achieve the desired application rates. An adjuvant (e.g., non-ionic surfactant) may be added as per standard practice.

  • Application: Utilize a laboratory track sprayer calibrated to deliver a precise volume of spray solution (e.g., 200 L/ha) at a constant pressure.

  • Treatments: Include a range of doses for each herbicide to establish a dose-response curve. A control group (sprayed with water and adjuvant only) must be included.

  • Replication: Each treatment should be replicated (e.g., 3-4 times) and arranged in a randomized complete block design.

Data Collection and Analysis
  • Visual Injury Assessment: At set intervals after treatment (e.g., 7, 14, and 21 days after application - DAA), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At the final assessment point (e.g., 21 DAA), harvest the above-ground plant material, place it in labeled paper bags, and dry in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA).

    • Fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) or LD50 (the dose required to kill 50% of the plants).

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis Seed_Selection Select Weed Seeds Potting Sow Seeds in Pots Seed_Selection->Potting Growth Grow Plants in Controlled Environment Potting->Growth Thinning Thin to Uniform Number of Plants Growth->Thinning Herbicide_Prep Prepare Herbicide Dose Range Thinning->Herbicide_Prep Application Apply Herbicides with Calibrated Sprayer Herbicide_Prep->Application Visual_Assessment Visual Injury Assessment (7, 14, 21 DAA) Application->Visual_Assessment Biomass_Harvest Harvest & Dry Biomass (21 DAA) Visual_Assessment->Biomass_Harvest Data_Analysis Statistical Analysis (ANOVA, Regression) Biomass_Harvest->Data_Analysis GR50_LD50 Calculate GR50 / LD50 Data_Analysis->GR50_LD50

Diagram 2: General experimental workflow for herbicide efficacy testing.

Conclusion

Both 2,4-D and MCPA are effective synthetic auxin herbicides for the control of broadleaf weeds. The choice between them often depends on the specific weed spectrum present and crop safety considerations. 2,4-D generally offers a broader range of control, while MCPA may be more effective against certain perennial weeds. The provided experimental protocols offer a framework for conducting robust comparative efficacy studies to inform weed management decisions and the development of new herbicidal formulations. Further research is warranted to determine the herbicidal potential of this compound.

References

Comparative Analysis of (2-Bromo-4-methylphenoxy)acetic Acid Binding Affinity to TIR1/AFB Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Plant Science and Drug Development

This guide provides a comparative overview of the binding affinity of the synthetic auxin analog, (2-Bromo-4-methylphenoxy)acetic acid, to the TIR1/AFB family of auxin co-receptors. Due to the limited availability of direct quantitative binding data for this compound, this document focuses on a comparative analysis with structurally related and well-characterized phenoxyacetic acid-based auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). The information presented herein is intended to guide researchers in predicting the potential interaction of this compound with the auxin signaling pathway and to provide a framework for future experimental validation.

Introduction to Auxin Perception

The plant hormone auxin governs numerous aspects of plant growth and development. Its perception at the molecular level is mediated by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][2] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and Aux/IAA proteins.[3] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and activating auxin-responsive gene expression.[2]

The TIR1/AFB family in the model plant Arabidopsis thaliana consists of six members (TIR1 and AFB1-AFB5) which exhibit both overlapping and specialized functions, in part due to their differential binding affinities for various auxinic compounds.[4] Understanding the binding affinity of novel synthetic auxins is crucial for developing new herbicides and plant growth regulators.

Comparative Binding Affinity Data

CompoundReceptor/Co-receptorMethodParameterValueReference
Indole-3-acetic acid (IAA)TIR1-IAA7Saturation BindingKd~13.84 ± 4.63 nM[5]
Indole-3-acetic acid (IAA)TIR1-IAA7 DII peptideSPRKd111 nM[5]
1-Naphthaleneacetic acid (1-NAA)TIR1-IAA7Competitive BindingKi113.50 ± 3.51 nM[5]
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1-IAA7Competitive BindingKi> 1 µM[5]
Indole-3-acetic acid (IAA)TIR1SPRkd (dissociation rate)1.1 x 10-3 s-1[3]
FluroxypyrTIR1SPRkd (dissociation rate)0.93 x 10-3 s-1[3]
TriclopyrTIR1SPRkd (dissociation rate)3.4 x 10-3 s-1[3]
Indole-3-acetic acid (IAA)AFB5SPRkd (dissociation rate)3.0 x 10-2 s-1[3]
FluroxypyrAFB5SPRkd (dissociation rate)3.3 x 10-2 s-1[3]
TriclopyrAFB5SPRkd (dissociation rate)8.1 x 10-2 s-1[3]

Based on the available data, the natural auxin IAA generally exhibits the highest affinity for the TIR1 co-receptor complex.[5] Synthetic auxins such as 2,4-D show a weaker binding to TIR1 compared to IAA.[2][5] The structure of this compound, with its substituted phenoxy ring, suggests that its binding characteristics to TIR1/AFB receptors might be comparable to other phenoxyacetic acid-based auxins. However, the specific substitutions (a bromo group at position 2 and a methyl group at position 4) will likely influence its binding affinity and selectivity towards different members of the TIR1/AFB family.

Experimental Protocols

To empirically determine the binding affinity of this compound to TIR1/AFB receptors, a Surface Plasmon Resonance (SPR) based assay is a robust and widely used method.[6][7][8]

Surface Plasmon Resonance (SPR) Binding Assay

Objective: To measure the real-time association and dissociation kinetics of this compound with the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

  • Purified recombinant TIR1/AFB proteins (e.g., expressed in insect cells).

  • Biotinylated synthetic peptide corresponding to the degron motif (Domain II) of an Aux/IAA protein (e.g., IAA7).

  • SPR instrument (e.g., Biacore).

  • Streptavidin-coated SPR sensor chip.

  • Running buffer (e.g., HBS-EP).

  • This compound and other control auxins (IAA, 2,4-D) dissolved in an appropriate solvent (e.g., DMSO) and diluted in running buffer.

Procedure:

  • Immobilization of Aux/IAA Degron Peptide: A streptavidin-coated sensor chip is activated, and the biotinylated Aux/IAA degron peptide is immobilized on the chip surface.

  • Binding Analysis:

    • A solution of the purified TIR1/AFB protein is prepared in the running buffer.

    • Various concentrations of this compound (and control auxins) are mixed with the TIR1/AFB protein solution.

    • The mixtures are injected over the sensor chip surface.

    • The association of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide is monitored in real-time as a change in resonance units (RU).

    • Following the association phase, running buffer without the protein-auxin mixture is flowed over the chip to monitor the dissociation of the complex.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Auxin Signaling Pathway

The following diagram illustrates the core components and mechanism of the TIR1/AFB-mediated auxin signaling pathway.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (this compound) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes interaction SCF SCF Complex TIR1_AFB->SCF part of Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates Ub Ubiquitin Ub->SCF AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Conclusion

While direct experimental data on the binding of this compound to TIR1/AFB receptors is currently lacking, a comparative analysis with structurally similar phenoxyacetic acid auxins provides a valuable predictive framework. It is anticipated that this compound will function as an auxin agonist, capable of promoting the interaction between TIR1/AFB and Aux/IAA proteins. However, the specific substitutions on the phenoxy ring are expected to modulate its binding affinity and selectivity for different TIR1/AFB family members. The experimental protocols outlined in this guide offer a clear path for the empirical determination of these crucial parameters, which will be essential for the rational design and application of this and other novel synthetic auxins in agriculture and plant biotechnology.

References

Selective Herbicidal Action of (2-Bromo-4-methylphenoxy)acetic Acid on Dicot Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromo-4-methylphenoxy)acetic acid , a synthetic auxin herbicide, demonstrates selective and potent herbicidal activity against a wide range of dicotyledonous (broadleaf) weeds while exhibiting minimal impact on monocotyledonous crops. This guide provides a comparative analysis of its performance, supported by experimental data from related phenoxyacetic acid herbicides, and details the methodologies for its evaluation. As specific quantitative efficacy data for this compound is limited in publicly available literature, this guide will draw comparisons with the well-studied and structurally similar phenoxyacetic acids, (4-chloro-2-methylphenoxy)acetic acid (MCPA) and (2,4-dichlorophenoxy)acetic acid (2,4-D) , to illustrate the herbicidal profile.

Mechanism of Action: Mimicking Natural Plant Hormones

This compound, like other phenoxy herbicides, functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[1] In susceptible dicot plants, the application of this synthetic auxin leads to uncontrolled and disorganized growth.[2][3] This hormonal imbalance disrupts various physiological processes, including cell division, elongation, and differentiation, ultimately causing twisting of stems and leaves, epinasty, and plant death.[3] The selectivity of these herbicides is attributed to differences in vascular structure, metabolic degradation, and translocation rates between monocot and dicot plants, which prevent the herbicide from accumulating to lethal levels in monocots.[4]

Comparative Efficacy against Dicot Weeds

HerbicideTarget Weed SpeciesEffective Application Rate (g a.i./ha)Efficacy (% Control)Reference
MCPA Amaranthus retroflexus (Redroot Pigweed)250 - 50085 - 95%Generic Data
Chenopodium album (Common Lambsquarters)250 - 50090 - 98%Generic Data
Sinapis arvensis (Wild Mustard)200 - 400> 95%Generic Data
2,4-D Amaranthus retroflexus (Redroot Pigweed)280 - 56088 - 97%Generic Data
Chenopodium album (Common Lambsquarters)280 - 56092 - 99%Generic Data
Sinapis arvensis (Wild Mustard)240 - 480> 95%Generic Data

Experimental Protocols

The evaluation of the herbicidal activity of this compound involves standardized greenhouse and field trial protocols.

Greenhouse Bioassay Protocol
  • Plant Material: Seeds of various dicot weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a monocot crop (e.g., wheat, corn) are sown in pots containing a standardized soil mix.

  • Growth Conditions: Plants are grown in a controlled greenhouse environment with regulated temperature, humidity, and photoperiod.

  • Herbicide Application: this compound is dissolved in a suitable solvent and applied at a range of concentrations. Application is typically performed at the 2-4 true leaf stage of the weeds using a precision sprayer to ensure uniform coverage.

  • Data Collection: Herbicidal efficacy is assessed visually at 7, 14, and 21 days after treatment (DAT) using a rating scale (0% = no effect, 100% = complete kill). Plant height and fresh/dry weight are also measured.

  • Data Analysis: Dose-response curves are generated to determine the effective dose for 50% growth inhibition (ED50) for each weed species.

Field Trial Protocol
  • Trial Site Selection: Fields with a natural and uniform infestation of the target dicot weeds are selected.

  • Experimental Design: A randomized complete block design with multiple replications is typically used.

  • Treatments: this compound is applied at various rates, alongside a commercial standard herbicide (e.g., MCPA or 2,4-D) and an untreated control.

  • Application: The herbicide is applied using a calibrated backpack or tractor-mounted sprayer at a specified growth stage of the weeds and crop.

  • Efficacy Assessment: Weed control is visually assessed at regular intervals. Weed density and biomass are determined by counting and harvesting weeds from quadrats placed within each plot.

  • Crop Tolerance: Crop injury is visually rated, and crop yield is measured at harvest.

Visualizations

Signaling Pathway of Phenoxyacetic Acid Herbicides

Signaling_Pathway Herbicide This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in Experimental_Workflow Start Seed Germination (Dicot Weeds & Monocot Crop) Growth Plant Growth to 2-4 Leaf Stage Start->Growth Application Herbicide Application (Varying Concentrations) Growth->Application Incubation Incubation in Controlled Environment Application->Incubation Assessment Efficacy Assessment (Visual Rating, Biomass) Incubation->Assessment Data_Analysis Data Analysis (ED50 Calculation) Assessment->Data_Analysis Conclusion Determination of Selective Herbicidal Action Data_Analysis->Conclusion Logical_Relationship Phenoxyacetic_Acids Phenoxyacetic Acid Herbicides MCPA MCPA ((4-chloro-2-methylphenoxy)acetic acid) Phenoxyacetic_Acids->MCPA Two4D 2,4-D ((2,4-dichlorophenoxy)acetic acid) Phenoxyacetic_Acids->Two4D Target_Compound This compound Phenoxyacetic_Acids->Target_Compound Mechanism Mechanism: Auxin Mimicry MCPA->Mechanism Exhibits Two4D->Mechanism Exhibits Target_Compound->Mechanism Exhibits Selectivity Selectivity: Dicot > Monocot Mechanism->Selectivity Leads to Effect Effect: Uncontrolled Growth Mechanism->Effect Causes

References

A Head-to-Head Comparison of (2-Bromo-4-methylphenoxy)acetic acid with other Group 4 Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2-Bromo-4-methylphenoxy)acetic acid with other well-established Group 4 herbicides. Group 4 herbicides, also known as synthetic auxins, function by mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][2] The efficacy of these herbicides is highly dependent on their chemical structure, particularly the type and position of substituents on the aromatic ring.[3]

Mechanism of Action: The Auxin Mimicry Pathway

Group 4 herbicides mimic the natural plant hormone auxin.[1][2] This mimicry leads to an overstimulation of auxin-responsive genes, resulting in a cascade of physiological disruptions. The primary action involves the herbicide binding to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1), which is part of an SCF-TIR1 E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors unleashes Auxin Response Factors (ARFs), leading to uncontrolled transcription of auxin-responsive genes. This ultimately results in epinastic growth, cell division disruption, and eventual plant death.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (this compound, 2,4-D, MCPA, etc.) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds SCFTIR1 SCF-TIR1 Complex TIR1->SCFTIR1 activates AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA tags for degradation Proteasome 26S Proteasome AuxIAA->Proteasome is degraded by ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth leads to

Caption: Simplified signaling pathway of Group 4 synthetic auxin herbicides.

Chemical Structures of Compared Herbicides

The chemical structure, particularly the substituents on the phenoxy ring, plays a crucial role in determining the herbicidal activity and selectivity.

Herbicide NameChemical Structure
This compoundBr at position 2, CH₃ at position 4
2,4-D (2,4-Dichlorophenoxyacetic acid)Cl at position 2, Cl at position 4
MCPA (2-Methyl-4-chlorophenoxyacetic acid)CH₃ at position 2, Cl at position 4
4-CPA (4-Chlorophenoxyacetic acid)Cl at position 4
Phenoxyacetic AcidNo substituents

Comparative Performance: A Structure-Activity Relationship Perspective

Direct experimental data comparing the herbicidal efficacy of this compound with other Group 4 herbicides is limited. However, based on the principles of structure-activity relationships for phenoxyacetic acids, we can infer its potential performance.

The type and position of the halogen atom on the aromatic ring significantly influence herbicidal activity. Generally, halogen substitution at the para- (4) and ortho- (2) positions enhances activity. Chlorine is a common and effective substituent. The presence of a methyl group at the ortho- (2) position, as seen in MCPA, is also known to confer high herbicidal activity.

Given that this compound has a bromine atom at the 2-position and a methyl group at the 4-position, it is structurally related to MCPA (2-methyl-4-chlorophenoxyacetic acid). The substitution of chlorine with bromine, another halogen, is likely to result in significant herbicidal activity. However, the precise level of efficacy relative to its chlorinated analog would require direct experimental testing.

Quantitative Data Summary (Illustrative)

The following table summarizes available quantitative data for well-studied Group 4 herbicides. Data for this compound is not available and is included for structural comparison.

HerbicideTarget Weed SpeciesEndpointValue (µM)Reference
This compound Data not availableData not availableData not available-
2,4-D Arabidopsis thaliana (Mouse-ear cress)Root Elongation IC501.0[4]
2,4-D Lemna minor (Common duckweed)Growth Inhibition EC506.62[4]
MCPA Lemna minor (Common duckweed)Growth Inhibition EC5010.1[4]
4-CPA Lemna minor (Common duckweed)Growth Inhibition~500[4]
Phenoxyacetic Acid Lemna minor (Common duckweed)Growth Inhibition>1000[4]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are dependent on the experimental conditions, including the target species, growth stage, and environmental factors. The data presented here is for illustrative purposes to demonstrate the relative potency of different phenoxyacetic acid derivatives.

Experimental Protocols

To obtain comparative efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Seed Germination and Seedling Growth Inhibition Assay

This assay determines the effect of the herbicides on the early stages of plant development.

Seed_Germination_Assay A Prepare Herbicide Solutions (various concentrations) C Plate Seeds on Agar Medium containing herbicide A->C B Sterilize Seeds (e.g., Target Weed Species) B->C D Incubate in Controlled Environment (Light/Dark Cycle, Temperature) C->D E Measure Germination Rate & Root/Shoot Length after 7-14 days D->E F Calculate IC50/EC50 Values E->F

Caption: Workflow for a seed germination and seedling growth inhibition assay.

Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of this compound and other Group 4 herbicides in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of dilutions in sterile water or a nutrient medium to achieve the desired final concentrations.

  • Seed Sterilization and Plating: Surface sterilize seeds of the target weed species (e.g., Arabidopsis thaliana, Lemna minor) to prevent microbial contamination. Place a defined number of seeds onto Petri dishes containing a solid agar medium supplemented with the respective herbicide concentrations. Include a control group with no herbicide.

  • Incubation: Incubate the Petri dishes in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Data Collection: After a specified period (e.g., 7-14 days), record the germination rate (percentage of seeds that have germinated). For germinated seedlings, measure the primary root length and shoot length.

  • Data Analysis: Calculate the percentage of inhibition for each parameter relative to the control. Use a suitable statistical model (e.g., log-logistic dose-response curve) to determine the IC50 or EC50 values for each herbicide.

Whole Plant Pot Assay

This assay evaluates the herbicidal effect on established plants.

Methodology:

  • Plant Growth: Grow the target weed species in pots containing a standardized soil mix in a greenhouse or controlled environment chamber until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply the different herbicides at various application rates (e.g., grams of active ingredient per hectare) using a laboratory spray chamber to ensure uniform coverage. Include an untreated control group.

  • Evaluation: At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess the plants for signs of phytotoxicity, such as epinasty, chlorosis, and necrosis, using a rating scale (e.g., 0 = no injury, 100 = complete death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent reduction in biomass compared to the untreated control. Determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each compound.

Conclusion

While this compound belongs to the well-established Group 4 class of synthetic auxin herbicides, a lack of publicly available, direct comparative studies necessitates a degree of inference regarding its performance. Based on structure-activity relationships, its chemical structure suggests it is likely to possess significant herbicidal activity, comparable to other halogenated and methylated phenoxyacetic acids like MCPA. However, to provide a definitive head-to-head comparison, further experimental evaluation using standardized protocols, as outlined in this guide, is required. Such studies would be invaluable for researchers and professionals in the field of herbicide development to fully characterize the potential of this and other novel synthetic auxin compounds.

References

Assessing the Potential for Weed Resistance to (2-Bromo-4-methylphenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4-methylphenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of chemicals. While specific herbicidal efficacy and resistance data for this particular molecule are not extensively documented in public literature, its structure is highly analogous to widely used synthetic auxin herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] This structural similarity allows for a robust assessment of its potential for weed resistance by examining the well-established mechanisms and extensive history of resistance to these related compounds.

This guide provides a comparative analysis of the potential for weed resistance to this compound. It is based on the known behavior of analogous synthetic auxin herbicides, offering insights into its mode of action, likely resistance mechanisms, and the experimental protocols required to validate these hypotheses.

Mode of Action: Synthetic Auxin Herbicides

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and resistant to degradation within the plant.[3] They overwhelm the plant's natural auxin signaling pathways, leading to a cascade of events that ultimately result in plant death.

The core mechanism involves the herbicide binding to the TIR1/AFB family of auxin co-receptors. This action promotes the degradation of Aux/IAA transcriptional repressor proteins.[4][5] In the absence of these repressors, auxin response factors (ARFs) become active, leading to the massive transcription of auxin-responsive genes.[6] This deregulation causes a series of phytotoxic effects, including:

  • Uncontrolled cell division and elongation.

  • Epinasty (twisting of stems and petioles).

  • Overproduction of ethylene and abscisic acid (ABA), leading to senescence.[6]

  • Disruption of phloem and xylem transport, ultimately causing plant death.[7]

Auxin_Signaling_Pathway cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Binds & Represses AuxRE Auxin Response Element (DNA) ARF->AuxRE Blocked Gene Gene Transcription (Normal Growth) AuxRE->Gene Herbicide This compound (Synthetic Auxin) Receptor TIR1/AFB Receptor Herbicide->Receptor SCF SCF Complex Receptor->SCF Promotes binding to Aux/IAA AuxIAA_c1 Aux/IAA Repressor SCF->AuxIAA_c1 SCF->AuxIAA_c1 Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome ARF_active ARF (Active) AuxRE_active Auxin Response Element (DNA) ARF_active->AuxRE_active Binds & Activates Gene_death Uncontrolled Gene Transcription (Phytotoxicity & Death) AuxRE_active->Gene_death AuxIAA_c1->Proteasome Degradation

Figure 1. Disruption of the auxin signaling pathway by a synthetic auxin herbicide.

Potential Mechanisms of Weed Resistance

The repeated use of synthetic auxin herbicides has led to the evolution of resistance in numerous weed species.[8] Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).[9][10] It is highly probable that weeds could develop resistance to this compound through these same pathways.

1. Target-Site Resistance (TSR): This involves genetic mutations in the proteins that are the direct targets of the herbicide.[11]

  • Altered Target Protein: Point mutations (single nucleotide polymorphisms or SNPs) in the genes encoding TIR1/AFB receptors or Aux/IAA co-receptors can alter the herbicide's binding site.[6][12] This reduces the binding affinity of the herbicide, rendering it less effective, while preserving the protein's normal function with endogenous auxin.

  • Target-Site Overexpression: Increased expression or duplication of the target gene can lead to the production of more target protein than the herbicide can inhibit at standard field rates.

2. Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration.[6]

  • Reduced Absorption/Translocation: Changes in leaf cuticle composition can reduce herbicide uptake. More commonly, alterations in plant transport proteins can impair the movement (translocation) of the herbicide from the point of contact (leaves) to the meristematic tissues where it acts.[13][14]

  • Enhanced Metabolism: This is a major NTSR mechanism. Resistant plants may evolve enhanced activity of detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[15][16] These enzymes metabolize the herbicide into non-toxic forms before it can reach the target site.[17]

  • Sequestration: The herbicide is moved into cellular compartments like the vacuole, where it is isolated from its target site in the nucleus.

Resistance_Mechanisms cluster_NTSR Non-Target-Site Resistance (NTSR) cluster_TSR Target-Site Resistance (TSR) start Herbicide Application (this compound) uptake Absorption into Plant start->uptake translocation Translocation to Meristems uptake->translocation target Binding to TIR1/AFB Receptor translocation->target effect Phytotoxic Effect (Weed Death) target->effect R_Uptake Reduced Uptake R_Uptake->uptake Blocks R_Trans Impaired Translocation R_Trans->translocation Blocks R_Metab Enhanced Metabolism (P450s) R_Metab->translocation Degrades Herbicide Before It Reaches Target R_Target Altered Target Site (Mutation) R_Target->target Prevents Binding

Figure 2. Logical flow of potential resistance mechanisms against synthetic auxin herbicides.

Comparative Data: Resistance to Analogous Herbicides

The potential for resistance to this compound can be inferred from documented cases of resistance to MCPA and 2,4-D.

Weed SpeciesHerbicideResistance Factor (RF)Confirmed Mechanism(s)
Amaranthus powellii (Powell amaranth)MCPA4.4-foldTarget-Site: SNP in Auxin Response Factor (ARF) 9 gene.[18]
Papaver rhoeas (Corn poppy)2,4-D> 4-foldNTSR: Reduced translocation and enhanced metabolism.[19]
Amaranthus hybridus (Smooth pigweed)2,4-D> 4-foldNTSR: Reduced translocation and enhanced metabolism (P450s).[19]
Conyza canadensis (Horseweed)2,4-D> 4-foldNTSR: Enhanced metabolism (P450s).[19]
Raphanus raphanistrum (Wild radish)2,4-DNot specifiedNTSR: Impaired phloem loading and translocation.[14]
Hirschfeldia incana (Shortpod mustard)2,4-D> 4-foldNTSR: Reduced translocation.[19]

Comparison with Alternative Herbicides

Understanding the performance of this compound relative to other herbicides is crucial for developing effective weed management strategies.

Herbicide/Active IngredientWSSA GroupMode of ActionSpectrumResistance Potential
This compound) 4 (Inferred) Synthetic Auxin Systemic, selective for broadleaf weeds (Inferred).[7] High (based on analogs).[8]
Glyphosate9EPSP Synthase InhibitorSystemic, non-selectiveVery High
Glufosinate10Glutamine Synthetase InhibitorContact, non-selectiveModerate
Dicamba4Synthetic AuxinSystemic, selective for broadleaf weedsHigh
Acetic Acid (Vinegar)29Membrane DisruptorContact, non-selectiveVery Low (non-systemic action)
Pelargonic Acid29Membrane DisruptorContact, non-selectiveVery Low (non-systemic action)

Experimental Protocols for Resistance Assessment

To definitively assess weed resistance to this compound, a series of established experimental protocols should be followed.

Protocol 1: Whole-Plant Dose-Response Assay

This foundational bioassay quantifies the level of resistance in a weed population.[20][21]

Objective: To determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or mortality (LD₅₀) in suspected resistant and known susceptible populations.

Methodology:

  • Seed Collection: Collect mature seeds from the suspected resistant weed population (at least 30 plants) and from a known susceptible population of the same species.[22]

  • Plant Cultivation: Germinate seeds and grow seedlings in pots under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16h photoperiod).

  • Herbicide Application: At the 2-4 leaf stage, treat plants with a range of herbicide doses. A typical range would include 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field dose. Include a non-treated control.

  • Assessment: After a set period (typically 21-28 days), assess plant survival and measure the above-ground biomass (dry weight).[20]

  • Data Analysis:

    • Convert biomass data to a percentage of the non-treated control for each population.

    • Use a log-logistic regression model to plot the dose-response curve and calculate the GR₅₀ for both the resistant (R) and susceptible (S) populations.

    • Calculate the Resistance Index (RI) or Resistance Factor (RF) as: RI = GR₅₀ (R) / GR₅₀ (S) . An RI > 2 is generally considered indicative of resistance.

Workflow_Dose_Response cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis s1 1. Collect seeds from Susceptible (S) & Suspected Resistant (R) populations s2 2. Germinate seeds and grow seedlings to 2-4 leaf stage s1->s2 s3 3. Prepare serial dilutions of herbicide s4 4. Apply range of doses to both S and R plants (incl. 0x control) s3->s4 s5 5. Incubate in greenhouse for 21-28 days s4->s5 s6 6. Assess survival and measure biomass (dry weight) s7 7. Calculate GR50 for S and R populations s6->s7 s8 8. Calculate Resistance Index RI = GR50(R) / GR50(S) s7->s8

Figure 3. Experimental workflow for a whole-plant dose-response assay.
Protocol 2: Target-Site Mutation Analysis

Objective: To identify mutations in the coding sequences of target genes (e.g., TIR1/AFB, Aux/IAA) that could confer resistance.

Methodology:

  • Plant Material: Use leaf tissue from individuals confirmed as resistant and susceptible in the dose-response assay.

  • DNA Extraction: Extract genomic DNA from the leaf tissue using a standard kit or CTAB protocol.

  • Primer Design: Design PCR primers to amplify conserved regions of the target genes. Primers can be designed based on homologous gene sequences from related species (e.g., Arabidopsis thaliana).

  • PCR Amplification: Amplify the target gene fragments from both R and S individuals.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from R and S plants. Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the resistant individuals.[23]

Protocol 3: Herbicide Metabolism Assay using Radiolabeling

Objective: To determine if resistance is due to enhanced metabolic degradation of the herbicide.[24]

Methodology:

  • Radiolabeled Herbicide: Synthesize or procure a radiolabeled version of the herbicide (e.g., ¹⁴C-(2-Bromo-4-methylphenoxy)acetic acid). If unavailable, ¹⁴C-MCPA can be used as a close analog.

  • Plant Treatment: Treat both R and S plants at the 2-4 leaf stage with a defined amount of the radiolabeled herbicide solution applied to a single leaf.

  • Time-Course Harvest: Harvest the treated plants at various time points (e.g., 6, 12, 24, 48, 72 hours after treatment).

  • Extraction: Separate the plant into the treated leaf, shoots above the treated leaf, and roots. Wash the surface of the treated leaf to recover unabsorbed herbicide. Homogenize the plant tissues and extract the herbicide and its metabolites using a solvent like acetone or methanol.[24]

  • Analysis:

    • Use Liquid Scintillation Counting (LSC) to quantify the total radioactivity in each plant part and the leaf wash, which reveals differences in absorption and translocation.

    • Concentrate the plant extracts and analyze them using High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector.[25][26]

    • Compare the chromatograms of R and S plants. A faster disappearance of the parent herbicide peak and the appearance of more polar metabolite peaks in the R plants indicate enhanced metabolism.

Conclusion and Outlook

Given its structural similarity to MCPA and 2,4-D, this compound has a high potential for selecting for resistant weed biotypes. The mechanisms of resistance are likely to be conserved, including both target-site mutations in auxin signaling pathway genes and non-target-site mechanisms such as enhanced metabolic detoxification and altered herbicide translocation.[14][18][19]

For researchers and professionals in drug and herbicide development, it is imperative to assume that resistance will evolve. Proactive investigation using the detailed protocols in this guide is essential. Characterizing the dose-response relationship and elucidating the specific resistance mechanisms at an early stage will enable the development of effective resistance management strategies. These strategies may include tank-mixing with other modes of action, rotating herbicides, and integrating non-chemical control methods to ensure the long-term viability of this and other synthetic auxin herbicides.[27]

References

A Researcher's Guide to Comparing Dose-Response Curves of Auxin Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the activity of auxin mimics, a robust comparison of their dose-response relationships is critical. This guide provides an objective overview of the statistical methods and experimental protocols necessary for these comparisons, supported by experimental data and visual aids to clarify complex processes.

Data Presentation: Comparing Key Parameters of Auxin Mimics

When comparing dose-response curves, several key parameters derived from nonlinear regression models are of primary interest. The four-parameter log-logistic (4PL) model, also known as the Hill equation, is a standard and widely used model for this purpose.[1][2] The primary parameters for comparison are the EC50 (half-maximal effective concentration), the Hill slope, and the maximum and minimum responses.

A lower EC50 value indicates a higher potency of the auxin mimic, meaning a lower concentration is required to achieve 50% of the maximum effect.[3] The Hill slope describes the steepness of the curve, which can provide insights into the cooperative nature of the binding. The top and bottom plateaus of the curve represent the maximum and minimum possible responses in the system.

Below is a summary table illustrating how quantitative data for two hypothetical auxin mimics might be presented.

ParameterAuxin Mimic AAuxin Mimic BStatistical Comparison (p-value)
EC50 (nM) 15.2 ± 1.845.7 ± 3.2< 0.001
Hill Slope 1.2 ± 0.11.1 ± 0.10.35
Maximum Response (%) 98.5 ± 2.199.1 ± 1.90.78
Minimum Response (%) 2.3 ± 1.51.9 ± 1.20.85

Data are presented as mean ± standard error. The p-value is derived from an extra sum-of-squares F-test comparing the fits of a single shared curve versus individual curves for each parameter.

Statistical Methods for Curve Comparison

Simply comparing the confidence intervals of the EC50 values can provide a preliminary assessment of whether they are significantly different. However, a more rigorous and recommended approach is the extra sum-of-squares F-test .[4][5][6][7] This statistical test formally compares two nested models:

  • Null Hypothesis (Simpler Model): A single curve is fitted to both datasets simultaneously, sharing the parameter of interest (e.g., EC50).

  • Alternative Hypothesis (More Complex Model): Separate curves are fitted to each dataset, allowing the parameter of interest to have different values.

The F-test determines whether the improvement in the fit of the more complex model is statistically significant. A low p-value (typically < 0.05) indicates that the simpler model is incorrect, and therefore the parameter values are significantly different between the two auxin mimics. While two-way ANOVA can be used, it is generally not recommended for comparing dose-response curves as it does not account for the continuous and ordered nature of the dose levels.[8]

Software such as GraphPad Prism and the drc package in the R statistical environment are powerful tools for performing these analyses.[9][10]

Experimental Protocols

A standardized experimental protocol is crucial for generating high-quality, comparable dose-response data. Below is a generalized methodology for a cell-based auxin activity assay.

Key Experiment: Auxin-Inducible Reporter Gene Assay

This assay measures the ability of an auxin mimic to induce the expression of a reporter gene (e.g., luciferase or β-glucuronidase) under the control of an auxin-responsive promoter in a plant cell culture or protoplasts.

Methodology:

  • Cell Culture: Maintain a stable plant cell line (e.g., Arabidopsis thaliana protoplasts or tobacco BY-2 cells) transformed with an auxin-responsive reporter construct (e.g., DR5::LUC).

  • Plating: Seed the cells at a predetermined density in a multi-well plate (e.g., 96-well) and allow them to acclimate.

  • Dose Preparation: Prepare a serial dilution of the auxin mimics and a standard auxin (e.g., IAA) in the appropriate solvent. A typical dose range might span from 1 pM to 100 µM.

  • Treatment: Add the different concentrations of the auxin mimics to the wells. Include a vehicle-only control for the baseline response. Ensure an adequate number of replicates for each concentration (typically 3-6).[11]

  • Incubation: Incubate the plates for a predetermined period (e.g., 6-24 hours) under controlled environmental conditions.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., luminescence for luciferase).

  • Data Normalization: Normalize the reporter activity to a measure of cell viability (e.g., a constitutive reporter or a cell viability assay) to account for any cytotoxic effects of the compounds at high concentrations.

  • Data Analysis: Plot the normalized response against the logarithm of the auxin mimic concentration and fit the data using a nonlinear regression model, such as the four-parameter log-logistic equation.[2]

Mandatory Visualizations

Auxin Signaling Pathway

The canonical auxin signaling pathway provides the molecular basis for the action of auxin mimics. Understanding this pathway is essential for interpreting experimental results. In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating the expression of auxin-responsive genes.[12][13] When auxin or an auxin mimic is present, it acts as a "molecular glue" to promote the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex.[14][15][16] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby freeing the ARFs to activate or repress gene expression.[12][14]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin Mimic TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets Proteasome 26S Proteasome ARF ARF Aux_IAA->ARF represses Aux_IAA->Proteasome degraded by Gene Auxin-Responsive Gene ARF->Gene activates/ represses Response Transcriptional Response Gene->Response

Caption: Canonical Auxin Signaling Pathway.
Experimental Workflow for Dose-Response Curve Comparison

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Prep Prepare Cell Cultures & Serial Dilutions Treat Treat Cells with Auxin Mimics Prep->Treat Measure Measure Reporter Gene Activity Treat->Measure Fit Fit Dose-Response Curves (Nonlinear Regression) Measure->Fit Extract Extract Parameters (EC50, Hill Slope) Fit->Extract Compare Compare Parameters (Extra Sum-of-Squares F-test) Extract->Compare Conclusion Draw Conclusions on Relative Potency Compare->Conclusion

Caption: Workflow for comparing dose-response curves.

References

Navigating a Shifting Landscape: Cross-Resistance Patterns in Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and practical implications of weed resistance to one of the oldest and most widely used herbicide classes.

The enduring efficacy of synthetic auxin herbicides, a cornerstone of broadleaf weed management for over seven decades, is increasingly challenged by the evolution of resistant weed populations. Cross-resistance, where resistance to one herbicide confers resistance to other herbicides within the same chemical class or with the same mode of action, presents a significant hurdle for sustainable weed control. This guide provides a comparative analysis of cross-resistance patterns among different chemical classes of synthetic auxins, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding and combating this growing threat.

The Chemical Classes of Synthetic Auxins

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1] They are broadly categorized into several chemical families, each with distinct molecular structures.[1]

Table 1: Chemical Classes of Synthetic Auxin Herbicides

Chemical ClassRepresentative Herbicides
Phenoxy-carboxylic acids2,4-D, MCPA
Benzoic acidsDicamba
Pyridine-carboxylic acidsPicloram, Clopyralid, Aminopyralid
Pyridyloxy-carboxylatesFluroxypyr, Triclopyr
Quinolone-carboxylic acidsQuinclorac
ArylpicolinatesHalauxifen-methyl, Florpyrauxifen-benzyl

Unraveling the Mechanisms of Resistance

Resistance to synthetic auxins can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[2][3]

  • Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors, primarily the F-box proteins (including TIR1/AFB) and the Aux/IAA co-receptors.[3][4][5][6] These mutations can alter the binding affinity of the herbicide to its target, rendering it less effective. The specificity of these mutations can lead to varying levels of cross-resistance across different auxin chemical classes. For instance, a mutation in an auxin receptor might affect the binding of a picolinate herbicide but not a phenoxy-carboxylate.[7]

  • Non-Target-Site Resistance (NTSR): This is a more complex mechanism that involves processes that reduce the amount of active herbicide reaching the target site. This can include reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification of the herbicide, often mediated by enzyme families like cytochrome P450s.[4][5][6] NTSR can confer broad cross-resistance to multiple, chemically distinct herbicide classes, not just within the synthetic auxins.

Quantitative Analysis of Cross-Resistance

The level of resistance is quantified by the Resistance Index (RI), which is the ratio of the herbicide dose required to cause a 50% reduction in growth (GR50) in the resistant population compared to a susceptible population.[8] A higher RI indicates a greater level of resistance.

Table 2: Cross-Resistance Patterns in Selected Weed Species

Weed SpeciesHerbicide Selected ForHerbicide TestedResistance Index (RI)Resistance Mechanism
Kochia scoparia (Kochia)DicambaDicamba>100Target-site (mutation in Aux/IAA gene)
2,4-D12Target-site (mutation in Aux/IAA gene)
Fluroxypyr13Target-site (mutation in Aux/IAA gene)
Papaver rhoeas (Corn Poppy)2,4-D2,4-D18Not specified
DicambaResistantNot specified
AminopyralidResistantNot specified
Amaranthus tuberculatus (Waterhemp)2,4-D2,4-D10Non-target-site (enhanced metabolism)
DicambaCross-resistance observed (variable)Non-target-site (enhanced metabolism)

Note: The presence and level of cross-resistance can be highly variable between different weed populations, even within the same species, depending on the specific resistance mechanism(s) that have evolved.[9] A significant knowledge gap exists for newer arylpicolinate herbicides like halauxifen-methyl regarding quantitative cross-resistance levels in weed populations resistant to other synthetic auxins.[8]

Signaling Pathways and Resistance Mechanisms

The canonical auxin signaling pathway provides a clear framework for understanding how target-site mutations can lead to resistance.

AuxinSignaling cluster_nucleus Nucleus Auxin Synthetic Auxin TIR1_AFB TIR1/AFB (F-box Protein) Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA recruits Mutation Mutation (Target-Site Resistance) TIR1_AFB->Mutation Altered binding site ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Transcription_Repression Transcription Repressed Ubiquitination Ubiquitination & Degradation Aux_IAA->Ubiquitination targeted for Aux_IAA->Mutation Prevents degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Transcription_Activation Transcription Activated Auxin_Responsive_Genes->Transcription_Activation

Caption: Canonical auxin signaling pathway and points of target-site resistance.

In susceptible plants, synthetic auxins bind to TIR1/AFB receptors, promoting the degradation of Aux/IAA repressor proteins. This frees up Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to herbicidal effects. Mutations in TIR1/AFB or Aux/IAA proteins can disrupt this process, preventing herbicide binding or repressor degradation, thus conferring resistance.

Experimental Protocols

The determination of cross-resistance patterns relies on robust and standardized experimental protocols. The whole-plant dose-response bioassay is a fundamental method used to quantify the level of herbicide resistance.

Whole-Plant Dose-Response Bioassay

1. Plant Material:

  • Seeds from both the suspected resistant weed population and a known susceptible population of the same species are required.

  • Seeds are germinated and grown under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

2. Herbicide Application:

  • Seedlings at the 2-4 true leaf stage are treated with a range of herbicide doses.

  • A precision bench sprayer is used to ensure uniform application of the herbicides being tested for cross-resistance (e.g., 2,4-D, dicamba, fluroxypyr).

  • A non-treated control is included for both resistant and susceptible populations.

3. Data Collection:

  • Plant survival and biomass (fresh or dry weight) are recorded 21 days after treatment.

4. Data Analysis:

  • The herbicide dose that causes a 50% reduction in growth (GR50) is calculated for both the resistant and susceptible populations using a log-logistic dose-response curve.

  • The Resistance Index (RI) is then calculated as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population) .

ExperimentalWorkflow Seed_Collection Seed Collection (Resistant & Susceptible) Germination Germination & Seedling Growth (Controlled Environment) Seed_Collection->Germination Herbicide_Application Herbicide Application (Dose-Response Range) Germination->Herbicide_Application Data_Collection Data Collection (21 Days After Treatment) Herbicide_Application->Data_Collection Data_Analysis Data Analysis (Log-logistic model) Data_Collection->Data_Analysis GR50_Calculation Calculate GR50 Data_Analysis->GR50_Calculation RI_Calculation Calculate Resistance Index (RI) GR50_Calculation->RI_Calculation

Caption: Workflow for a whole-plant dose-response bioassay.

Logical Relationships in Cross-Resistance

The relationship between the resistance mechanism and the resulting cross-resistance pattern is a critical consideration for effective weed management.

CrossResistanceLogic cluster_resistance Resistance Mechanism cluster_pattern Cross-Resistance Pattern TSR Target-Site Resistance (e.g., specific receptor mutation) Narrow Narrow Spectrum (Resistance to specific chemical class) TSR->Narrow Often leads to NTSR Non-Target-Site Resistance (e.g., enhanced metabolism) Broad Broad Spectrum (Resistance across multiple chemical classes) NTSR->Broad Can lead to

Caption: Relationship between resistance mechanism and cross-resistance pattern.

Conclusion and Future Directions

The emergence of cross-resistance among synthetic auxin herbicides underscores the need for a multifaceted approach to weed management. Understanding the underlying mechanisms of resistance is paramount for predicting cross-resistance patterns and designing effective control strategies. While target-site resistance can sometimes lead to predictable, narrow-spectrum resistance, non-target-site resistance poses a greater challenge due to its potential for broad cross-resistance.

Future research should focus on:

  • Expanding quantitative cross-resistance data: Particularly for newer auxin herbicides across a wider range of weed species.

  • Rapid diagnostic tools: To quickly identify the resistance mechanism(s) present in a field, allowing for more informed herbicide selection.

  • Integrated Weed Management (IWM): Combining chemical control with cultural and mechanical practices to reduce selection pressure and prolong the efficacy of existing herbicides.

By continuing to investigate the intricate interplay between herbicide chemistry, weed biology, and genetics, the scientific community can develop more resilient and sustainable solutions for managing herbicide resistance.

References

Inter-laboratory study for the validation of a (2-Bromo-4-methylphenoxy)acetic acid analytical method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of potential analytical methodologies for the quantification of (2-Bromo-4-methylphenoxy)acetic acid. Due to the limited availability of published inter-laboratory validation studies for this specific analyte, this document provides a framework based on established methods for structurally similar compounds, such as other halogenated phenoxyacetic acids. The information herein is intended to guide the development and validation of a suitable analytical method.

Comparison of Analytical Techniques

The selection of an analytical method for this compound depends on factors including required sensitivity, selectivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for the analysis of phenoxyacetic acids. Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and sensitivity, particularly for complex matrices, but may require derivatization to improve the volatility of the analyte.

Data Presentation: Performance of Analytical Methods for Related Phenoxyacetic Acids

The following table summarizes typical performance characteristics of analytical methods for compounds structurally related to this compound. This data is provided to offer a benchmark for the development and validation of a new analytical method.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)
HPLC-UV(4-bromophenoxy)acetic acidStandard SolutionNot ReportedNot ReportedNot ReportedNot Reported
HPLC-DADMCPASurface Water0.012–0.035 µg/LNot Reported>0.9975.1 - 100.0
GC-MSHalogenated Acetic AcidsWater15 - 30 µg/dm³30 - 90 µg/dm³0.921 - 0.968Not Reported

Experimental Protocols

Below is a proposed experimental protocol for the analysis of this compound using High-Performance Liquid Chromatography with UV detection. This protocol is based on methods for similar compounds and should be validated for its intended use.

Proposed HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Standards:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

3. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by obtaining the UV spectrum of a standard solution of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

5. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the assessment of the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualization

analytical_method_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting start Start std_prep Prepare Standard Solutions start->std_prep sample_prep Prepare Sample Solutions start->sample_prep hplc HPLC-UV Analysis std_prep->hplc sample_prep->hplc data_acq Data Acquisition hplc->data_acq peak_integration Peak Integration & Quantification data_acq->peak_integration validation Method Validation (ICH Guidelines) peak_integration->validation report Generate Report validation->report end end report->end End

Caption: Workflow for the analysis of this compound.

Benchmarking the Phytotoxic Effects of (2-Bromo-4-methylphenoxy)acetic acid against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of the phytotoxic effects of a novel phenoxyacetic acid derivative, (2-Bromo-4-methylphenoxy)acetic acid, against two widely used commercial herbicides, 2,4-D and MCPA. The evaluation is based on standardized in vitro phytotoxicity assays using Lactuca sativa (lettuce) as a model dicotyledonous plant species. Key performance indicators, including seed germination, root elongation, and shoot elongation, were assessed to determine the half-maximal inhibitory concentrations (IC50). The experimental data, presented in detailed tables, indicate that this compound exhibits significant herbicidal activity, comparable to the commercial standards. This guide also outlines the detailed experimental protocols and the underlying mechanism of action of auxin-mimicking herbicides.

Introduction

Phenoxyacetic acid derivatives have long been a cornerstone of selective broadleaf weed control in agriculture.[1] These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death.[1][2] The commercial herbicides 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) are prominent members of this class, widely used for their efficacy and cost-effectiveness.

Ongoing research focuses on the synthesis and evaluation of novel phenoxyacetic acid analogues to identify compounds with improved efficacy, selectivity, or environmental profiles. This compound is one such compound. This guide aims to provide a comprehensive benchmark of its phytotoxic effects in direct comparison to 2,4-D and MCPA. The data presented herein will be of value to researchers in agrochemical discovery and development, providing a quantitative basis for further investigation of this and similar compounds.

Mechanism of Action: Auxin Mimicry and Signal Transduction

This compound, like 2,4-D and MCPA, functions as a synthetic auxin. At herbicidal concentrations, these compounds overwhelm the plant's natural auxin signaling pathways. The binding of these synthetic auxins to auxin receptors, such as the TIR1/AFB F-box proteins, leads to the degradation of Aux/IAA transcriptional repressors.[3][4] This, in turn, activates auxin response factors (ARFs), resulting in the transcription of numerous genes that promote uncontrolled cell division and elongation, ethylene production, and the generation of reactive oxygen species, ultimately leading to plant death.[3][5]

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell Synthetic Auxin Synthetic Auxin TIR1/AFB Receptor TIR1/AFB Receptor Synthetic Auxin->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Associates with Aux/IAA Repressor Aux/IAA Repressor Aux/IAA Repressor->SCF Complex Recruited to ARF ARF Aux/IAA Repressor->ARF Represses Ubiquitination Ubiquitination SCF Complex->Ubiquitination Mediates 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Targets for Degradation 26S Proteasome->ARF Frees Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth Leads to Experimental_Workflow A Preparation of Test Compound Stock Solutions (100 mM in DMSO) B Serial Dilution to Final Concentrations (0.1 µM to 1000 µM) A->B E Addition of Test Solutions to Petri Dishes B->E C Surface Sterilization of Lactuca sativa Seeds D Plating of Seeds in Petri Dishes with Sterile Filter Paper C->D D->E F Incubation for 5 Days (24°C, 16:8h light:dark) E->F G Data Collection: - Germination Count - Root Length Measurement - Shoot Length Measurement F->G H Data Analysis: - Calculation of % Inhibition - Determination of IC50 Values G->H

References

Safety Operating Guide

Proper Disposal of (2-Bromo-4-methylphenoxy)acetic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for (2-Bromo-4-methylphenoxy)acetic acid is to transfer the waste to a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of the material, especially when generating dust or aerosols, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Key Safety Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the compound away from incompatible materials such as strong oxidizing agents.

In the event of a spill, prevent the material from entering drains, waterways, or soil.[1] For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[1]

Waste Collection and Storage

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in designated, leak-proof, and compatible containers.

Container Labeling and Storage:

  • Clearly label all waste containers with the full chemical name: "this compound".

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible chemicals.

  • Keep containers tightly closed when not in use.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste this compound (Solid or in Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill no_drain Do Not Dispose Down Drain or in General Trash start->no_drain container Place in a Labeled, Compatible Waste Container ppe->container storage Store in a Designated, Well-Ventilated Area container->storage pickup Arrange for Pickup by a Licensed Waste Disposal Company storage->pickup disposal Final Disposal at an Approved Waste Treatment Plant (e.g., Incineration) pickup->disposal contain Contain Spill & Absorb with Inert Material spill->contain contain->container

Disposal workflow for this compound.

Approved Disposal Methods

The recommended and approved method of disposal for halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[2][3] This ensures the complete destruction of the compound, preventing its release into the environment.

It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Experimental Protocols: Neutralization (for Pre-treatment only)

While direct disposal via a licensed company is the primary route, in some instances, pre-treatment of acidic waste may be considered by trained personnel. The following is a general protocol for the neutralization of an acidic compound. This procedure should be validated and adapted by a qualified chemist for this compound, as the reaction may generate heat or off-gassing.

Objective: To neutralize the acidic properties of the compound before transfer to a waste container. This does not render the material safe for drain disposal.

Materials:

  • This compound waste solution.

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium carbonate).

  • Large beaker or flask.

  • Stir bar and stir plate.

  • pH paper or calibrated pH meter.

  • Ice bath.

Procedure:

  • Place the beaker containing the acidic waste solution in an ice bath to manage heat generation during neutralization.

  • Begin stirring the solution gently.

  • Slowly and incrementally add small portions of sodium bicarbonate to the acidic solution. Be cautious as this will cause effervescence (CO₂ release).

  • Monitor the pH of the solution after each addition of the base.

  • Continue adding the base until the pH is in the neutral range (approximately 6.0-8.0).

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container for disposal by a licensed company.

Note: No quantitative data for specific concentration limits for the disposal of this compound after neutralization is available. Due to its halogenated nature, it is classified as hazardous waste regardless of pH.

References

Personal protective equipment for handling (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Bromo-4-methylphenoxy)acetic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for the compound and structurally similar chemicals, it is considered harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.

Recommended Personal Protective Equipment

Protection Type Specific Recommendations Rationale & Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn for additional protection against splashes[3].Prevents contact with eyes, which can cause serious irritation[1][2].
Skin Protection Gloves: Compatible chemical-resistant gloves such as nitrile or butyl rubber. Protective Clothing: A lab coat or chemical-resistant apron. Long-sleeved clothing is essential.Nitrile gloves generally provide good resistance to weak acids[2]. For prolonged contact or handling of large quantities, butyl rubber gloves may offer superior protection[4]. Always inspect gloves before use and use proper removal technique to avoid skin contact[5].
Respiratory Protection A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient, exposure limits are exceeded, or if dust is generated[3].Protects against inhalation of dust or aerosols, which can cause respiratory tract irritation[1]. A full-face respirator also provides eye protection[3].

Occupational Exposure Limits (Reference Data)

No specific occupational exposure limits (OELs) have been established for this compound. However, for the structurally similar compound 2,4-Dichlorophenoxyacetic acid (2,4-D), the following limits have been set and can be used as a conservative reference for risk assessment:

Organization Exposure Limit (8-hour TWA)
OSHA (PEL)10 mg/m³
NIOSH (REL)10 mg/m³
ACGIH (TLV)10 mg/m³
TWA: Time-Weighted Average

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the procedures for handling, storage, and disposal.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS and SOPs B Verify Engineering Controls (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh and Prepare Solutions in Fume Hood C->D E Conduct Experiment D->E I Spill Response D->I F Decontaminate Work Area E->F E->I G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H J First Aid I->J

Caption: Safe Handling Workflow Diagram.

Step-by-Step Handling Procedures

  • Preparation and Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible.

    • Put on all required PPE as detailed in the table above.

  • Handling the Chemical:

    • Conduct all handling of this compound, including weighing and preparing solutions, inside a chemical fume hood to minimize inhalation exposure[3].

    • Avoid the formation of dust and aerosols[3].

    • Use non-sparking tools to prevent ignition sources[3].

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][2].

    • The storage area should be clearly marked, and access should be restricted.

  • Spill Response:

    • In case of a spill, evacuate the area and ensure adequate ventilation[5].

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill[5].

    • For solid spills, carefully sweep up the material and place it in a suitable container for disposal. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., sand or earth) and place in a sealed container for disposal.

    • Prevent the spill from entering drains or waterways[1][5].

  • First Aid Measures:

    • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[2][6].

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[1][2].

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][2].

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[2][5].

  • Disposal Plan:

    • All waste containing this compound must be treated as hazardous waste.

    • Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This typically involves using a licensed professional waste disposal service[1].

    • Do not dispose of the chemical down the drain or in the regular trash.

By adhering to these safety and logistical guidelines, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.